molecular formula C31H39FN4O7S2 B12362635 Vhl-SF2

Vhl-SF2

Número de catálogo: B12362635
Peso molecular: 662.8 g/mol
Clave InChI: DCGHVFWQHHOLKF-PSELDJGJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Vhl-SF2 is a useful research compound. Its molecular formula is C31H39FN4O7S2 and its molecular weight is 662.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H39FN4O7S2

Peso molecular

662.8 g/mol

Nombre IUPAC

tert-butyl (3S)-3-[[(2S,4R)-4-fluorosulfonyl-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoate

InChI

InChI=1S/C31H39FN4O7S2/c1-17(2)27(25-12-18(3)35-43-25)30(39)36-15-22(45(32,40)41)13-24(36)29(38)34-23(14-26(37)42-31(5,6)7)20-8-10-21(11-9-20)28-19(4)33-16-44-28/h8-12,16-17,22-24,27H,13-15H2,1-7H3,(H,34,38)/t22-,23+,24+,27-/m1/s1

Clave InChI

DCGHVFWQHHOLKF-PSELDJGJSA-N

SMILES isomérico

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)OC(C)(C)C)C3=CC=C(C=C3)C4=C(N=CS4)C)S(=O)(=O)F

SMILES canónico

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)OC(C)(C)C)C3=CC=C(C=C3)C4=C(N=CS4)C)S(=O)(=O)F

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of VHL Ligands, Featuring VH032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding affinity of small molecule ligands to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a specific focus on the well-characterized ligand, VH032. It includes quantitative binding data, comprehensive experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, a key regulator in the cellular oxygen sensing pathway.[1][2][3] This complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1, targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][4] The interaction between VHL and a hydroxylated proline residue on HIF-1α is a critical event in this process. Small molecule ligands that mimic this hydroxyproline (B1673980) interaction can disrupt the VHL:HIF-1α binding, leading to the stabilization of HIF-1α and the activation of the hypoxic response. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to recruit VHL to a target protein to induce its degradation. Understanding the binding affinity of these ligands to VHL is fundamental for the development of effective PROTACs and other therapeutics targeting the hypoxia signaling pathway.

Quantitative Binding Affinity of VH032 to VHL

VH032 is a potent and selective ligand that binds to the VHL E3 ligase and disrupts the VHL:HIF-1α interaction. Its binding affinity has been characterized by multiple biophysical methods. The data below summarizes the key quantitative measurements for the binding of VH032 to the VHL-ElonginB-ElonginC (VBC) complex.

LigandTarget ProteinBinding Constant (Kd)Method(s) UsedReference(s)
VH032VHL-ElonginB-ElonginC (VBC)185 nMIsothermal Titration Calorimetry (ITC)

Signaling Pathway

The VHL E3 ligase complex is a central component of the cellular response to changes in oxygen levels. The following diagram illustrates the canonical VHL signaling pathway leading to the degradation of HIF-1α.

VHL_Signaling_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nucleus Hypoxia (Low Oxygen) PHD PHD Enzymes OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation HIF1a HIF-1α HIF1a->PHD O2 VHL_complex VHL-EloB-EloC -Cul2-Rbx1 (E3 Ligase) OH_HIF1a->VHL_complex Recognition & Binding Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Products Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex Nucleus Nucleus HRE Hypoxia Response Element (DNA) HIF_complex->HRE Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression

VHL Signaling Pathway in Normoxia and Hypoxia.

Experimental Protocols

The binding affinity of ligands like VH032 to VHL is commonly determined using biophysical assays such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (e.g., VH032) is titrated into a solution containing the protein (VBC complex) in the sample cell of a calorimeter. The binding reaction results in a heat change that is measured relative to a reference cell.

Methodology:

  • Protein Preparation: The VHL-ElonginB-ElonginC (VBC) complex is expressed and purified. The final protein solution is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

  • Ligand Preparation: VH032 is dissolved in the final dialysis buffer to minimize buffer mismatch effects.

  • Concentrations: The protein concentration in the cell is typically in the range of 10-50 µM, while the ligand concentration in the syringe is 10-20 times higher.

  • Titration: An initial small injection (e.g., 0.5 µL) is made to remove artifacts from the syringe, followed by a series of injections (e.g., 20-30 injections of 1.5-2.5 µL) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and stoichiometry.

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule upon binding to a larger partner. It is often used in a competition format to determine the affinity of unlabeled ligands.

Principle: A fluorescently labeled peptide derived from HIF-1α (tracer) that binds to VHL will have a high polarization value because its rotation is slowed by the large VBC complex. An unlabeled ligand (e.g., VH032) will compete with the tracer for binding to VHL, displacing it and causing a decrease in the polarization signal.

Methodology:

  • Reagents:

    • Purified VBC protein complex.

    • Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD).

    • Unlabeled competitor ligand (VH032).

    • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Assay Setup:

    • A fixed concentration of VBC complex and the fluorescent tracer are added to the wells of a microplate. The concentrations are chosen based on the Kd of the tracer to VBC, typically with the protein at a concentration close to the Kd and the tracer at a low nanomolar concentration.

    • A serial dilution of the competitor ligand (VH032) is added to the wells.

    • Control wells include: tracer only (minimum polarization) and tracer + VBC complex (maximum polarization).

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

  • Measurement: The fluorescence polarization is read using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: The polarization values are plotted against the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the tracer. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical Fluorescence Polarization (FP) competition assay.

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis P1 Prepare VBC Protein (Fixed Concentration) A1 Dispense Buffer, VBC, and Tracer to Microplate P1->A1 P2 Prepare Fluorescent Tracer (Fixed Concentration) P2->A1 P3 Prepare VH032 (Serial Dilution) A2 Add VH032 Serial Dilution P3->A2 A1->A2 A3 Incubate to Reach Equilibrium A2->A3 R1 Read Fluorescence Polarization A3->R1 D1 Plot Polarization vs. [VH032] R1->D1 D2 Fit Data to Sigmoidal Curve (IC50 Determination) D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Fluorescence Polarization Competition Assay Workflow.

Conclusion

The development of potent and selective small molecule ligands for the VHL E3 ligase is a cornerstone of targeted protein degradation technologies. A thorough understanding and accurate quantification of the binding affinity, as exemplified by VH032, are critical for the design and optimization of novel therapeutics. The methodologies outlined in this guide, including ITC and FP, represent standard approaches for characterizing these crucial molecular interactions, providing the quantitative data necessary to advance drug discovery programs.

References

Vhl-SF2 as a Von Hippel-Lindau Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery for protein degradation, functioning as the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex.[1][2] This complex targets proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] A key substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-α), a transcription factor that plays a central role in the cellular response to low oxygen levels.[3] The dysregulation of the VHL/HIF pathway is implicated in various diseases, most notably in Von Hippel-Lindau disease and clear cell renal cell carcinoma (ccRCC).

In recent years, the targeted degradation of proteins has emerged as a powerful therapeutic modality, largely driven by the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and degradation. The development of potent and specific ligands for E3 ligases is therefore of paramount importance. Vhl-SF2 is a novel, second-generation covalent ligand for VHL, designed for incorporation into PROTACs. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, binding data, and the experimental protocols used for its characterization.

This compound: A Covalent VHL Ligand

This compound was developed through a structure-guided design approach, drawing inspiration from the well-established VHL ligand, VH032. The design of this compound aimed to improve upon existing ligands by incorporating a sulfonyl fluoride (B91410) warhead capable of forming a covalent bond with Serine 110 (Ser110) in the HIF-α binding site of VHL. This covalent modification offers the potential for prolonged target engagement and improved pharmacokinetic and pharmacodynamic properties in resulting PROTACs.

The design of this compound involved replacing the tert-leucine moiety of a precursor with a methyl isoxazole (B147169) and relocating the ligation vector to the benzylic position. This strategic modification was predicted to allow this compound to covalently bind to Ser110 while preserving many of the non-covalent interactions observed with VH032.

Quantitative Data: this compound Binding and PROTAC Efficacy

The interaction of this compound with the VHL complex and the efficacy of this compound-based PROTACs have been quantitatively assessed through various biochemical and cellular assays.

Ligand/PROTACAssay TypeMeasurementValue (μM)Cell LineNotes
This compound Fluorescence Polarization (FP)IC₅₀35-Inhibition of VCB and FAM-conjugated HIF1α-derived peptide interaction.
This compound NanoBRET Target EngagementIC₅₀35HEK293Inhibition of VHL-NanoLuc and tracer ligand interaction.
VH032 NanoBRET Target EngagementIC₅₀0.5HEK293Comparator non-covalent VHL ligand.
BRD-SF2 BRD4 HiBiT AssayDC₅₀17.2-Unoptimized PROTAC incorporating this compound.
Dₘₐₓ60%-At 18 hours incubation.
AR-VHL-SF2 AR HiBiT AssayDC₅₀0.527LNCaPPROTAC incorporating this compound.
Dₘₐₓ54%LNCaP
AR2-VHL-SF2 AR HiBiT AssayDC₅₀0.212LNCaPPROTAC incorporating this compound.
Dₘₐₓ59%LNCaP

Signaling Pathway and Mechanism of Action

The canonical VHL-HIF signaling pathway is a cornerstone of cellular oxygen sensing. Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHD enzymes are inactive, leading to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β (ARNT), and activates the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.

This compound, as a VHL ligand, directly engages the VHL protein. When incorporated into a PROTAC, it serves to recruit the VHL E3 ligase complex to a specific protein of interest, thereby inducing its ubiquitination and degradation, irrespective of the cellular oxygen status.

VHL_HIF_Signaling_Pathway cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions / VHL Loss cluster_nucleus Hypoxic Conditions / VHL Loss HIFa_normoxia HIF-α PHD PHD Enzymes (+ O2) HIFa_normoxia->PHD HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH VHL_complex VHL E3 Ligase Complex (this compound Target) HIFa_OH->VHL_complex HIFa_Ub Ubiquitinated HIF-α VHL_complex->HIFa_Ub Ub Ubiquitin Ub->VHL_complex Proteasome_normoxia Proteasome HIFa_Ub->Proteasome_normoxia Degradation_normoxia Degradation Proteasome_normoxia->Degradation_normoxia HIFa_hypoxia HIF-α HIF_dimer HIF-α/β Dimer HIFa_hypoxia->HIF_dimer HIFb HIF-β (ARNT) HIFb->HIF_dimer HRE Hypoxia Response Elements (HREs) HIF_dimer->HRE Nucleus Nucleus Gene_Expression Target Gene Expression HRE->Gene_Expression

VHL-HIF signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

Fluorescence Polarization (FP) Assay for this compound Binding

This assay quantitatively measures the ability of this compound to inhibit the interaction between the VHL-ElonginB-ElonginC (VCB) complex and a fluorescently labeled HIF-1α-derived peptide.

Methodology:

  • Reagents and Materials:

    • Purified VCB complex.

    • FAM-conjugated HIF-1α-derived peptide (fluorescent tracer).

    • This compound compound series.

    • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl).

    • 384-well, non-binding black plates.

    • Fluorescence polarization plate reader.

  • Procedure: a. Prepare a dilution series of this compound in assay buffer. b. In a 384-well plate, add the VCB complex and the this compound dilutions. c. Incubate for a defined period (e.g., 2 hours) at room temperature to allow for covalent bond formation. d. Add the FAM-conjugated HIF-1α peptide to each well. e. Incubate for a further 30 minutes at room temperature. f. Measure fluorescence polarization on a plate reader with appropriate excitation and emission filters for FAM. g. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

FP_Assay_Workflow arrow arrow start Start prepare_reagents Prepare this compound Dilutions, VCB Complex, and FAM-HIF1α Peptide start->prepare_reagents dispense_vcb_sf2 Dispense VCB and this compound into 384-well plate prepare_reagents->dispense_vcb_sf2 incubate1 Incubate for 2 hours at Room Temperature dispense_vcb_sf2->incubate1 add_tracer Add FAM-HIF1α Peptide incubate1->add_tracer incubate2 Incubate for 30 minutes at Room Temperature add_tracer->incubate2 read_plate Measure Fluorescence Polarization incubate2->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for the Fluorescence Polarization (FP) assay.
NanoBRET™ Target Engagement Assay

This live-cell assay measures the engagement of this compound with VHL protein inside cells.

Methodology:

  • Reagents and Materials:

    • HEK293 cells.

    • VHL-NanoLuc® fusion vector.

    • NanoBRET™ VHL tracer ligand.

    • This compound and VH032 compounds.

    • Opti-MEM® I Reduced Serum Medium.

    • Digitonin.

    • White, non-binding surface 96-well plates.

    • Luminometer capable of measuring dual-filtered luminescence.

  • Procedure: a. Transfect HEK293 cells with the VHL-NanoLuc® fusion vector. b. Seed the transfected cells into a 96-well plate and incubate overnight. c. Prepare serial dilutions of this compound and the control compound (VH032). d. Add the compound dilutions to the cells. e. Add the NanoBRET™ VHL tracer ligand and digitonin. f. Incubate for a short period (e.g., 5 minutes). g. Measure the donor (460 nm) and acceptor (610 nm) luminescence signals. h. Calculate the NanoBRET™ ratio and determine the IC₅₀ value from the dose-response curve.

NanoBRET_Workflow arrow arrow start Start transfect Transfect HEK293 cells with VHL-NanoLuc vector start->transfect seed Seed transfected cells in 96-well plate transfect->seed incubate_overnight Incubate overnight seed->incubate_overnight prepare_compounds Prepare serial dilutions of This compound and controls incubate_overnight->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds add_tracer Add NanoBRET tracer and digitonin add_compounds->add_tracer incubate_short Incubate for 5 minutes add_tracer->incubate_short measure_luminescence Measure donor and acceptor luminescence incubate_short->measure_luminescence calculate_ic50 Calculate NanoBRET ratio and determine IC50 measure_luminescence->calculate_ic50 end End calculate_ic50->end

Workflow for the NanoBRET™ Target Engagement assay.
Competition Pull-Down Assay from Live Cells

This assay confirms the covalent modification of VHL by this compound in a cellular context.

Methodology:

  • Reagents and Materials:

    • HEK293T cells.

    • This compound.

    • This compound-Biotin.

    • DMSO (vehicle control).

    • Cell lysis buffer.

    • Streptavidin beads.

    • SDS-PAGE gels and Western blotting reagents.

    • Antibodies against VHL and a loading control (e.g., GAPDH).

  • Procedure: a. Pre-treat HEK293T cells with varying concentrations of this compound or DMSO for 2 hours at 37°C. b. Lyse the cells. c. Treat the cell lysates with this compound-Biotin (e.g., 50 μM) for 2 hours at room temperature. d. Perform a pull-down using streptavidin beads to capture the biotinylated this compound bound to VHL. e. Wash the beads to remove non-specifically bound proteins. f. Elute the captured proteins from the beads. g. Resolve the proteins by SDS-PAGE and perform a Western blot to detect VHL and the loading control. h. A dose-dependent decrease in the VHL signal in the pull-down from cells pre-treated with this compound indicates competition and covalent engagement.

Conclusion

This compound represents a significant advancement in the development of VHL ligands for targeted protein degradation. Its covalent mechanism of action provides a durable and potent means of recruiting the VHL E3 ligase. The quantitative data and experimental protocols outlined in this guide demonstrate the robust characterization of this compound and its successful implementation in PROTACs for the degradation of clinically relevant targets such as BRD4 and the androgen receptor. This technical guide serves as a valuable resource for researchers in the field of targeted protein degradation, providing a solid foundation for the further development and application of this compound-based therapeutics.

References

Whitepaper: A Technical Guide to the Development of Vhl-Recruiting PROTACs for the Degradation of Splicing Factor 2 (SF2/SRSF1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1][2] This technology offers a powerful alternative to traditional small-molecule inhibitors, particularly for targeting proteins previously considered "undruggable."[2][3] This guide focuses on the novel development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target Splicing Factor 2 (SF2), also known as Serine/Arginine-Rich Splicing Factor 1 (SRSF1).

SF2/SRSF1 is a well-documented proto-oncoprotein, frequently overexpressed in a multitude of cancers, including lung, colon, and breast cancer.[4] Its oncogenic activity stems from its role in regulating the alternative splicing of key genes involved in cell growth and survival, such as the tumor suppressor BIN1 and the kinases MNK2 and S6K1. By inducing the degradation of SF2, a Vhl-SF2 PROTAC could reverse these pro-tumorigenic splicing events, presenting a promising new avenue for cancer therapy.

This document provides a comprehensive technical overview of the core principles, signaling pathways, experimental workflows, and key methodologies required to design, synthesize, and validate a novel this compound PROTAC.

The this compound PROTAC: Mechanism of Action

A this compound PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the VHL E3 ligase, a ligand that binds to the target protein (SF2), and a chemical linker connecting the two. The fundamental mechanism involves the PROTAC acting as a molecular bridge to induce proximity between VHL and SF2. This proximity facilitates the formation of a ternary complex (VHL-PROTAC-SF2), leading to the poly-ubiquitination of SF2 by the E3 ligase complex. The ubiquitin-tagged SF2 is then recognized and degraded by the 26S proteasome, thereby eliminating the protein from the cell.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI SF2 (POI) Ternary VHL-PROTAC-SF2 Ternary Complex POI->Ternary Binds PROTAC This compound PROTAC E3 VHL E3 Ligase E3->Ternary Recruited Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Ubiquitinated SF2 Ternary->Ub_POI E2/Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a this compound PROTAC.

Oncogenic Signaling of Splicing Factor 2 (SF2/SRSF1)

SF2/SRSF1 overexpression disrupts normal cellular processes by altering the alternative splicing of numerous pre-mRNAs. This leads to the production of protein isoforms that promote cell survival and proliferation. A key pathway activated by SF2 is the mTORC1 signaling cascade, which it can activate independently of the canonical PI3K/Akt pathway. This activation contributes significantly to its transforming activity. A this compound PROTAC aims to abolish these downstream effects by eliminating the SF2 protein itself.

SF2_Pathway cluster_splicing Alternative Splicing Regulation cluster_isoforms Resulting Protein Isoforms SF2 SF2/SRSF1 (Overexpressed) BIN1 BIN1 pre-mRNA SF2->BIN1 Alters Splicing S6K1 S6K1 pre-mRNA SF2->S6K1 Alters Splicing MNK2 MNK2 pre-mRNA SF2->MNK2 Alters Splicing mTORC1 mTORC1 Activation SF2->mTORC1 Activates BIN1_iso BIN1 Isoforms (Loss of Tumor Suppressor Activity) BIN1->BIN1_iso S6K1_iso Oncogenic S6K1 Isoform S6K1->S6K1_iso MNK2_iso MNK2 Isoform MNK2->MNK2_iso Transformation Cell Transformation & Tumorigenesis BIN1_iso->Transformation Contributes to S6K1_iso->Transformation mTORC1->Transformation

Caption: Oncogenic signaling and splicing effects of SF2/SRSF1.

This compound PROTAC Development Workflow

The development of a potent and selective this compound PROTAC follows a structured, iterative process. The workflow begins with the design and synthesis of a library of PROTAC molecules, followed by a cascade of biochemical, cellular, and mechanistic assays to identify and optimize lead candidates.

Development_Workflow Design 1. PROTAC Design & Synthesis - VHL Ligand Selection - SF2 Ligand Identification - Linker Optimization Binding 2. Biochemical Binding Assays (SPR, FP, ITC) - Binary (PROTAC-VHL, PROTAC-SF2) - Ternary Complex Formation Design->Binding Degradation 3. Cellular Degradation Assays (Western Blot, HiBiT) - Measure DC50 & Dmax - Time-course & Dose-response Binding->Degradation Mechanism 4. Mechanistic Validation - Proteasome Inhibition Rescue - Neddylation Inhibition Rescue Degradation->Mechanism Phenotype 5. Phenotypic Assays - Cell Viability (CellTiter-Glo) - Apoptosis Assays - Splicing Target Analysis (RT-PCR) Mechanism->Phenotype Optimization Lead Optimization Phenotype->Optimization Optimization->Design Iterative Refinement

Caption: Experimental workflow for this compound PROTAC development.

Quantitative Data & Characterization

The efficacy of a PROTAC is defined by several key quantitative parameters. The tables below present hypothetical yet representative data for a candidate this compound PROTAC, based on values observed for other VHL-recruiting PROTACs.

Table 1: Biochemical Binding Affinities

This table summarizes the binding affinities of the PROTAC for its individual targets and the cooperativity of ternary complex formation.

CompoundTargetAssay TypeBinding Affinity (KD or Ki, nM)
VHL Ligand (e.g., VH298) VHLITC150
SF2 Ligand SF2FP250
This compound-PROTAC-01 VHLSPR180
This compound-PROTAC-01 SF2SPR300
Ternary Complex VHL-PROTAC-SF2FPα ≈ 5 (Positive Cooperativity)

ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; SPR: Surface Plasmon Resonance.

Table 2: Cellular Degradation Performance

This table details the cellular potency and efficacy of the PROTAC in a relevant cancer cell line (e.g., NCI-H1568 Lung Cancer).

CompoundCell LineDC50 (nM)Dmax (%)Timepoint (hours)
This compound-PROTAC-01 NCI-H156825>90%18
This compound-PROTAC-02 NCI-H1568577%4
This compound-PROTAC-01 RKO50>85%18

DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of protein degradation.

Key Experimental Protocols

Detailed and robust experimental protocols are critical for the successful evaluation of PROTAC candidates.

Protocol: Western Blot for SF2 Degradation

Objective: To quantify the reduction in SF2 protein levels following PROTAC treatment.

  • Cell Culture & Treatment: Seed cancer cells (e.g., NCI-H1568) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 18, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane) and separate proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against SF2/SRSF1 (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize SF2 band intensity to the loading control and express as a percentage relative to the vehicle-treated control.

Protocol: Fluorescence Polarization (FP) Binding Assay

Objective: To measure the binding affinity of the PROTAC to its target proteins.

  • Reagents & Preparation:

    • Purified recombinant VHL and SF2 proteins.

    • A fluorescently labeled tracer that binds to the target of interest (e.g., a fluorescently tagged VHL ligand).

    • Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

  • Assay Setup (Competition Format):

    • In a 384-well black plate, add a fixed concentration of the target protein (e.g., VHL) and the fluorescent tracer. The concentration should be optimized to yield a stable and robust FP signal.

    • Add serial dilutions of the unlabeled competitor (the this compound PROTAC).

    • Include controls for baseline (buffer + tracer) and maximum polarization (buffer + tracer + protein).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium. Protect from light.

  • Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50, which can then be converted to a Ki value.

Protocol: Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the this compound PROTAC on cancer cells.

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the this compound PROTAC.

  • Incubation: Incubate the cells for a prolonged period, typically 72 hours, under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability (%) against the log of PROTAC concentration to determine the EC50 (half-maximal effective concentration).

Conclusion and Future Directions

The development of a this compound PROTAC presents a highly innovative and targeted strategy for cancer therapy. By leveraging the well-established VHL E3 ligase and targeting the oncogenic splicing factor SF2, this approach has the potential to overcome the limitations of conventional inhibitors and address previously undruggable targets. The successful degradation of SF2 could lead to the restoration of normal splicing patterns for critical tumor suppressors and cell cycle regulators, offering a powerful new therapeutic avenue. Future work will focus on optimizing the linker chemistry to enhance ternary complex formation, improving cell permeability and oral bioavailability, and conducting in vivo studies to validate the therapeutic efficacy and safety of lead candidates.

References

An In-depth Technical Guide to Covalent Inhibitors of the VHL E3 Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of covalent inhibitors targeting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical regulator of the hypoxia-inducible factor (HIF) signaling pathway. The development of these inhibitors, particularly those forming a covalent bond with specific residues on the VHL protein, represents a significant advancement in the field of targeted protein degradation and offers novel therapeutic opportunities. This document details the mechanism of action, key chemical matter, quantitative biochemical data, and detailed experimental protocols for the characterization of these covalent VHL inhibitors.

Introduction to VHL E3 Ligase and Covalent Inhibition

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, which also comprises Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of HIF (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][3] The dysregulation of the VHL/HIF pathway is implicated in various cancers, making VHL a compelling target for therapeutic intervention.[3]

Covalent inhibitors offer distinct advantages over their non-covalent counterparts, including prolonged target engagement, increased biochemical efficiency, and the potential to overcome high substrate concentrations. In the context of VHL, covalent ligands have been developed to target key nucleophilic residues within the HIF-1α binding site, thereby irreversibly blocking its natural function.

Covalent Inhibitor Scaffolds and Mechanism of Action

Sulfonyl Fluoride-Based Inhibitors Targeting Serine 110

A predominant class of covalent VHL inhibitors utilizes a sulfonyl fluoride (B91410) electrophile to target the serine 110 (Ser110) residue within the HIF-1α binding pocket. This approach replaces the canonical hydroxyproline (B1673980) motif found in traditional VHL ligands.

Key Molecules:

  • VHL-SF1: An initial proof-of-concept molecule designed to replace the hydroxyl group of a known VHL binder with a sulfonyl fluoride.

  • VHL-SF2: An optimized second-generation inhibitor with improved potency, achieved through structure-guided design and modification of peripheral groups to enhance non-covalent interactions with VHL.

The covalent modification of Ser110 by these sulfonyl fluoride-containing compounds effectively and irreversibly occupies the HIF-1α binding site, preventing the recruitment and subsequent degradation of HIF-1α.

Allosteric Covalent Inhibitors Targeting Cysteine 77

A distinct class of covalent VHL inhibitors has been developed to target an allosteric site, specifically the cysteine 77 (Cys77) residue. These molecules do not compete with HIF-1α for binding and thus offer a different modality for modulating VHL function.

Mechanism of Action:

These inhibitors utilize an electrophilic warhead to form a covalent bond with the thiol group of Cys77. While not directly blocking the HIF-1α binding site, this covalent modification can allosterically modulate the conformation and function of the VHL protein.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described covalent VHL inhibitors and their derived Proteolysis Targeting Chimeras (PROTACs).

CompoundTargetAssayValueReference
VHL-SF1 VHLNanoBRET IC50>100 µM
This compound VHLNanoBRET IC5035 µM
VH032 (non-covalent) VHLNanoBRET IC500.5 µM
VHL-SF1-Biotin VHL% VHL Modification (10 µM, 2h)32%
This compound-Biotin VHL% VHL Modification (10 µM, 2h)44%

Table 1: Cellular Target Engagement and Biochemical Modification of Covalent VHL Ligands.

PROTACTargetDC50DmaxIncubation TimeCell LineReference
BRD-SF2 BRD417.2 µM60%18 hHEK293 HiBiT-BRD4
AR-VHL-SF2 AR0.527 µM54%18 hLNCaP AR-HiBiT
AR2-VHL-SF2 AR0.212 µM59%18 hLNCaP AR-HiBiT

Table 2: Degradation Potency of PROTACs Utilizing Covalent VHL Ligands.

Signaling and Experimental Workflow Diagrams

VHL E3 Ligase Signaling Pathway

VHL_Signaling_Pathway VHL E3 Ligase Signaling Pathway cluster_normoxia Normoxia cluster_covalent_inhibition Covalent Inhibition HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Hydroxylation HIF-1α_stabilized Stabilized HIF-1α HIF-1α->HIF-1α_stabilized PHDs PHDs (Prolyl Hydroxylases) PHDs->Hydroxylated HIF-1α O2 O2 O2->PHDs VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) Hydroxylated HIF-1α->VHL_complex Recognition VHL_complex_inhibited VHL Complex (Inhibited) Hydroxylated HIF-1α->VHL_complex_inhibited Binding Blocked Ubiquitinated HIF-1α Ubiquitinated HIF-1α VHL_complex->Ubiquitinated HIF-1α Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ubiquitinated HIF-1α->Proteasome Degradation Degradation Products Proteasome->Degradation Covalent Inhibitor Covalent VHL Inhibitor (e.g., this compound) Covalent Inhibitor->VHL_complex nucleus Nucleus HIF-1α_stabilized->nucleus Translocation HRE Hypoxia Response Element (HRE) Gene Transcription nucleus->HRE Streptavidin_Shift_Assay Workflow for Streptavidin Shift Assay recombinant_VHL Recombinant VCB Complex (VHL, Elongin B, Elongin C) incubation1 Incubate at Room Temperature recombinant_VHL->incubation1 biotin_probe Biotinylated Covalent Probe (e.g., VHL-SF1-Biotin) biotin_probe->incubation1 streptavidin Add Streptavidin incubation1->streptavidin sds_page SDS-PAGE streptavidin->sds_page western_blot Western Blot (Anti-VHL Antibody) sds_page->western_blot detection Detection and Quantification of VHL Shift western_blot->detection NanoBRET_Assay Workflow for NanoBRET Target Engagement Assay cells HEK293 cells expressing VHL-NanoLuc fusion protein incubation Incubate cells->incubation inhibitor Test Inhibitor (e.g., this compound) inhibitor->incubation tracer Cell-permeable fluorescent VHL tracer ligand tracer->incubation bret_measurement Measure BRET Signal incubation->bret_measurement analysis Calculate IC50 bret_measurement->analysis

References

Vhl-SF2 discovery and initial characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the VHL Ligand, VHL-SF2

Introduction

This compound is a synthetic, covalent Von Hippel-Lindau (VHL) E3 ligase ligand developed for use in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound, a sulfonyl fluoride-based electrophile, is designed to covalently bind to the VHL protein. Its initial characterization and application in PROTACs were detailed in a 2024 publication in the Journal of Medicinal Chemistry titled "Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs".[1][2][3] This guide provides a comprehensive overview of the initial characterization of this compound, including its biochemical properties, the experimental protocols used for its validation, and its mechanism of action.

Quantitative Data Summary

The initial characterization of this compound yielded key quantitative metrics that demonstrate its engagement with VHL and its efficacy when incorporated into a PROTAC.

Assay Metric Value Conditions Reference
Fluorescence Polarization (FP) AssayApparent IC5035 μM2-hour incubation[2]
Intact LC-MS AnalysisVHL Labeling65%24-hour incubation
Streptavidin Shift AssayVHL Modification44%2-hour incubation with this compound-Biotin (10 μM)
BRD4 HiBiT Degradation AssayDC50 (BRD-SF2 PROTAC)17.2 μM18-hour incubation
BRD4 HiBiT Degradation AssayDmax (BRD-SF2 PROTAC)60%18-hour incubation

Signaling Pathway and Mechanism of Action

This compound functions by interacting with the VHL protein, a key component of the VCB-CUL2 E3 ubiquitin ligase complex. This complex is a crucial part of the cellular machinery for protein degradation. The primary natural substrate of the VHL complex is the alpha subunit of Hypoxia-Inducible Factor (HIF-α). In normoxic conditions, VHL recognizes and binds to hydroxylated HIF-α, leading to its ubiquitination and proteasomal degradation. By acting as a VHL ligand, this compound can be incorporated into PROTACs to hijack this natural degradation pathway and direct it towards new proteins of interest.

Simplified VHL-HIF Signaling Pathway.

The following diagram illustrates the general mechanism of a PROTAC utilizing a VHL ligand like this compound.

PROTAC_Mechanism cluster_protac PROTAC-Mediated Degradation PROTAC PROTAC (e.g., BRD-SF2) VHL_SF2_part This compound Ligand PROTAC->VHL_SF2_part Target_ligand Target Ligand PROTAC->Target_ligand Ternary_Complex Ternary Complex (VHL-PROTAC-Target) VHL VHL Protein VHL_SF2_part->VHL Binds Target Target Protein (e.g., BRD4) Target_ligand->Target Binds E3_Complex E3 Ligase Complex VHL->E3_Complex Ub_Target Ubiquitinated Target Ternary_Complex->Ub_Target + Ub Ub Ubiquitin Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Mechanism of Action for a this compound-based PROTAC.

Detailed Experimental Protocols

The following protocols were key to the initial characterization of this compound.

VHL Reactivity Mass Spectrometry

This assay was used to confirm the covalent binding and labeling of the VHL protein by this compound.

  • Reagents: this compound (100 μM Final), DMSO (2% Final), VCB protein complex (1 μM), Buffer (pH 7.5, 25 mM HEPES, 150 mM NaCl).

  • Procedure:

    • Combine this compound or DMSO with the VCB protein complex in the specified buffer.

    • Incubate the mixture at room temperature for 24 hours.

    • Centrifuge the plate at 1000 rpm for 1 minute.

    • Subject the supernatant to intact-protein Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to detect the mass shift corresponding to covalent modification of VHL.

Gel-Based Competition Pull-Down Assay

This experiment demonstrates that this compound engages with VHL in a cellular context.

  • Cell Line: HEK293T cells.

  • Reagents: this compound (various concentrations), this compound-Biotin (50 μM), DMSO, Lysis Buffer (0.5% NP-40), Streptavidin beads, SDS-PAGE reagents, antibodies for VHL and GAPDH (loading control).

  • Procedure:

    • Pre-treat HEK293T cells with varying concentrations of this compound or DMSO for 2 hours at 37°C.

    • Lyse the cells.

    • Treat the cell lysates with this compound-Biotin (50 μM) for 2 hours at room temperature.

    • Perform a pull-down of biotinylated proteins using streptavidin beads.

    • Elute the bound proteins from the beads.

    • Resolve the proteins by SDS-PAGE and perform a Western blot to visualize VHL and GAPDH levels. A dose-dependent decrease in the pulled-down VHL indicates successful competition by this compound.

Pulldown_Workflow Start HEK293T Cells Pretreat Pre-treat with this compound (or DMSO control) 2h at 37°C Start->Pretreat Lyse Cell Lysis Pretreat->Lyse Treat_Biotin Treat lysate with This compound-Biotin (50 μM) 2h at RT Lyse->Treat_Biotin Pulldown Pull-down with Streptavidin Beads Treat_Biotin->Pulldown Elute Elute Proteins Pulldown->Elute Analysis SDS-PAGE and Western Blot for VHL Elute->Analysis Result Result: Dose-dependent decrease in VHL signal Analysis->Result

Workflow for the Competition Pull-Down Assay.
BRD4 HiBiT Degradation Assay

This assay quantifies the degradation of a target protein (BRD4) induced by a this compound-based PROTAC (BRD-SF2).

  • Reagents: BRD-SF2 PROTAC, this compound (as a control), CellTiter-Glo assay reagents.

  • Procedure:

    • Treat cells engineered with a BRD4-HiBiT fusion with the BRD-SF2 PROTAC or this compound alone.

    • Incubate for a specified period (e.g., 18 hours).

    • Measure the remaining BRD4 levels using a HiBiT lytic detection system, which generates a luminescent signal proportional to the amount of HiBiT-tagged protein.

    • Assess cell viability in parallel using an assay like CellTiter-Glo to rule out cytotoxic effects.

Conclusion

This compound represents a significant development in the field of targeted protein degradation. As a covalent VHL ligand, it provides a robust anchor for the creation of potent and potentially more durable PROTACs. The initial characterization data confirms its ability to engage VHL both in vitro and in cells, and its successful incorporation into a PROTAC that effectively degrades BRD4 demonstrates its therapeutic potential. The methodologies outlined here provide a solid foundation for the further development and optimization of this compound-based degraders for various therapeutic targets.

References

The VHL/HIF Pathway in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The von Hippel-Lindau (VHL)/Hypoxia-Inducible Factor (HIF) signaling pathway is a critical cellular oxygen sensing mechanism that is frequently dysregulated in cancer. Its central role in tumor growth, angiogenesis, and metabolism has made it a key target for novel cancer therapeutics. This technical guide provides an in-depth overview of the VHL/HIF pathway, detailed experimental protocols for its study, and a summary of quantitative data relevant to cancer researchers and drug development professionals.

Core Mechanism of the VHL/HIF Pathway

Under normal oxygen conditions (normoxia), the VHL protein (pVHL) acts as the substrate recognition component of an E3 ubiquitin ligase complex. This complex, which also includes elongin B, elongin C, cullin 2, and Rbx1, targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) for degradation.[1] This process is dependent on the hydroxylation of specific proline residues on HIF-α by prolyl hydroxylase domain (PHD) enzymes, which requires oxygen as a co-substrate.[1][2] Once hydroxylated, HIF-α is recognized by the β-domain of pVHL, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1]

In low oxygen conditions (hypoxia), PHD enzymes are inactive, preventing HIF-α hydroxylation. As a result, HIF-α is not recognized by pVHL and stabilizes. The stabilized HIF-α translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

Mutations in the VHL gene, commonly found in clear cell renal cell carcinoma (ccRCC) and other cancers, disrupt this regulatory mechanism. Loss of functional pVHL leads to the constitutive stabilization of HIF-α, even in the presence of oxygen, resulting in the continuous activation of HIF target genes that promote tumorigenesis.

VHL_HIF_Pathway

HIF-Independent Functions of pVHL

While the regulation of HIF is a primary function of pVHL, emerging evidence highlights several HIF-independent roles that also contribute to its tumor suppressor activity. These functions are often disrupted by VHL mutations and are critical for maintaining cellular homeostasis.

  • Regulation of Extracellular Matrix (ECM): pVHL is essential for the proper assembly of an extracellular fibronectin matrix. It can directly bind to fibronectin and is required for its deposition, which in turn influences cell adhesion, migration, and vascular patterning.

  • Ciliary Function: pVHL localizes to the primary cilium and is required for its formation (ciliogenesis). It interacts with the Par3-Par6-aPKC polarity complex to orient microtubule growth, a crucial step in cilia assembly. Disruption of ciliogenesis is linked to cyst formation, a common feature of VHL disease.

  • Interaction with Jade-1: pVHL interacts with and stabilizes the Jade-1 protein. Jade-1, in turn, can inhibit the pro-survival AKT signaling pathway, suggesting another mechanism by which pVHL suppresses tumor growth.

VHL_HIF_Independent cluster_ecm Extracellular Matrix Regulation cluster_cilia Ciliary Function cluster_jade Jade-1/AKT Signaling pVHL pVHL Fibronectin Fibronectin pVHL->Fibronectin binds Par_Complex Par3-Par6-aPKC Polarity Complex pVHL->Par_Complex interacts with Jade1 Jade-1 pVHL->Jade1 stabilizes ECM_Assembly ECM Assembly Fibronectin->ECM_Assembly promotes Cell_Adhesion Cell Adhesion & Migration ECM_Assembly->Cell_Adhesion Microtubule_Growth Oriented Microtubule Growth Par_Complex->Microtubule_Growth directs Ciliogenesis Ciliogenesis Microtubule_Growth->Ciliogenesis AKT AKT Jade1->AKT inhibits Tumor_Suppression Tumor Suppression AKT->Tumor_Suppression promotes growth

Quantitative Data in VHL/HIF Pathway-Driven Cancers

The dysregulation of the VHL/HIF pathway is a hallmark of several cancers, most notably clear cell renal cell carcinoma (ccRCC). The following tables summarize key quantitative data related to VHL mutations, HIF expression, and the efficacy of targeted therapies.

Table 1: VHL Mutation Frequencies in Cancer
Cancer TypeVHL Mutation FrequencyReference(s)
Clear Cell Renal Cell Carcinoma (ccRCC)52.3% - 80%
Papillary Renal Cell Carcinoma5.2%
Chromophobe Renal Cell Carcinoma3.1%
Pancreatic Neuroendocrine Tumors (in VHL disease)Varies with VHL mutation type
Table 2: HIF-1α and HIF-2α Expression in Human Tumors

| Cancer Type | HIF-1α Expression | HIF-2α Expression | Reference(s) | | :--- | :--- | :--- | | Clear Cell Renal Cell Carcinoma (ccRCC) | Nuclear expression associated with shorter survival | Nuclear expression associated with advanced T stage and tumor size | | | Breast Cancer | Overexpressed in tumor tissue | Correlates with distant recurrence and poor outcome | | | Ovarian Carcinoma | Nuclear expression observed | Nuclear expression observed | | | Pancreatic Carcinoma | Nuclear expression observed | Nuclear expression observed | | | Oral Squamous Cell Carcinoma | Positive staining in all cases, decreases with tumor grade | Higher expression than HIF-1α, nuclear in moderately/poorly differentiated | | | Papillary Thyroid Carcinoma | Significantly higher mRNA and protein levels in PTC | Significantly higher mRNA and protein levels in PTC | |

Table 3: Efficacy of Belzutifan (HIF-2α Inhibitor) in VHL Disease-Associated Tumors
Tumor TypeObjective Response Rate (ORR)Disease Control Rate (DCR)Median Time to ResponseReference(s)
Renal Cell Carcinoma (RCC)49% - 63.9%98%8.2 - 11.1 months
Central Nervous System Hemangioblastomas30% - 44%90%-
Pancreatic Neuroendocrine Tumors (pNETs)90.9%100%-
Pancreatic Lesions (all)64% - 77%--
Table 4: IC50 Values of Selected HIF Pathway Inhibitors
CompoundTargetCell LineIC50 (µM)Reference(s)
Belzutifan (MK-6482)HIF-2α--
PT2385HIF-2α--
LW6HIF-1α (promotes degradation)--
BAY 87-2243HIF-1α and HIF-2α (inhibits accumulation)--
Compound 1Not specifiedHCT11622.4
Compound 2Not specifiedHCT1160.34

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the VHL/HIF pathway.

Co-Immunoprecipitation of pVHL and HIF-1α

This protocol is for verifying the interaction between pVHL and HIF-1α in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors)

  • Protein A/G magnetic beads

  • Primary antibodies: anti-HIF-1α and anti-VHL

  • IgG control antibody

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Culture cells to near confluency. For hypoxia experiments, expose cells to 1% O₂ for 4-6 hours.

    • Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

    • Scrape cells and transfer lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (whole-cell lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Remove the beads and incubate the lysate with the primary antibody (anti-HIF-1α or anti-VHL) or IgG control overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads 3-5 times with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by SDS-PAGE and Western blotting using the reciprocal primary antibody (e.g., blot with anti-VHL if you immunoprecipitated with anti-HIF-1α).

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of HIF-1α by the pVHL E3 ligase complex in a test tube.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)

  • Recombinant ubiquitin

  • Recombinant, purified pVHL complex (or cell extracts containing the complex)

  • In vitro translated and 35S-labeled HIF-1α substrate (or a fragment containing the oxygen-dependent degradation domain)

  • 10x Ubiquitination buffer (e.g., 500 mM Tris pH 7.5, 50 mM MgCl₂, 10 mM DTT)

  • ATP solution (100 mM)

  • SDS-PAGE and autoradiography reagents

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • 10x Ubiquitination buffer

      • ATP solution (final concentration ~1-2 mM)

      • Recombinant E1 and E2 enzymes

      • Recombinant ubiquitin

      • 35S-labeled HIF-1α substrate

      • pVHL complex or cell extract

    • Bring the total reaction volume to 20-30 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the ubiquitinated HIF-1α as a ladder of higher molecular weight bands.

Chromatin Immunoprecipitation (ChIP)-qPCR for HIF-1 Target Genes

This protocol determines if HIF-1α directly binds to the promoter of a putative target gene (e.g., VEGF).

Materials:

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Sonication buffer

  • ChIP dilution buffer

  • Anti-HIF-1α antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification and qPCR

Procedure:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with 1% formaldehyde to cross-link proteins to DNA.

    • Quench with glycine.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with anti-HIF-1α antibody or IgG control overnight at 4°C.

    • Capture the antibody-chromatin complexes with protein A/G beads.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and qPCR:

    • Purify the immunoprecipitated DNA.

    • Perform qPCR using primers specific for the HRE in the VEGF promoter and a control region.

    • Calculate the enrichment of the VEGF promoter sequence in the HIF-1α immunoprecipitate relative to the IgG control.

Experimental and Logical Workflows

High-Throughput Screening for HIF Prolyl Hydroxylase (PHD) Inhibitors

This workflow outlines a strategy for identifying small molecule inhibitors of PHD enzymes, which would lead to HIF stabilization.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary Screen cluster_validation Hit Validation cluster_lead_optimization Lead Optimization Compound_Library Small Molecule Library FP_Assay Fluorescence Polarization Assay (Affinity-based, e.g., for PHD2) Compound_Library->FP_Assay Primary_Hits Primary Hits (Displacement of fluorescent probe) FP_Assay->Primary_Hits HRE_Luciferase HRE-Luciferase Reporter Assay (Cell-based) Primary_Hits->HRE_Luciferase Secondary_Hits Secondary Hits (Increased luciferase activity) HRE_Luciferase->Secondary_Hits Western_Blot Western Blot for HIF-1α Stabilization Secondary_Hits->Western_Blot qPCR qPCR for HIF Target Gene Expression (e.g., VEGF, GLUT1) Secondary_Hits->qPCR Validated_Hits Validated Hits Western_Blot->Validated_Hits qPCR->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR In_Vivo In Vivo Efficacy and Toxicity Studies SAR->In_Vivo Lead_Compound Lead Compound In_Vivo->Lead_Compound

Workflow for Identification and Validation of Novel HIF-1 Target Genes

This workflow describes a combined computational and experimental approach to discover and validate new genes regulated by HIF-1.

HIF_Target_Validation cluster_identification Identification of Candidate Genes cluster_validation Experimental Validation cluster_functional Functional Characterization Microarray Microarray/RNA-seq Analysis (Hypoxia vs. Normoxia) Bioinformatics Bioinformatic Analysis (Promoter scanning for HREs) Microarray->Bioinformatics Candidate_Genes Candidate HIF-1 Target Genes Bioinformatics->Candidate_Genes qPCR_Validation qPCR Validation of Hypoxic Induction Candidate_Genes->qPCR_Validation HIF1a_Knockdown siRNA-mediated HIF-1α Knockdown qPCR_Validation->HIF1a_Knockdown ChIP_qPCR ChIP-qPCR for HIF-1α Binding to Promoter HIF1a_Knockdown->ChIP_qPCR Validated_Target Validated HIF-1 Target Gene ChIP_qPCR->Validated_Target Gene_Knockdown Target Gene Knockdown/Knockout Validated_Target->Gene_Knockdown Phenotypic_Assays Phenotypic Assays (e.g., proliferation, migration, angiogenesis) Gene_Knockdown->Phenotypic_Assays Functional_Role Determination of Functional Role in Hypoxic Response Phenotypic_Assays->Functional_Role

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing the Covalent VHL Ligand Vhl-SF2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely recruited ligases in PROTAC design.[2]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs using Vhl-SF2 , a novel covalent ligand for VHL. Unlike traditional VHL ligands which bind non-covalently, this compound incorporates a sulfonyl fluoride (B91410) (SF) warhead that forms a covalent bond with Serine 110 in the VHL binding pocket.[2][3] This covalent engagement offers potential advantages for enhancing the duration of action and optimizing the pharmacokinetic and pharmacodynamic properties of PROTACs.

We will detail the synthesis of the this compound ligand and its subsequent incorporation into a PROTAC targeting the bromodomain-containing protein 4 (BRD4), referred to as BRD-SF2 . Furthermore, we provide comprehensive protocols for the cellular evaluation of these PROTACs, including protein degradation and cytotoxicity assays.

Signaling Pathway and Mechanism of Action

VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles. The covalent nature of this compound ensures a durable interaction with the VHL ligase, potentially enhancing the efficiency of this process.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (e.g., BRD4) PROTAC This compound PROTAC (e.g., BRD-SF2) POI->PROTAC Binds POI Ligand VHL VHL E3 Ligase PROTAC->VHL Covalently Binds VHL Ligand (SF2) POI_complex POI Ub Ubiquitin VHL_complex VHL Ub->VHL_complex Recruitment Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_complex->Proteasome Recognition & Degradation PROTAC_complex PROTAC POI_complex->PROTAC_complex PROTAC_complex->VHL_complex VHL_complex->POI_complex Poly-ubiquitination

Figure 1: Mechanism of Action for a this compound PROTAC.

Synthesis Protocols

The synthesis of a this compound based PROTAC involves two key stages: the multi-step synthesis of the this compound E3 ligase ligand bearing a linker attachment point, followed by the conjugation of this ligand to a POI-binding moiety. The following protocols are based on the synthesis of BRD-SF2.[2]

Part 1: Synthesis of this compound Ligand

The synthesis of this compound is an 11-step process. A detailed schematic is provided in the supplementary information of the reference publication.[4] Researchers should refer to "Scheme S3" in the supplementary materials of Shah et al., J. Med. Chem. 2024 for the specific reagents, conditions, and characterization data for each intermediate.[2][5]

Part 2: Synthesis of BRD-SF2 PROTAC

This final step involves the conjugation of the synthesized this compound ligand to a known BRD4 ligand via an amide bond formation.

Materials:

  • This compound amine precursor

  • BRD4 ligand with a carboxylic acid handle (e.g., a derivative of JQ1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

Protocol:

  • Dissolve the BRD4 ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add the this compound amine precursor (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC to yield the final BRD-SF2 PROTAC.

  • Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.

Synthesis_Workflow Start Starting Materials Step1 Multi-Step Synthesis (11 Steps) Start->Step1 VHL_SF2 This compound Amine Precursor Step1->VHL_SF2 Step2 Amide Coupling (HATU, DIPEA) VHL_SF2->Step2 BRD4_Ligand BRD4 Ligand (with COOH) BRD4_Ligand->Step2 Purification Purification (Prep-HPLC) Step2->Purification Final_PROTAC BRD-SF2 PROTAC Purification->Final_PROTAC

Figure 2: General workflow for the synthesis of BRD-SF2.

Cellular Evaluation Protocols

Once synthesized, the this compound PROTAC must be evaluated for its ability to induce the degradation of the target protein in a cellular context.

Protocol 1: Target Protein Degradation Assay (HiBiT Lytic Assay)

This assay quantifies the amount of target protein remaining in cells after treatment with the PROTAC. It utilizes CRISPR/Cas9-engineered cell lines where the endogenous target protein is tagged with a small, 11-amino acid HiBiT peptide.

Materials:

  • HiBiT-tagged cell line (e.g., HEK293 HiBiT-BRD4)

  • Cell culture medium and supplements

  • Opaque-walled 96-well or 384-well plates

  • This compound PROTAC (e.g., BRD-SF2) and controls (e.g., this compound alone)

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in opaque-walled multiwell plates at a predetermined optimal density. Incubate overnight (18-24 hours) at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Add the diluted compounds to the cells and incubate for the desired time (e.g., 18 hours).

  • Reagent Preparation: Equilibrate the Nano-Glo® HiBiT Lytic Buffer and LgBiT Protein to room temperature. Prepare the lytic detection reagent by mixing LgBiT protein and lytic substrate into the buffer according to the manufacturer's instructions.

  • Assay Measurement:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of the prepared lytic detection reagent equal to the volume of the cell culture medium in each well.

    • Place the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-based luminometer.

  • Data Analysis: Normalize the luminescence signals to a vehicle control (e.g., DMSO) to determine the percentage of protein degradation. Plot the degradation percentage against the compound concentration and fit to a dose-response curve to calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay is performed in parallel to the degradation assay to ensure that the observed protein loss is due to targeted degradation and not general cytotoxicity.

Materials:

  • Cells and plates prepared and treated as in the degradation assay.

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate as per the manufacturer's protocol. Allow the reagent to equilibrate to room temperature.

  • Assay Measurement:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescent signals to a vehicle control to determine the percentage of cell viability.

Protocol 3: Mechanism of Action Confirmation

To confirm that protein degradation is occurring via the intended ubiquitin-proteasome pathway, co-treatment experiments with inhibitors are performed.

Procedure:

  • Follow the procedure for the Target Protein Degradation Assay (Protocol 1).

  • Prior to adding the PROTAC, pre-treat the cells for 1-2 hours with:

    • A proteasome inhibitor (e.g., Epoxomicin or MG132).

    • A neddylation inhibitor (e.g., MLN4924), which inhibits the activity of Cullin-RING E3 ligases.

  • After pre-treatment, add the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50).

  • Incubate for the standard duration and measure protein levels.

  • Expected Outcome: A rescue of protein degradation (i.e., significantly less degradation) in the presence of these inhibitors confirms that the PROTAC acts through the intended VHL-Cullin-proteasome pathway.

Experiment_Workflow cluster_synthesis Synthesis & Purification cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis PROTAC_Synth Synthesize this compound PROTAC (e.g., BRD-SF2) Compound_Add Add serial dilutions of PROTAC Incubate (e.g., 18h) PROTAC_Synth->Compound_Add Cell_Plating Plate HiBiT-tagged cells in multiwell plates Cell_Plating->Compound_Add Assay_Deg Degradation Assay (HiBiT Lytic) Compound_Add->Assay_Deg Assay_Via Viability Assay (CellTiter-Glo) Compound_Add->Assay_Via Data_Analysis Calculate % Degradation & % Viability Determine DC50 & Dmax Assay_Deg->Data_Analysis Assay_Via->Data_Analysis

Figure 3: Experimental workflow for evaluating a this compound PROTAC.

Quantitative Data Summary

The following table summarizes the degradation data for PROTACs synthesized using the this compound covalent ligand, as reported by Shah et al.[2][3]

PROTAC NameTarget ProteinCell LineIncubation Time (h)DC50 (µM)Dmax (%)
BRD-SF2 BRD4HEK293 (HiBiT-BRD4)1817.2~60
AR-VHL-SF2 Androgen Receptor (AR)LNCaP (AR-HiBiT)180.527~54
AR2-VHL-SF2 Androgen Receptor (AR)LNCaP (AR-HiBiT)180.212~59

Conclusion

The this compound ligand provides a novel tool for the development of covalent VHL-recruiting PROTACs. The protocols outlined in this document provide a comprehensive framework for the synthesis and cellular evaluation of these next-generation protein degraders. By following these methodologies, researchers can effectively characterize the degradation efficiency, potency, and mechanism of action of their this compound-based PROTACs, paving the way for the development of new therapeutics.

References

Application Note: Vhl-SF2 Protocol for In Vitro Ubiquitination Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for an in vitro ubiquitination assay to investigate the potential ubiquitination of Splicing Factor 2 (SF2/SRSF1) by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This assay is crucial for researchers studying protein degradation pathways, exploring novel substrates for VHL, and developing therapeutics targeting these interactions.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition component of a multi-subunit Cullin-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[1] This complex, often referred to as the VCB-Cul2 complex, plays a critical role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] Dysregulation of the VHL pathway is implicated in various cancers, most notably in clear cell renal cell carcinoma.[1][2]

Splicing Factor 2 (SF2), also known as Serine/Arginine-rich Splicing Factor 1 (SRSF1), is a key regulator of both constitutive and alternative pre-mRNA splicing.[3] Beyond its role in splicing, SRSF1 is involved in other aspects of mRNA metabolism, including mRNA stability and translation.[3][4] Recent studies have shown that SRSF1 protein levels can be regulated by ubiquitin-proteasome-mediated degradation, although the specific E3 ligase responsible in many contexts remains to be identified.[3][5]

This protocol outlines a method to determine if SF2 is a direct substrate of the VHL E3 ligase complex in a controlled in vitro environment. The assay involves the reconstitution of the ubiquitination cascade using purified components: ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), the purified VHL E3 ligase complex, and the putative substrate, SF2.

Signaling Pathway and Experimental Workflow

The ubiquitination process is a three-step enzymatic cascade. First, the E1 activating enzyme activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, the E3 ligase, in this case, the VHL complex, recognizes the specific substrate (hypothetically SF2) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. This process can be repeated to form a polyubiquitin (B1169507) chain, which typically targets the substrate for degradation by the proteasome.

VHL_Signaling_Pathway cluster_VHL_Complex VHL E3 Ligase Complex cluster_Ub_Cascade Ubiquitination Cascade VHL pVHL ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginB->ElonginC Cul2 Cul2 ElonginC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 Poly_Ub_SF2 Polyubiquitinated SF2 Rbx1->Poly_Ub_SF2 Ubiquitin Transfer E1 E1 (Activating Enzyme) AMP_PPi AMP + PPi E1->AMP_PPi E1_Ub E1~Ub E1->E1_Ub Activation E2 E2 (Conjugating Enzyme) E2_Ub E2~Ub E2->E2_Ub Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 E1_Ub->E2 Conjugation E2_Ub->Rbx1 Recruitment SF2 Substrate (SF2/SRSF1) SF2->VHL Recognition Proteasome Proteasome Degradation Poly_Ub_SF2->Proteasome

Caption: VHL-mediated ubiquitination of a substrate protein.

The experimental workflow begins with the preparation of reaction mixtures containing the core components. The reaction is initiated by the addition of the VHL complex and incubated to allow for ubiquitination. The reaction is then stopped, and the products are analyzed by SDS-PAGE and Western blotting to detect the presence of higher molecular weight, ubiquitinated forms of SF2.

Experimental_Workflow Start Start Prepare_Mix 1. Prepare Reaction Mix (E1, E2, Ub, ATP, Buffer, SF2) Start->Prepare_Mix Add_E3 2. Add VHL E3 Ligase Complex Prepare_Mix->Add_E3 Incubate 3. Incubate (e.g., 37°C for 1-2 hours) Add_E3->Incubate Stop_Rxn 4. Stop Reaction (Add SDS Sample Buffer) Incubate->Stop_Rxn Analyze 5. Analyze by SDS-PAGE & Western Blot Stop_Rxn->Analyze Detect 6. Detect Ubiquitinated SF2 (Anti-SF2 & Anti-Ub Antibodies) Analyze->Detect End End Detect->End

Caption: In vitro ubiquitination assay workflow.

Materials and Reagents

Table 1: Reagents and Recommended Concentrations

ComponentStock ConcentrationFinal Concentration in ReactionNotes
Enzymes & Substrates
E1 Activating Enzyme (Human)1 µM50 - 100 nMUse a reliable commercial source.
E2 Conjugating Enzyme (UbcH5a/b/c)10 µM0.2 - 0.5 µMUbcH5 family members are commonly used with VHL.
VHL E3 Ligase Complex (recombinant)0.5 mg/mL100 - 400 ng per reactionPurified, reconstituted complex of pVHL, Elongin B/C, Cul2, Rbx1.
SF2/SRSF1 Substrate (recombinant)1 mg/mL0.5 - 1 µg per reactionPurified full-length protein, preferably with a tag (e.g., His, GST).
Ubiquitin (Human, recombinant)10 mg/mL5 - 10 µg per reactionCan be untagged or tagged (e.g., HA, His).
Buffers & Solutions
Ubiquitination Reaction Buffer (10x)See composition1x250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT
ATP Solution100 mM2 - 5 mMPrepare fresh from powder or use a certified solution.
SDS-PAGE Sample Buffer (4x)N/A1xFor stopping the reaction and preparing samples for electrophoresis.
Antibodies for Western Blot
Primary Antibody: Anti-SF2/SRSF11 mg/mL1:1000 dilutionTo detect the substrate protein.
Primary Antibody: Anti-Ubiquitin1 mg/mL1:1000 dilutionTo confirm the presence of ubiquitin chains.
Secondary Antibody (HRP-conjugated)1 mg/mL1:5000 - 1:10000 dilutionAppropriate for the host species of the primary antibodies.

Experimental Protocol

This protocol is designed for a standard 30 µL reaction volume. It is highly recommended to set up control reactions by omitting key components (e.g., -E1, -E3, -ATP) to ensure the observed ubiquitination is specific.

1. Preparation of Reaction Mixtures:

  • Thaw all enzymes, substrates, and ubiquitin on ice.

  • Prepare a master mix for the number of reactions to be performed, including a 10% excess to account for pipetting errors.

  • On ice, combine the following reagents in the order listed in Table 2 for a single 30 µL reaction. Prepare negative controls as indicated in Table 3.

Table 2: Standard Reaction Mixture

ReagentVolume for 30 µL Reaction
Nuclease-Free WaterUp to 30 µL
Ubiquitination Reaction Buffer (10x)3.0 µL
ATP Solution (100 mM)0.9 µL
E1 Activating Enzyme (1 µM)1.5 µL
E2 Conjugating Enzyme (10 µM)0.9 µL
Ubiquitin (10 mg/mL)1.0 µL
SF2/SRSF1 Substrate (1 mg/mL)1.0 µL
Initiate Reaction:
VHL E3 Ligase Complex (0.5 mg/mL)0.8 µL
Total Volume 30 µL

Table 3: Negative Control Setups

ControlComponent to OmitReplacementPurpose
No E1E1 Activating EnzymeNuclease-Free WaterTo show dependency on ubiquitin activation.
No E2E2 Conjugating EnzymeNuclease-Free WaterTo show dependency on ubiquitin conjugation.
No E3VHL E3 Ligase ComplexNuclease-Free WaterTo test for VHL-specific ubiquitination.
No ATPATP SolutionNuclease-Free WaterTo confirm the reaction is ATP-dependent.
No SubstrateSF2/SRSF1 SubstrateNuclease-Free WaterTo check for E3 ligase auto-ubiquitination.

2. Reaction Incubation:

  • After adding the VHL E3 ligase complex, gently mix the contents of the tube.

  • Incubate the reaction tubes at 37°C for 1 to 2 hours. The optimal incubation time may need to be determined empirically.

3. Stopping the Reaction:

  • Terminate the reaction by adding 10 µL of 4x SDS-PAGE sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Western Blot Analysis:

  • Load 15-20 µL of each reaction mixture onto a 4-12% gradient or 10% SDS-PAGE gel.

  • Run the gel according to standard procedures to separate the proteins by molecular weight.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-SF2/SRSF1) overnight at 4°C, diluted in blocking buffer.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation

Upon analysis of the Western blot, a successful ubiquitination reaction will show the unmodified SF2 protein band at its expected molecular weight in all lanes. In the complete reaction lane, a ladder of higher molecular weight bands appearing above the primary SF2 band indicates the addition of one or more ubiquitin molecules (polyubiquitination). These higher molecular weight species should be absent or significantly reduced in the negative control lanes, confirming that the ubiquitination of SF2 is dependent on the VHL complex and the complete enzymatic cascade. Probing a duplicate blot with an anti-ubiquitin antibody can further confirm that the observed smear or ladder is indeed ubiquitinated protein.

References

Application Notes and Protocols for Vhl-SF2 in Cell-Based Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Vhl-SF2, a covalent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in cell-based targeted protein degradation assays. This document outlines the underlying principles, offers detailed experimental protocols, and presents quantitative data for the application of this compound in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a sulfonyl fluoride-based covalent ligand that targets the VHL E3 ligase. Its covalent binding mechanism offers the potential for potent and durable engagement of the VHL complex, making it an attractive component for the design of novel PROTACs. These application notes will guide researchers in the effective use of this compound-based PROTACs in various cell-based assays to quantify target protein degradation.

Signaling Pathway of VHL-Mediated Protein Degradation

The VHL protein is a component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). Under normal cellular conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on specific proline residues. This modification allows it to be recognized and bound by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs containing a VHL ligand like this compound hijack this natural process. By binding to VHL and a specific POI, the PROTAC brings the POI into close proximity with the E3 ligase machinery, resulting in the ubiquitination and degradation of the POI, irrespective of its native cellular function or localization.

VHL_Pathway VHL-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System Vhl-SF2_PROTAC This compound-based PROTAC POI Protein of Interest (POI) Vhl-SF2_PROTAC->POI binds VHL_Complex VHL E3 Ligase Complex Vhl-SF2_PROTAC->VHL_Complex recruits Proteasome 26S Proteasome POI->Proteasome targeted for Ub Ubiquitin VHL_Complex->Ub transfers Ub->POI tags (Ubiquitination) Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI results in

VHL-Mediated Protein Degradation Pathway

Quantitative Data Summary

The efficacy of this compound-based PROTACs can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes publicly available data for PROTACs incorporating this compound.

Target ProteinPROTACCell LineAssay TypeDC50 (µM)Dmax (%)
BRD4BRD-SF2LNCaPHiBiT assay17.260
Androgen Receptor (AR)AR-VHL-SF2LNCaPHiBiT assay0.52754
Androgen Receptor (AR)AR2-VHL-SF2LNCaPHiBiT assay0.21259

Experimental Protocols

This section provides detailed protocols for three key cell-based assays to evaluate the performance of this compound-based PROTACs: HiBiT Assay for direct measurement of protein degradation, NanoBRET™ Target Engagement Assay to confirm cellular target binding, and Western Blotting for a traditional, semi-quantitative analysis.

Experimental Workflow for a Cell-Based Degradation Assay

The general workflow for assessing the efficacy of a this compound-based PROTAC involves several key steps, from cell culture to data analysis.

Experimental_Workflow General Workflow for Cell-Based Degradation Assays Cell_Culture 1. Cell Seeding (e.g., HEK293, LNCaP) Compound_Treatment 2. Treatment with this compound PROTAC (Dose-response and time-course) Cell_Culture->Compound_Treatment Incubation 3. Incubation (Specified time at 37°C) Compound_Treatment->Incubation Lysis_or_Reading 4. Cell Lysis or Direct Reading (Assay-dependent) Incubation->Lysis_or_Reading Data_Acquisition 5. Data Acquisition (Luminescence, Fluorescence, or Chemiluminescence) Lysis_or_Reading->Data_Acquisition Data_Analysis 6. Data Analysis (Calculation of DC50 and Dmax) Data_Acquisition->Data_Analysis

General Workflow for Cell-Based Degradation Assays
Protocol 1: HiBiT Assay for Quantifying Protein Degradation

The HiBiT assay is a sensitive and quantitative method to measure protein abundance in live cells. It utilizes an 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. This tag complements a larger, inactive fragment of NanoLuc® luciferase (LgBiT) to form a functional enzyme, producing a luminescent signal that is proportional to the target protein level.

Materials:

  • HiBiT knock-in cell line for the protein of interest

  • White, clear-bottom 96-well or 384-well plates

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • This compound-based PROTAC stock solution (in DMSO)

  • Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HiBiT knock-in cells in fresh culture medium.

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-based PROTAC in cell culture medium. A typical final concentration range is 0.001 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the PROTAC dilutions.

    • Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Luminescence Measurement (Lytic Method):

    • Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Prepare the lytic reagent according to the manufacturer's instructions (mix LgBiT protein and lytic substrate in the provided buffer).

    • Add 100 µL of the prepared lytic reagent to each well.

    • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized luminescence (as a percentage of control) against the logarithm of the PROTAC concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the DC50 and Dmax values.

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay measures the binding of a compound to its target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same protein (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This assay is crucial to confirm that the this compound moiety of the PROTAC is engaging the VHL protein within the cellular environment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • VHL-NanoLuc® fusion vector

  • NanoBRET™ VHL Tracer

  • White, non-binding surface 96-well plates

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • This compound-based PROTAC stock solution (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • BRET-capable plate reader

Procedure:

  • Cell Transfection and Seeding:

    • Co-transfect HEK293 cells with the VHL-NanoLuc® fusion vector and a carrier DNA using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.

    • After 24 hours, trypsinize the transfected cells and resuspend them in Opti-MEM®.

    • Seed the cells into a white 96-well plate at a density of 20,000 cells per well in 100 µL of Opti-MEM®.

  • Tracer and Compound Addition:

    • Prepare the NanoBRET™ VHL Tracer and the this compound-based PROTAC dilutions in Opti-MEM®.

    • To the appropriate wells, add the tracer at the recommended final concentration.

    • Add the serial dilutions of the this compound-based PROTAC. Include a no-compound control.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Substrate Addition and BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the BRET ratios to the no-compound control.

    • Plot the normalized BRET ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the target engagement potency.

Protocol 3: Western Blotting for Protein Degradation

Western blotting is a classic technique to visualize and semi-quantify the levels of a specific protein in a cell lysate. It is a valuable orthogonal method to confirm the degradation observed in luminescence-based assays.

Materials:

  • Cell line of interest

  • 6-well or 12-well cell culture plates

  • This compound-based PROTAC stock solution (in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the this compound-based PROTAC for the desired time. Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washes with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of degradation relative to the vehicle control and plot the data to estimate DC50 and Dmax.

Conclusion

This compound presents a valuable tool for the development of novel covalent PROTACs. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust cell-based degradation assays. By employing a combination of quantitative high-throughput methods like the HiBiT assay and confirmatory techniques such as Western blotting, researchers can effectively characterize the potency and efficacy of their this compound-based degraders, accelerating the discovery of new therapeutics.

Application of Vhl-SF2 in Oncology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein degradation has emerged as a transformative approach in oncology research and drug development. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate proteins that drive cancer.

The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical tumor suppressor, frequently mutated in various cancers, most notably in clear cell renal cell carcinoma. Its primary function is to target the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normal oxygen conditions. In VHL-deficient tumors, HIF-1α accumulates and drives the expression of genes involved in angiogenesis, cell proliferation, and survival.

This document provides detailed application notes and protocols for Vhl-SF2 , a second-generation covalent ligand for the VHL E3 ligase. This compound serves as a crucial component for the synthesis of VHL-recruiting PROTACs, enabling the targeted degradation of a wide range of oncoproteins. Furthermore, we explore the intricate biological relationship between VHL and the Splicing Factor 2 (SF2), also known as Serine/Arginine-rich Splicing Factor 1 (SRSF1), a key regulator of alternative splicing with proto-oncogenic functions. A notable intersection of their pathways is the SRSF1-mediated alternative splicing of HIF-1α, which has significant implications for tumor progression, particularly in the context of VHL deficiency.

This compound: A Covalent VHL Ligand for PROTAC Synthesis

This compound is a sulfonyl fluoride-containing small molecule designed to covalently bind to the VHL protein. This covalent interaction offers potential advantages in the development of PROTACs, including prolonged target engagement and improved pharmacokinetic and pharmacodynamic properties.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is designed to covalently modify a specific serine residue (Ser110) within the HIF-1α binding pocket of the VHL protein. By forming a stable covalent bond, this compound effectively occupies the substrate-binding site of VHL. When incorporated into a PROTAC, the this compound moiety serves to recruit the VHL E3 ligase complex to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound - Linker - POI binder) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->POI Ubiquitination PROTAC->VHL recruits Ub Ubiquitin Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation using a this compound based PROTAC.

Quantitative Data for this compound and Derived PROTACs

The following tables summarize key quantitative data for this compound and PROTACs synthesized using this ligand. These values are essential for assessing the potency and efficacy of these molecules in oncology research.

CompoundAssay TypeParameterValueCell LineReference
This compound Fluorescence Polarization (FP)IC5035 µM-[1]
This compound NanoBRET Target EngagementIC5035 µMHEK293[2]
BRD-SF2 (this compound-based PROTAC) BRD4 Degradation AssayDC5017.2 µM-[2]
BRD-SF2 (this compound-based PROTAC) BRD4 Degradation AssayDmax60%-[2]
AR-VHL-SF2 (this compound-based PROTAC) AR Degradation AssayDC500.527 µMLNCaP[3]
AR-VHL-SF2 (this compound-based PROTAC) AR Degradation AssayDmax54%LNCaP
AR2-VHL-SF2 (this compound-based PROTAC) AR Degradation AssayDC500.212 µMLNCaP
AR2-VHL-SF2 (this compound-based PROTAC) AR Degradation AssayDmax59%LNCaP

The Biological Intersection of VHL and SRSF1 (SF2) in Oncology

While this compound is a synthetic tool for manipulating the VHL pathway, the endogenous proteins VHL and SRSF1 (SF2) have a significant, albeit indirect, biological relationship in the context of cancer. SRSF1 is a proto-oncogenic splicing factor that is frequently overexpressed in various tumors and regulates the alternative splicing of numerous cancer-related genes.

SRSF1-Mediated Alternative Splicing of HIF-1α

A critical link between VHL and SRSF1 is the regulation of HIF-1α, the primary substrate of the VHL E3 ligase. Research has shown that SRSF1 modulates the alternative splicing of HIF-1α pre-mRNA. Specifically, increased levels of SRSF1 promote the production of a shorter isoform of HIF-1α (HIF-1αS) by facilitating the exclusion of exon 14. This shorter isoform exhibits enhanced transcriptional activity on certain target genes, such as vascular endothelial growth factor receptor 2 (VEGFR2), and is associated with increased metastatic potential in lung cancer cells.

In VHL-deficient tumors, where HIF-1α protein is stabilized, the overexpression of SRSF1 can further amplify the oncogenic output of the HIF pathway by shifting the balance towards the more pro-angiogenic and pro-metastatic HIF-1αS isoform.

VHL_SRSF1_HIF1a_Pathway cluster_splicing SRSF1-mediated Splicing VHL VHL (Tumor Suppressor) HIF1a_protein HIF-1α Protein VHL->HIF1a_protein Degradation SRSF1 SRSF1 (SF2) (Proto-oncogene) HIF1a_premRNA HIF-1α pre-mRNA SRSF1->HIF1a_premRNA Alternative Splicing Angiogenesis Angiogenesis HIF1a_protein->Angiogenesis Induces HIF1aL HIF-1αL (Full-length) HIF1a_premRNA->HIF1aL Exon 14 inclusion HIF1aS HIF-1αS (Short isoform) HIF1a_premRNA->HIF1aS Exon 14 exclusion HIF1aS->Angiogenesis Promotes Metastasis Metastasis HIF1aS->Metastasis Promotes

Caption: Interplay between VHL and SRSF1 in regulating HIF-1α activity and downstream oncogenic processes.

Experimental Protocols

The following section provides detailed protocols for key experiments involving this compound. These protocols are adapted from the primary literature and are intended to serve as a guide for researchers.

Protocol 1: In Vitro VHL Binding Assay (Fluorescence Polarization)

This assay measures the ability of this compound to compete with a fluorescently labeled HIF-1α-derived peptide for binding to the VHL complex (VCB: VHL, Elongin C, and Elongin B).

Materials:

  • Recombinant VCB complex

  • FAM-conjugated HIF-1α-derived peptide

  • This compound

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl)

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a solution of the VCB complex in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the VCB complex to each well and incubate for a specified time (e.g., 2 hours) at room temperature to allow for covalent binding.

  • Add the FAM-conjugated HIF-1α peptide to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure fluorescence polarization using a plate reader with appropriate filters for FAM.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the engagement of this compound with VHL in live cells.

Materials:

  • HEK293 cells

  • VHL-NanoLuc® fusion vector

  • NanoBRET™ VHL tracer ligand

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • Digitonin (B1670571)

  • NanoBRET™ Nano-Glo® Substrate

  • White 96-well or 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfect HEK293 cells with the VHL-NanoLuc® fusion vector and plate in assay plates.

  • Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the this compound dilutions to the cells.

  • Add the NanoBRET™ VHL tracer ligand to all wells.

  • Add digitonin to permeabilize the cells.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a BRET-capable luminometer.

  • Calculate the BRET ratio and determine the IC50 value for this compound.

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol assesses the ability of a this compound-based PROTAC to induce the degradation of a target protein.

Materials:

  • Cancer cell line expressing the protein of interest (POI)

  • This compound-based PROTAC targeting the POI

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against the POI and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate the cancer cells in multi-well plates and allow them to adhere.

  • Treat the cells with serial dilutions of the this compound-based PROTAC or DMSO for a specified time (e.g., 18 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against the POI and the loading control.

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the POI levels to the loading control.

  • Calculate the percentage of degradation relative to the DMSO control and determine the DC50 and Dmax values.

Western_Blot_Workflow start Start cell_culture Cell Culture & Plating start->cell_culture treatment PROTAC Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

References

Application Notes and Protocols for VHL-SF2 Conjugation to a Protein of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[1][2][3] The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design.[1][4] VHL-SF2 is a recently developed covalent VHL ligand that targets Ser110 in the HIF1α binding site, offering a potential for potent and durable target protein degradation.

These application notes provide a comprehensive, step-by-step guide for the conjugation of a this compound derivative to a protein of interest. This process is a critical step in the development of novel protein degraders where the targeting moiety is a protein (e.g., an antibody or a larger protein ligand) rather than a small molecule. The protocols provided herein detail two common bioconjugation strategies: amine-reactive conjugation via N-hydroxysuccinimide (NHS) esters and thiol-reactive conjugation via maleimides. Additionally, methods for the purification and characterization of the resulting conjugate are described.

Signaling Pathway of VHL-Mediated Protein Degradation

The VHL E3 ligase complex, in its natural context, recognizes and targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. PROTACs and other VHL-recruiting molecules hijack this machinery. A this compound-protein conjugate will induce the formation of a ternary complex between the VHL E3 ligase complex, the conjugate, and the target of the conjugated protein. This proximity induces the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the protein of interest. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.

VHL_Signaling_Pathway cluster_0 cluster_1 cluster_2 POI Protein of Interest (POI) Ternary_Complex POI-Conjugate-VHL Ternary Complex POI->Ternary_Complex Binding VHL_SF2_Protein This compound-Protein Conjugate VHL_SF2_Protein->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex E2 E2 Ubiquitin- Conjugating Enzyme E2->Ternary_Complex Ub Ubiquitin Ub->E2 Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: VHL-mediated targeted protein degradation pathway.

Experimental Workflow for this compound Conjugation

The overall workflow for conjugating this compound to a protein of interest involves several key stages. Initially, the protein of interest and a reactive this compound derivative are prepared. The conjugation reaction is then performed, followed by purification of the conjugate to remove unreacted components. Finally, the purified conjugate is thoroughly characterized to ensure its identity, purity, and activity.

Conjugation_Workflow Start Start Prep_Protein 1. Prepare Protein of Interest (Buffer exchange, concentration adjustment) Start->Prep_Protein Conjugation 3. Conjugation Reaction (Amine or Thiol reactive) Prep_Protein->Conjugation Prep_VHL 2. Prepare this compound Derivative (e.g., NHS ester or Maleimide) Prep_VHL->Conjugation Quench 4. Quench Reaction (e.g., add Tris or Glycine) Conjugation->Quench Purification 5. Purification (Size Exclusion Chromatography or Dialysis) Quench->Purification Characterization 6. Characterization (SDS-PAGE, Mass Spectrometry, Binding Assay) Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for this compound protein conjugation.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to this compound conjugation and its application in targeted protein degradation. These values are representative and may vary depending on the specific protein of interest and experimental conditions.

ParameterThis compound DerivativeValueMethodReference
Binding Affinity (IC50) This compound35 µMNanoBRET Target Engagement Assay
Binding Affinity (Kd) VH032 (a common VHL ligand)185 ± 7 nMIsothermal Titration Calorimetry (ITC)
Degradation Concentration (DC50) BRD-SF2 (BRD4 PROTAC)17.2 µMBRD4 HiBiT Assay
Maximal Degradation (Dmax) BRD-SF2 (BRD4 PROTAC)60%BRD4 HiBiT Assay
Degradation Concentration (DC50) AR-VHL-SF2 (AR PROTAC)0.527 µMAR HiBiT Assay
Maximal Degradation (Dmax) AR-VHL-SF2 (AR PROTAC)54%AR HiBiT Assay
NHS Ester Reaction pH General7.2 - 8.5N/A
Maleimide (B117702) Reaction pH General7.0 - 7.5N/A
Molar Excess of NHS Ester General10-20 foldN/A
Molar Excess of Maleimide General10-20 foldN/A

Experimental Protocols

Note: These protocols assume the availability of a this compound derivative functionalized with either an NHS ester or a maleimide group. The synthesis of such derivatives is beyond the scope of this document.

Protocol 1: Amine-Reactive Conjugation of this compound-NHS Ester to a Protein of Interest

This protocol is suitable for proteins with accessible primary amines (N-terminus and lysine (B10760008) residues).

Materials:

  • Protein of Interest (POI)

  • This compound-NHS Ester

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein of Interest:

    • Dissolve or buffer exchange the POI into the Conjugation Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare the this compound-NHS Ester Stock Solution:

    • Allow the vial of this compound-NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the volume of this compound-NHS ester stock solution needed for a 10- to 20-fold molar excess relative to the POI.

    • While gently stirring or vortexing the POI solution, slowly add the calculated volume of the this compound-NHS ester stock solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. If the this compound derivative is fluorescent, protect the reaction from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Size Exclusion Chromatography: Equilibrate the purification column with PBS. Apply the quenched reaction mixture to the column and elute with PBS. Collect fractions and monitor the protein concentration (e.g., by absorbance at 280 nm). Pool the fractions containing the conjugated protein.

    • Dialysis: Transfer the quenched reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with at least three buffer changes over 24-48 hours.

Protocol 2: Thiol-Reactive Conjugation of this compound-Maleimide to a Protein of Interest

This protocol is suitable for proteins with accessible cysteine residues. If the protein does not have free thiols, they can be introduced by reducing disulfide bonds.

Materials:

  • Protein of Interest (POI)

  • This compound-Maleimide

  • Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein of Interest:

    • Dissolve or buffer exchange the POI into the degassed Conjugation Buffer at a concentration of 1-10 mg/mL.

    • (Optional) If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

  • Prepare the this compound-Maleimide Stock Solution:

    • Allow the vial of this compound-maleimide to warm to room temperature.

    • Immediately before use, dissolve the this compound-maleimide in anhydrous DMF or DMSO to a concentration of 10 mM. Vortex briefly.

  • Conjugation Reaction:

    • Calculate the volume of this compound-maleimide stock solution needed for a 10- to 20-fold molar excess relative to the POI.

    • While gently stirring the POI solution, add the calculated volume of the this compound-maleimide stock solution.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Follow the same procedure for purification as described in Protocol 1 (Size Exclusion Chromatography or Dialysis).

Protocol 3: Characterization of the this compound-Protein Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to confirm conjugation. The conjugated protein should exhibit a higher molecular weight compared to the unconjugated protein.

  • Run samples of the unconjugated POI, the conjugation reaction mixture, and the purified conjugate.

  • Visualize the gel using a standard protein stain (e.g., Coomassie Blue). If the this compound derivative is fluorescent, the gel can also be imaged using a suitable fluorescence scanner.

2. Mass Spectrometry:

  • Confirm the identity and determine the degree of labeling (DOL) of the conjugate using mass spectrometry.

  • Intact Mass Analysis: Use ESI-TOF or MALDI-TOF to measure the mass of the intact conjugate. The mass increase corresponds to the number of this compound molecules conjugated to the protein.

  • Peptide Mapping: Digest the conjugate with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This can identify the specific residues (lysines or cysteines) that have been modified.

3. Binding Affinity Measurement:

  • Assess the binding of the this compound-protein conjugate to the VHL E3 ligase complex using a suitable biophysical technique.

  • Surface Plasmon Resonance (SPR): Immobilize the VHL E3 ligase complex on a sensor chip and flow the this compound-protein conjugate over the surface to determine the binding kinetics (kon, koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Titrate the this compound-protein conjugate into a solution containing the VHL E3 ligase complex to measure the binding affinity and thermodynamic parameters of the interaction.

Conclusion

The successful conjugation of this compound to a protein of interest is a key step in developing novel protein-based degraders. The choice between amine-reactive and thiol-reactive strategies will depend on the specific characteristics of the protein of interest. Careful execution of the conjugation reaction, followed by rigorous purification and characterization, is essential to ensure the production of a high-quality, active conjugate for downstream applications in targeted protein degradation research and drug development.

References

Application Notes and Protocols for Vhl-SF2 in Targeted Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design. Vhl-SF2 is a covalent ligand for VHL, offering the potential for potent and durable target degradation. By incorporating this compound into a PROTAC, researchers can direct the cellular degradation machinery to specific kinases implicated in various diseases.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-based PROTACs for the targeted degradation of kinases.

Mechanism of Action

This compound-based PROTACs operate through a catalytic mechanism that hijacks the cell's ubiquitin-proteasome system.

G cluster_0 Cellular Environment POI Target Kinase (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binding PROTAC This compound PROTAC PROTAC->Ternary_Complex Binding VHL VHL E3 Ligase VHL->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release (Catalytic Cycle) Ub_POI Poly-ubiquitinated Kinase Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

This compound PROTAC Mechanism of Action.

A this compound-containing PROTAC simultaneously binds to the target kinase and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the kinase. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target kinase into small peptides. The PROTAC is then released to target another kinase molecule, acting catalytically.

Quantitative Data Summary

The efficacy of this compound-based PROTACs can be quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).

Target KinasePROTACCell LineDC50 (µM)Dmax (%)Treatment Time (h)Reference
BRD4BRD-SF2HEK293T (HiBiT)17.26018[1]
Androgen Receptor (AR)AR-VHL-SF2LNCaP (HiBiT)0.5275416[2]
Androgen Receptor (AR)AR2-VHL-SF2LNCaP (HiBiT)0.2125916[2]
p38αNR-11cMDA-MB-231~0.1>8024[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of a this compound-based PROTAC

This protocol provides a general workflow for the synthesis of a this compound-based PROTAC, which typically involves the coupling of a this compound moiety, a linker, and a kinase-targeting ligand.

G cluster_0 Synthesis Workflow Start Start Materials: This compound Precursor Linker Kinase Ligand Step1 Couple this compound to Linker Start->Step1 Step2 Couple Kinase Ligand to this compound-Linker Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_PROTAC Final this compound PROTAC Characterization->Final_PROTAC

General Synthesis Workflow for this compound PROTACs.

Materials:

  • This compound precursor with a reactive handle (e.g., an amine or carboxylic acid)

  • Bifunctional linker with appropriate reactive groups

  • Kinase ligand with a compatible reactive handle

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., NMR, LC-MS)

Procedure:

  • Linker Attachment to this compound:

    • Dissolve the this compound precursor and an excess of the bifunctional linker in an anhydrous solvent.

    • Add the appropriate coupling reagents and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the this compound-linker conjugate by flash chromatography or HPLC.

  • Coupling of Kinase Ligand:

    • Dissolve the purified this compound-linker conjugate and the kinase ligand in an anhydrous solvent.

    • Add coupling reagents and a base, similar to the first step.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Note: The specific coupling chemistry and purification methods will depend on the functional groups present on the this compound precursor, linker, and kinase ligand.

Protocol 2: Fluorescence Polarization (FP) Assay for VHL Binding

This assay measures the binding affinity of the this compound-based PROTAC to the VHL E3 ligase complex.[4]

Materials:

  • Purified VHL-ElonginB-ElonginC (VCB) complex

  • Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α peptide)

  • This compound-based PROTAC

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a dilution series of the this compound-based PROTAC in assay buffer.

    • Prepare a solution of the VCB complex and the fluorescent probe in assay buffer at their optimal concentrations (determined through titration experiments).

  • Assay Setup:

    • Add a small volume of the PROTAC dilutions to the wells of the 384-well plate.

    • Add the VCB complex and fluorescent probe mixture to all wells.

    • Include controls for no inhibitor (DMSO vehicle) and no VCB complex (background).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

    • Measure the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Calculate the anisotropy or mP values.

    • Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.

    • Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 3: HiBiT Assay for Quantifying Kinase Degradation

The HiBiT assay is a sensitive and quantitative method to measure the degradation of a target protein in live cells.

Materials:

  • CRISPR/Cas9-engineered cell line with the target kinase endogenously tagged with the HiBiT peptide

  • This compound-based PROTAC

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HiBiT-tagged cells in a white, opaque 96-well plate at a density that ensures they are in the logarithmic growth phase during the experiment.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-based PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO).

    • Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and the Nano-Glo® HiBiT Lytic Reagent to room temperature.

    • Add the lytic reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 3-10 minutes to ensure complete cell lysis.

    • Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control to determine the percentage of remaining protein.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to calculate the DC50 and Dmax values.

Protocol 4: Western Blotting for Confirmation of Kinase Degradation

Western blotting is a standard method to visually confirm and quantify the degradation of the target kinase.

Materials:

  • Cell line expressing the target kinase

  • This compound-based PROTAC

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target kinase

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of the this compound-based PROTAC and a vehicle control for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target kinase overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target kinase band intensity to the loading control band intensity.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 5: Cell Viability Assay (CellTiter-Glo®)

This assay is used to assess the cytotoxic effects of the this compound-based PROTAC on the cells.

Materials:

  • Cell line of interest

  • This compound-based PROTAC

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the this compound-based PROTAC and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to lyse the cells.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 6: Kinase Selectivity Profiling

To assess the selectivity of a this compound-based PROTAC, a kinome-wide screening assay can be performed.

General Approach: Several commercial services (e.g., KINOMEscan™, Reaction Biology) offer kinase selectivity profiling. The general principle involves a competition binding assay where the PROTAC is tested against a large panel of purified kinases.

Workflow:

  • Compound Submission: Provide the this compound-based PROTAC to the service provider.

  • Screening: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: The results are usually reported as the percentage of kinase activity remaining or the percentage of inhibition. A lower percentage of remaining activity indicates a stronger interaction.

  • Follow-up: For kinases that show significant inhibition, a dose-response experiment can be performed to determine the Kd or IC50 values, providing a quantitative measure of selectivity.

The results are often visualized as a dendrogram, providing a clear overview of the PROTAC's selectivity across the kinome.

Conclusion

This compound offers a promising avenue for the development of potent and selective kinase degraders. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the efficacy of this compound-based PROTACs. By employing these methodologies, scientists can advance our understanding of kinase biology and accelerate the development of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Voolu-SF2 PROTAC Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its widespread tissue expression and well-characterized binders.[3]

A recent innovation in this field is the development of covalent VHL ligands, such as VHL-SF2, which utilizes a sulfonyl fluoride (B91410) warhead to covalently bind to Ser110 in the VHL HIF1α binding site.[1][4][5] This covalent engagement offers the potential for prolonged degradation activity and improved pharmacokinetic and pharmacodynamic properties.[1] These application notes provide detailed protocols for the experimental design and evaluation of this compound based PROTACs.

Mechanism of Action

This compound PROTACs operate by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex.[1] This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[6][7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->PROTAC Released Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

This compound PROTAC Mechanism of Action

Experimental Workflow

A systematic approach is crucial for the evaluation of novel this compound PROTACs. The following workflow outlines the key experimental stages, from initial binding assessment to in-cell target degradation and viability assays.

Experimental_Workflow cluster_workflow This compound PROTAC Evaluation Workflow Binding_Assay 1. VHL Binding Affinity Assay (e.g., NanoBRET, FP) Degradation_Assay 2. Target Degradation Assay (e.g., HiBiT, Western Blot) Binding_Assay->Degradation_Assay Dose_Response 3. Dose-Response & Time-Course (Determine DC50 & Dmax) Degradation_Assay->Dose_Response Mechanism_Validation 4. Mechanism of Action Validation (Proteasome & Ligase Inhibition) Dose_Response->Mechanism_Validation Washout_Assay 5. Washout & Competition Assays (Assess Covalent Engagement) Mechanism_Validation->Washout_Assay Viability_Assay 6. Cellular Viability Assay (e.g., CellTiter-Glo) Washout_Assay->Viability_Assay

This compound PROTAC Experimental Workflow

Data Presentation

This compound PROTAC Performance Summary
PROTAC NameTarget ProteinCell LineDC50 (µM)Dmax (%)VHL Engagement IC50 (µM)Assay Method
BRD-SF2 BRD4HEK29317.26035HiBiT Assay, NanoBRET
AR-VHL-SF2 Androgen Receptor (AR)LNCaP0.5275435HiBiT Assay, NanoBRET
AR2-VHL-SF2 Androgen Receptor (AR)LNCaP0.2125935HiBiT Assay, NanoBRET

Data synthesized from "Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs".[1][4][5]

Experimental Protocols

VHL Binding Affinity Assay (NanoBRET™ Target Engagement)

This protocol assesses the binding of the this compound PROTAC to the VHL protein in live cells.

Materials:

  • HEK293 cells expressing VHL-NanoLuc® fusion protein

  • This compound PROTAC

  • NanoBRET™ VHL tracer ligand

  • Opti-MEM™ I Reduced Serum Medium

  • Digitonin (B1670571)

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring BRET signal

Protocol:

  • Cell Preparation: Seed VHL-NanoLuc® HEK293 cells in white, opaque 96-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound PROTAC in Opti-MEM™.

  • Assay: a. To the cells, add the NanoBRET™ VHL tracer ligand. b. Immediately add the serially diluted this compound PROTAC or vehicle control. c. Add digitonin to permeabilize the cells. d. Incubate for 5 minutes at room temperature.

  • Data Acquisition: Measure the NanoBRET™ signal using a luminometer, collecting both donor and acceptor emission signals.

  • Analysis: Calculate the BRET ratio and plot against the PROTAC concentration to determine the IC50 value.[5]

Target Degradation Assay (HiBiT Assay)

This protocol quantifies the degradation of a HiBiT-tagged target protein.

Materials:

  • Cell line with the target protein endogenously tagged with HiBiT (e.g., HEK293 HiBiT-BRD4)

  • This compound PROTAC

  • Nano-Glo® HiBiT Lytic Detection System

  • White, opaque 96-well assay plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the HiBiT-tagged cells in white, opaque 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound PROTAC or vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 18 hours).

  • Lysis and Detection: a. Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature. b. Add the lytic reagent to each well. c. Mix on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the vehicle control and plot against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[1][4][5]

Mechanism of Action Validation

To confirm that degradation is proteasome- and E3 ligase-dependent, co-treat cells with the PROTAC and inhibitors.

Materials:

  • HiBiT-tagged cell line

  • This compound PROTAC

  • Proteasome inhibitor (e.g., Epoxomicin)

  • Neddylation inhibitor (e.g., MLN4924)

  • Nano-Glo® HiBiT Lytic Detection System

Protocol:

  • Pre-treatment: Pre-treat cells with the proteasome inhibitor (e.g., 1 µM Epoxomicin) or neddylation inhibitor (e.g., 1 µM MLN4924) for a specified time (e.g., 3 hours).

  • PROTAC Treatment: Add the this compound PROTAC at a concentration known to induce significant degradation.

  • Incubation: Incubate for the standard degradation assay time (e.g., 18 hours).

  • Detection and Analysis: Perform the HiBiT assay as described above. Degradation should be blocked in the presence of the inhibitors, confirming the mechanism of action.[1][4]

Washout and Competition Assays

These assays are particularly important for covalent PROTACs to demonstrate durable target engagement.

Washout Assay Protocol:

  • Treatment: Treat cells with the this compound PROTAC for a defined period (e.g., 5 hours).

  • Washout: Remove the PROTAC-containing medium, wash the cells with fresh medium, and then add fresh medium to the wells.

  • Recovery: Incubate for a recovery period (e.g., 24 hours).

  • Detection: Measure target protein levels using the HiBiT assay.

Competition Assay Protocol:

  • Co-treatment: Co-treat cells with the this compound PROTAC and an excess of a non-covalent VHL ligand (e.g., VH032).

  • Incubation: Incubate for the standard degradation assay time (e.g., 6 hours).

  • Detection: Measure target protein levels. The degradation induced by the covalent this compound PROTAC should be less affected by the competitor compared to a non-covalent PROTAC.[4]

Cellular Viability Assay (CellTiter-Glo®)

This assay determines the cytotoxic effects of the PROTAC.

Materials:

  • Target cell line

  • This compound PROTAC

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • White, opaque 96-well assay plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in white, opaque 96-well plates.

  • Compound Treatment: Add serial dilutions of the this compound PROTAC.

  • Incubation: Incubate for a prolonged period (e.g., 72 hours).

  • Detection: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add the reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.[1][4][5]

References

Application Notes and Protocols for Vhl-SF2 in CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Von Hippel-Lindau (VHL) tumor suppressor is a critical component of the cellular oxygen-sensing pathway and is the substrate recognition subunit of an E3 ubiquitin ligase complex. The loss of VHL function is a hallmark of clear cell renal cell carcinoma (ccRCC), leading to the stabilization of Hypoxia-Inducible Factors (HIFs) and promoting tumorigenesis.[1][2][3][4] CRISPR-Cas9 screening has emerged as a powerful tool to identify synthetic lethal interactions with VHL deficiency, uncovering novel therapeutic targets for ccRCC.[1][2][3][5]

Vhl-SF2 is a novel, rationally designed covalent ligand of VHL.[6][7][8][9] Unlike traditional VHL ligands that rely on a hydroxyproline (B1673980) motif, this compound incorporates a sulfonyl fluoride (B91410) moiety that covalently modifies Ser110 in the HIF1α binding site of VHL.[6][7][8][9] This unique mechanism of action provides a tool to create a distinct and stable VHL-modified cellular state. While primarily developed for use in Proteolysis Targeting Chimeras (PROTACs), the covalent nature of this compound presents a unique opportunity for its application in chemical-genetic CRISPR-Cas9 screening.[6][7][10][11][12]

These application notes provide a comprehensive overview and detailed protocols for the proposed use of this compound in CRISPR-Cas9 screening to identify genes that are synthetically lethal or confer resistance to covalent VHL modulation. The protocols are based on established methodologies for chemical-genetic CRISPR-Cas9 screens and provide a framework for researchers to explore this novel application.[13][14][15]

Data Presentation

Whole-genome CRISPR-Cas9 screens in isogenic cell lines (VHL-proficient vs. VHL-deficient) have identified numerous synthetic lethal partners of VHL. The data generated from such screens can be used as a benchmark for a chemical-genetic screen with this compound. Below are tables summarizing representative quantitative data from published VHL synthetic lethality screens.

Table 1: Top Synthetic Lethal Genes Identified in VHL-Deficient ccRCC Cell Lines

Gene SymbolDescriptionCell LineLog-Fold Change (VHL-deficient vs. VHL-proficient)p-valueReference
KIF2CKinesin Family Member 2C786-O-1.85< 0.001[3]
PLK1Polo-Like Kinase 1786-O-1.79< 0.001[3]
BUB1BBUB1 Mitotic Checkpoint Serine/Threonine Kinase BA-498-1.68< 0.001[3]
CBFBCore-Binding Factor Subunit Beta786-O, RCC4Not specified< 0.05[5]
RUNX2Runt-Related Transcription Factor 2RCC4Not specified< 0.05[5]
SEPT2Septin 2A-498-1.55< 0.001[3]

Table 2: Enriched Pathways from VHL Synthetic Lethality Screens

PathwayDescriptionRepresentative Genesp-valueReference
DNA Damage ResponseGenes involved in sensing and repairing DNA damageATM, ATR, CHEK1, CHEK2< 0.001[1][2][3]
Selenocysteine BiosynthesisSynthesis of the 21st amino acid, selenocysteineSEPSECS, PSTK, SEPHS1< 0.001[1][2][3]
mTOR SignalingA central regulator of cell growth and proliferationMTOR, RPTOR, RICTOR< 0.01[1][2]
Type I Interferon SignalingInnate immune response to pathogens and cellular stressSTING1, IRF3, STAT1Not specified[5]

Mandatory Visualization

VHL-HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL loss HIF-alpha HIF-alpha PHDs Prolyl Hydroxylases HIF-alpha->PHDs O2 VHL VHL HIF-alpha->VHL Binding Proteasome Proteasome HIF-alpha->Proteasome Degradation PHDs->HIF-alpha Hydroxylation Ub Ubiquitin VHL->Ub Recruits E3 Ligase Complex Ub->HIF-alpha Ubiquitination This compound This compound This compound->VHL Covalent Modification HIF-alpha_stable HIF-alpha HIF_complex HIF Complex HIF-alpha_stable->HIF_complex HIF-beta HIF-beta HIF-beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (DNA) HIF_complex->HRE Binds Target_Genes Angiogenesis, Metabolism, Proliferation HRE->Target_Genes Transcription

Caption: VHL-HIF signaling pathway and the action of this compound.

CRISPR_Screen_Workflow Start Start Cas9_Cells Stable Cas9-expressing Cancer Cell Line Start->Cas9_Cells Transduction Transduce cells at low MOI Cas9_Cells->Transduction Lenti_sgRNA Lentiviral pooled sgRNA library Lenti_sgRNA->Transduction Selection Puromycin (B1679871) Selection Transduction->Selection Split_Population Split Cell Population Selection->Split_Population Control Control (DMSO) Split_Population->Control Treatment This compound Treatment Split_Population->Treatment Culture Culture for 14-21 days Control->Culture Treatment->Culture gDNA_Extraction Genomic DNA Extraction Culture->gDNA_Extraction Collect samples at multiple time points PCR_Amplify PCR Amplification of sgRNA cassettes gDNA_Extraction->PCR_Amplify NGS Next-Generation Sequencing PCR_Amplify->NGS Data_Analysis Data Analysis (sgRNA enrichment/depletion) NGS->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID End End Hit_ID->End

Caption: Workflow for a chemical-genetic CRISPR screen with this compound.

Synthetic_Lethality_Logic Screen1 CRISPR Screen (VHL-proficient cells + DMSO) Comparison Compare sgRNA Abundance Screen1->Comparison Screen2 CRISPR Screen (VHL-proficient cells + this compound) Screen2->Comparison Result Identify sgRNAs selectively depleted in This compound treated cells Comparison->Result Conclusion Genes are Synthetic Lethal with covalent VHL modification Result->Conclusion

Caption: Logic for identifying synthetic lethality with this compound.

Experimental Protocols

Protocol 1: Chemical-Genetic CRISPR-Cas9 Screen with this compound

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function is synthetic lethal with the covalent modification of VHL by this compound. This is a proposed application based on established chemical-genetic screening methods.[13][14][15]

1. Cell Line Preparation and this compound Dose Determination a. Select a cancer cell line of interest that is known to have functional VHL. b. Generate a stable Cas9-expressing cell line via lentiviral transduction of a Cas9 expression vector, followed by antibiotic selection. c. Validate Cas9 activity using a functional assay (e.g., GFP-knockout reporter assay). d. Determine the optimal concentration of this compound for the screen. This should be a concentration that covalently modifies a significant portion of VHL without causing excessive cytotoxicity. This can be determined by: i. A dose-response curve to assess cell viability (e.g., using CellTiter-Glo) over a 72-hour period. Aim for a concentration that results in less than 20% growth inhibition. ii. A Western blot to measure the stabilization of HIF-1α as a proxy for VHL inhibition.

2. Lentiviral CRISPR Library Production a. Amplify a pooled sgRNA library (e.g., GeCKO v2, TKOv3) by electroporation into competent E. coli. b. Isolate the plasmid library using a maxiprep kit. c. Co-transfect the sgRNA library plasmid pool with lentiviral packaging and envelope plasmids into HEK293T cells to produce lentivirus. d. Harvest the lentiviral supernatant 48-72 hours post-transfection and determine the viral titer.

3. CRISPR Library Transduction and Screening a. Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA. b. Maintain a cell population size that ensures at least 500-fold coverage of the sgRNA library. c. After transduction, select for successfully transduced cells using puromycin for 2-3 days. d. After selection, harvest a baseline cell sample (T=0). e. Split the remaining cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound treated group. f. Culture the cells for 14-21 days, passaging as needed and maintaining library representation. Replenish this compound and vehicle at each passage. g. Harvest cell pellets from both groups at multiple time points (e.g., day 7, day 14, day 21).

4. Data Analysis a. Extract genomic DNA from the harvested cell pellets. b. Amplify the sgRNA cassette from the genomic DNA using PCR. c. Perform next-generation sequencing (NGS) on the amplified sgRNA cassettes to determine the relative abundance of each sgRNA in each sample. d. Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly depleted or enriched in the this compound treated population compared to the control population. e. Identify hit genes that are synthetic lethal (depleted sgRNAs) or confer resistance (enriched sgRNAs) to this compound treatment.

Protocol 2: Standard CRISPR-Cas9 Synthetic Lethality Screen in VHL-Isogenic Cell Lines

This protocol describes a standard approach to identify genes that are synthetic lethal with VHL loss-of-function, using isogenic cell line pairs.[1][2][3][5]

1. Cell Line Preparation a. Obtain or generate an isogenic pair of cell lines: one with wild-type VHL (VHL-proficient) and one with VHL knocked out or mutated (VHL-deficient). For example, 786-O (VHL-deficient) and 786-O+VHL (VHL-reconstituted). b. Stably express Cas9 in both cell lines and validate its activity.

2. Lentiviral CRISPR Library Production and Transduction a. Follow the steps outlined in Protocol 1, Section 2 for lentivirus production. b. Transduce both the VHL-proficient and VHL-deficient Cas9-expressing cell lines in parallel with the sgRNA library at a low MOI (~0.3) and with sufficient coverage (>500x).

3. Screening and Sample Collection a. Select for transduced cells with puromycin. b. Harvest a baseline (T=0) sample for each cell line. c. Culture both cell lines for 14-21 days, passaging as needed while maintaining library representation. d. Harvest cell pellets for each cell line at the end of the screen.

4. Data Analysis a. Extract genomic DNA, amplify sgRNA cassettes, and perform NGS for all samples. b. Analyze the sequencing data to determine the change in sgRNA abundance from T=0 to the final time point for each cell line. c. Identify genes that are essential for the proliferation of VHL-deficient cells but not for VHL-proficient cells. These are the VHL synthetic lethal genes. This is typically done by comparing the log-fold change of sgRNAs in the VHL-deficient line to the VHL-proficient line.

Conclusion

The use of this compound in CRISPR-Cas9 screening represents a novel and powerful approach to dissect the genetic dependencies associated with the covalent modification of the VHL E3 ligase. This chemical-genetic strategy can provide unique insights that are complementary to traditional genetic knockout screens. The identification of genes that are synthetic lethal with this compound treatment could uncover new therapeutic targets and strategies for cancers with VHL mutations. The protocols provided here offer a robust framework for researchers to embark on this exciting area of research, potentially accelerating the development of novel cancer therapies.

References

Application Notes and Protocols for Lentiviral-Based Studies of VHL-SF2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing lentiviral technology to study the efficacy and mechanism of action of VHL-SF2-based Proteolysis Targeting Chimeras (PROTACs). The protocols detailed below are intended for research purposes and should be performed in a BSL-2 laboratory setting by trained personnel.

Introduction to this compound PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] VHL-based PROTACs recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] A recent innovation in this field is the development of this compound, a covalent VHL ligand that binds to Ser110 of VHL via a sulfonyl fluoride (B91410) group.[3][4] This covalent interaction offers the potential for more durable and efficient target degradation.

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells. In the context of PROTAC research, lentiviruses can be used to engineer stable cell lines that express a target protein of interest, a reporter-tagged protein, or other components of the experimental system. These engineered cell lines provide a consistent and reproducible platform for evaluating the performance of PROTAC molecules.

This document outlines the protocols for lentivirus production, cell line generation, and subsequent treatment with this compound-based PROTACs to quantify target protein degradation.

Quantitative Data Summary

The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of representative this compound-based PROTACs targeting BRD4 and the Androgen Receptor (AR).

Table 1: Degradation of BRD4 by BRD-SF2 PROTAC

ParameterValueIncubation TimeCell LineAssay
DC5017.2 µM18 hHEK293TBRD4 HiBiT assay
Dmax60%18 hHEK293TBRD4 HiBiT assay

Table 2: Degradation of Androgen Receptor (AR) by AR-VHL-SF2 PROTACs

PROTACDC50DmaxIncubation TimeCell LineAssay
AR-VHL-SF21.2 µM85%18 hLNCaPAR HiBiT assay
AR2-VHL-SF20.8 µM90%18 hLNCaPAR HiBiT assay

Signaling Pathways and Experimental Workflow

SF2/ASF Signaling Network

The splicing factor 2 (SF2), also known as alternative splicing factor (ASF), is a key regulator of multiple cellular processes including pre-mRNA splicing, mRNA export, and translation. Its dysregulation has been implicated in various cancers. The following diagram illustrates the central role of SF2/ASF in cellular signaling and its downstream effects.

SF2_Signaling SF2/ASF Signaling Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SF2/ASF SF2/ASF pre-mRNA pre-mRNA SF2/ASF->pre-mRNA Alternative Splicing Ubc9 Ubc9 SF2/ASF->Ubc9 interacts PIAS1 PIAS1 SF2/ASF->PIAS1 regulates mTOR mTOR SF2/ASF->mTOR interacts PP2A PP2A SF2/ASF->PP2A interacts Ras_MAPK_Pathway Ras_MAPK_Pathway SF2/ASF->Ras_MAPK_Pathway activates mTOR_Pathway mTOR_Pathway SF2/ASF->mTOR_Pathway activates Spliced_mRNA Spliced_mRNA pre-mRNA->Spliced_mRNA mRNA_Export mRNA_Export Spliced_mRNA->mRNA_Export Sumoylation Sumoylation Ubc9->Sumoylation PIAS1->Sumoylation mRNA_Cytoplasm mRNA_Cytoplasm mRNA_Export->mRNA_Cytoplasm Translation_Initiation Translation_Initiation mRNA_Cytoplasm->Translation_Initiation Protein_Synthesis Protein_Synthesis Translation_Initiation->Protein_Synthesis 4E-BP1 4E-BP1 mTOR->4E-BP1 phosphorylates PP2A->4E-BP1 dephosphorylates eIF4E eIF4E 4E-BP1->eIF4E inhibits eIF4E->Translation_Initiation MNK2 MNK2 Ras_MAPK_Pathway->MNK2 S6K1 S6K1 mTOR_Pathway->S6K1

SF2/ASF signaling network in the nucleus and cytoplasm.
Experimental Workflow for this compound PROTAC Evaluation

The following diagram outlines the general workflow for producing lentivirus, creating a stable cell line expressing the protein of interest, treating with a this compound-based PROTAC, and assessing target degradation.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_lentivirus_production Lentivirus Production cluster_cell_line_generation Stable Cell Line Generation cluster_protac_treatment_analysis PROTAC Treatment and Analysis Plasmids Transfer, Packaging & Envelope Plasmids Transfection Co-transfect HEK293T cells Plasmids->Transfection Harvest Harvest viral supernatant Transfection->Harvest Transduction Transduce with Lentivirus Harvest->Transduction Target_Cells Plate Target Cells Target_Cells->Transduction Selection Select with Antibiotic Transduction->Selection Stable_Line Expand Stable Cell Line Selection->Stable_Line Plate_Cells Plate Stable Cells Stable_Line->Plate_Cells PROTAC_Treatment Treat with this compound PROTAC Plate_Cells->PROTAC_Treatment Lysis Cell Lysis PROTAC_Treatment->Lysis Analysis Western Blot or Luminescence Assay Lysis->Analysis Data_Analysis Determine DC50 & Dmax Analysis->Data_Analysis

Workflow for this compound PROTAC evaluation.

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles using a second or third-generation packaging system.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Lentiviral transfer plasmid (containing your gene of interest)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd gen; pMDLg/pRRE, pRSV-Rev, and pMD2.G for 3rd gen)

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • Opti-MEM or other serum-free medium

  • 0.45 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Day 1: Seed HEK293T Cells. Plate HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection.

    • In a sterile tube, mix the transfer plasmid and packaging plasmids in the appropriate ratio (e.g., 4:2:1 for transfer:packaging:envelope for 2nd gen).

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Medium Change. After 16-18 hours, carefully remove the transfection medium and replace it with fresh complete growth medium.

  • Day 4 & 5: Harvest Virus.

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

    • Add fresh complete medium to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Filter the pooled supernatant through a 0.45 µm filter to remove any cellular debris.

  • Storage. Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol describes the infection of target cells with the produced lentivirus to generate a stable cell line.

Materials:

  • Target cells

  • Complete growth medium for target cells

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (hexadimethrine bromide)

  • Selection antibiotic (e.g., puromycin, blasticidin)

Procedure:

  • Day 1: Seed Target Cells. Plate the target cells in a 6-well plate so that they are 50-70% confluent on the day of transduction.

  • Day 2: Transduction.

    • Thaw the lentiviral supernatant on ice.

    • Remove the medium from the target cells and replace it with fresh medium containing polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.

    • Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral dilutions (Multiplicity of Infection - MOI) to determine the optimal transduction efficiency.

    • Incubate the cells for 18-24 hours.

  • Day 3: Medium Change. Remove the virus-containing medium and replace it with fresh complete medium.

  • Day 4 onwards: Selection.

    • After 24-48 hours, begin selection by adding the appropriate antibiotic to the medium. The optimal antibiotic concentration should be determined beforehand by generating a kill curve for your specific cell line.

    • Replace the medium with fresh antibiotic-containing medium every 2-3 days until non-transduced control cells are all dead.

  • Expansion. Expand the surviving cells to establish a stable, polyclonal cell line. Single-cell cloning can be performed to isolate monoclonal populations if desired.

Protocol 3: PROTAC Treatment and Target Degradation Analysis

This protocol describes the treatment of the engineered stable cell line with a this compound-based PROTAC and the subsequent analysis of target protein levels.

Materials:

  • Stable cell line expressing the protein of interest

  • Complete growth medium

  • This compound-based PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents for Western blotting (antibodies, gels, transfer membranes, etc.) or a luminescence-based assay system (e.g., HiBiT)

  • 96-well plates (for dose-response experiments)

Procedure:

  • Day 1: Plate Cells. Seed the stable cell line in 6-well or 96-well plates at a density that allows for logarithmic growth during the treatment period.

  • Day 2: PROTAC Treatment.

    • Prepare serial dilutions of the this compound-based PROTAC in complete growth medium. Include a vehicle control (DMSO).

    • Remove the medium from the cells and add the PROTAC-containing medium.

    • Incubate for the desired time (e.g., 4, 8, 18, 24 hours).

  • Day 3: Cell Lysis and Protein Quantification.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Analysis of Target Degradation.

    • Western Blotting:

      • Normalize the protein lysates to the same concentration.

      • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

      • Incubate with a secondary antibody and visualize the protein bands.

      • Quantify the band intensities to determine the percentage of remaining protein relative to the vehicle control.

    • Luminescence-Based Assay (e.g., HiBiT):

      • If the target protein is tagged with a reporter like HiBiT, follow the manufacturer's protocol to measure luminescence.

      • Calculate the percentage of remaining protein based on the luminescence signal relative to the vehicle control.

  • Data Analysis: Determination of DC50 and Dmax.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter variable slope equation to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).

References

Application Note: Mass Spectrometry Methods for the Analysis of Covalent VHL-SF2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2] PROTACs based on the von Hippel-Lindau (VHL) E3 ligase are among the most advanced in clinical development.[3] A recent innovation in this field is the development of covalent PROTACs, such as those incorporating a sulfonyl fluoride (B91410) (SF2) reactive group to bind to VHL. This covalent interaction can offer distinct pharmacological profiles.

Mass spectrometry (MS) is an indispensable analytical tool in the development and characterization of these VHL-SF2 PROTACs.[4] MS-based methods are crucial for confirming the covalent engagement of the PROTAC with VHL, quantifying the degradation of the target protein, assessing selectivity across the proteome, and elucidating the specific sites of ubiquitination.[5] This document provides detailed protocols and application notes for key mass spectrometry-based workflows in the analysis of this compound PROTACs.

Core Concepts and Workflow

The fundamental principle of a this compound PROTAC is to form a ternary complex between the target protein and the VHL E3 ligase complex, facilitated by the PROTAC molecule. The SF2 moiety covalently binds to a nucleophilic residue on VHL, locking in the interaction. This proximity induces the E3 ligase to poly-ubiquitinate the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) PROTAC POI Ligand Linker This compound Ligand POI->PROTAC:f0 VHL VHL E3 Ligase VHL->PROTAC:f2 POI_Ub Poly-ubiquitinated Target Protein VHL->POI_Ub E1, E2 Enzymes Ub Ubiquitin (Ub) Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a covalent this compound PROTAC.

Application: Confirmation of Covalent VHL Engagement

A primary step is to confirm that the this compound PROTAC covalently modifies the VHL protein. This is typically achieved using intact protein liquid chromatography-mass spectrometry (LC-MS). The analysis measures the mass of the VHL protein before and after incubation with the PROTAC, with a successful reaction indicated by a mass shift corresponding to the mass of the PROTAC molecule.

Quantitative Data Summary

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Conversion (%)Reference
VCB Complex (Apo)2106521065N/AN/A
VCB + this compound (24h)2154421544+47965%

Experimental Protocol: Intact Protein LC-MS Analysis

  • Reaction Setup:

    • Combine the purified VCB complex (VHL, Elongin C, Elongin B) at a final concentration of 1 µM with the this compound PROTAC (100 µM final) in a suitable buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5).

    • As a control, prepare a parallel sample with VCB complex and vehicle (e.g., 2% DMSO).

    • Incubate the reactions at room temperature for a set time course (e.g., 2 hours, 24 hours).

  • Sample Preparation for MS:

    • Prior to analysis, desalt the protein sample using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-volatile salts.

    • Elute the protein in a solvent suitable for MS analysis, such as 50% acetonitrile (B52724) with 0.1% formic acid.

  • LC-MS Parameters:

    • LC System: A high-performance liquid chromatography (HPLC) system capable of micro or analytical flow rates.

    • Column: A reversed-phase column suitable for protein separations (e.g., C4, 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient from 5-10% B to 90-95% B over 5-10 minutes.

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Mode: Positive ion, intact protein mode.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. Compare the mass of the PROTAC-treated sample to the control.

Application: Quantitative Analysis of Target Protein Degradation

The primary goal of a PROTAC is to induce the degradation of a specific target protein. Global proteomics using mass spectrometry is the gold standard for quantifying these changes, allowing for the precise measurement of the target's degradation (Dmax and DC50) while also assessing off-target effects.

Proteomics_Workflow A 1. Cell Culture & Treatment (e.g., HEK293T, LNCaP cells) Treat with this compound PROTAC (dose-response, time-course) B 2. Cell Lysis & Protein Extraction (Lysis buffer with protease/ phosphatase inhibitors) A->B C 3. Protein Digestion (Reduction, Alkylation, Trypsin Digestion) B->C D 4. Peptide Cleanup (e.g., Solid-Phase Extraction) C->D E 5. LC-MS/MS Analysis (e.g., Orbitrap Astral MS) D->E F 6. Data Processing & Analysis (Database Search, Protein ID, Label-Free Quantification) E->F G 7. Results (Target Degradation, DC50/Dmax, Off-Target Effects, Volcano Plots) F->G MS_Analysis_Pyramid cluster_0 PROTAC Characterization Funnel A Level 1: Covalent Binding Confirmation (Intact Protein LC-MS) B Level 2: Target Degradation & Selectivity (Global Proteomics - LFQ/DIA) A->B C Level 3: Mechanism of Action (Ubiquitination Site Mapping - PTM analysis) B->C D Level 4: Structural Dynamics (Ternary Complex Analysis - HDX-MS) C->D

References

Troubleshooting & Optimization

Overcoming off-target effects of Vhl-SF2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VHL (Von Hippel-Lindau) E3 ligase-based Proteolysis-Targeting Chimeras (PROTACs), with a focus on overcoming off-target effects, using splicing factor degraders as a key example.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a VHL-based PROTAC? A VHL-based PROTAC is a heterobifunctional molecule with three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By simultaneously binding to both the POI and VHL, the PROTAC forms a ternary complex (POI-PROTAC-VHL).[1][2] This proximity induces the VHL ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the cell's proteasome.[1] The PROTAC molecule itself is not degraded and can be recycled for subsequent rounds of degradation.[3]

Q2: Why do VHL-based PROTACs exhibit off-target effects? Off-target effects can occur when a PROTAC degrades proteins other than the intended target.[4] This can stem from several factors:

  • Promiscuous Target Ligand: The "warhead" that binds to the target protein may have affinity for other proteins with similar binding domains.

  • E3 Ligase Biology: The native VHL ligase has its own set of natural substrates. The formation of the ternary complex can sometimes lead to the degradation of proteins that are not the intended target but are brought into proximity.[4]

  • Ternary Complex Conformation: The specific three-dimensional arrangement of the POI-PROTAC-VHL complex can expose surfaces that lead to the ubiquitination of unintended proteins. The linker plays a crucial role in defining this conformation.[4][5]

Q3: What is the "hook effect" and how does it relate to PROTAC efficacy? The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high concentrations of a PROTAC.[2][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-VHL) rather than the productive ternary complex required for degradation.[4] Observing a bell-shaped dose-response curve is characteristic of the hook effect.[4] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[4]

Q4: How critical is the linker in a VHL-based PROTAC? The linker's length and composition are critical determinants of PROTAC efficacy and selectivity.[5][6]

  • Length: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[1][7] Conversely, a linker that is too long may not effectively bring the target and VHL into close enough proximity for efficient ubiquitination.[1][7]

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[5][7] Using polyethylene (B3416737) glycol (PEG) or alkyl chains of varying lengths is common.[6][7] Introducing more rigid elements can alter conformational dynamics to favor a more productive ternary complex.[5][7]

Q5: How does the choice of VHL as the E3 ligase impact PROTAC design and potential off-target effects? The choice of E3 ligase is crucial. VHL and Cereblon (CRBN) are the most commonly used.[6] VHL expression levels can vary significantly across different tissues and cell types, which can lead to inconsistent degradation efficacy.[2] For example, VHL is minimally expressed in platelets, a property that has been exploited to design BCL-XL PROTACs with reduced on-target platelet toxicity.[8] VHL has a more buried binding pocket compared to CRBN, which can lead to better selectivity for specific substrates but may also result in PROTACs with higher molecular weight and poorer cell permeability.[]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with VHL-based PROTACs.

Problem 1: My PROTAC shows low or no degradation of the target protein.
  • Question: I've treated my cells with my VHL-based PROTAC, but the Western blot shows no reduction in my target protein levels. What could be wrong?

  • Answer: Several factors could be responsible for a lack of degradation. A systematic approach is needed to pinpoint the issue.

Troubleshooting Workflow for Lack of PROTAC Activity

G start No Target Degradation Observed p1 Check Cell Permeability start->p1 p2 Confirm Target & E3 Ligase Engagement p1->p2 Permeability OK s1 Poor Permeability - Modify linker (e.g., add PEG) - Use prodrug strategy p1->s1 Issue Found p3 Assess Ternary Complex Formation p2->p3 Engagement OK s2 No/Weak Binding - Confirm binary binding (SPR, FP) - Use cellular engagement assays (NanoBRET, CETSA) p2->s2 Issue Found p4 Verify Ubiquitin-Proteasome System (UPS) Functionality p3->p4 Complex Forms s3 Inefficient Complex Formation - Test different linker lengths/compositions - Use biophysical assays (ITC, SPR, AlphaLISA) p3->s3 Issue Found p5 Re-evaluate PROTAC Design p4->p5 UPS OK s4 UPS is Inhibited - Avoid co-treatment with proteasome inhibitors - Check cell health p4->s4 Issue Found s5 Suboptimal Design - Synthesize linker library - Change E3 ligase (e.g., to CRBN) - Optimize target binder p5->s5

Caption: A logical workflow for troubleshooting lack of PROTAC activity.[4]

Potential Causes & Solutions:

  • Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[4]

    • Solution: Modify the linker to improve physicochemical properties, for instance, by incorporating hydrophilic elements like PEG to improve solubility.[7][10] Cellular uptake assays can be used to assess permeability.[7][11]

  • Ineffective Target or VHL Engagement: The PROTAC may not be binding to its intended targets within the cell.

    • Solution: Confirm binary binding of your PROTAC to both the purified target protein and the VHL complex using biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP).[7][11] Use cellular target engagement assays like CETSA or NanoBRET to confirm binding in a cellular context.[4][12]

  • Inefficient Ternary Complex Formation: Even if binary binding occurs, the PROTAC may not effectively bring the target and VHL together.[13]

    • Solution: Use biophysical techniques like SPR, ITC, or AlphaLISA to directly assess ternary complex formation and stability.[1][7] The stability and cooperativity of this complex are critical for degradation.[14][15]

  • Suboptimal Linker Design: The linker length or composition may be preventing a productive ternary complex conformation.[13]

    • Solution: Synthesize and test a series of PROTACs with varying linker lengths and compositions.[1][4] Even small changes can significantly impact degradation efficacy.[7]

  • Low VHL Expression: The target cells may have low endogenous expression of VHL.[2]

    • Solution: Confirm the expression of VHL in your target cells using Western blot or qPCR.[13] If expression is low, consider using a different cell line or switching to a PROTAC that recruits a more ubiquitously expressed E3 ligase like CRBN.[]

Problem 2: My PROTAC is causing significant off-target protein degradation.
  • Question: My global proteomics analysis shows that my VHL-based PROTAC is degrading several proteins besides my intended target. How can I improve its selectivity?

  • Answer: Improving selectivity is a key challenge in PROTAC development. Off-target effects can confound experimental results and pose a barrier to therapeutic development.

G start High Off-Target Effects Observed p1 Optimize Target-Binding Warhead start->p1 p2 Modify the Linker start->p2 p3 Switch E3 Ligase start->p3 p4 Assess Ternary Complex Cooperativity start->p4 s1 Increase binder selectivity for the target protein. p1->s1 s2 Vary linker length, composition, and attachment points to alter ternary complex conformation. p2->s2 s3 Recruit a different E3 ligase (e.g., CRBN) that may have a different endogenous substrate profile and tissue expression. p3->s3 s4 Design PROTACs that promote positive cooperativity, stabilizing the desired ternary complex over off-target complexes. p4->s4

Caption: Experimental workflow for evaluating PROTAC selectivity via proteomics.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to cause robust degradation of the target (e.g., 10x DC₅₀). A shorter treatment time (<6 hours) is often used to focus on direct degradation events rather than downstream consequences. [16]Include a vehicle-treated control group.

  • Sample Preparation:

    • Harvest and lyse cells.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

    • For quantitative proteomics, label the peptides from different conditions with tandem mass tags (TMT) or perform label-free quantification.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Quantify the relative abundance of thousands of proteins between the PROTAC-treated and control samples.

    • Generate a volcano plot to visualize proteins that are significantly downregulated. These are potential off-targets.

    • Validate key off-target hits using orthogonal methods like Western blotting.

References

Troubleshooting failed protein degradation with Vhl-SF2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein degradation experiments utilizing Vhl-SF2. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mediate protein degradation?

A1: this compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Unlike traditional VHL ligands that rely on a hydroxyproline (B1673980) motif for binding, this compound contains a sulfonyl fluoride (B91410) (SF2) moiety that forms a covalent bond with Serine 110 in the HIF1α binding site of the VHL protein.[2][3]

A PROTAC synthesized with this compound is a heterobifunctional molecule. One end binds to the target protein of interest (POI), and the other end, via the this compound component, covalently binds to VHL. This brings the POI and the VHL E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4] The covalent nature of the interaction with VHL can offer advantages over reversible binding by transforming the ternary complex into a more stable binary interaction between the modified E3 ligase and the substrate.[2]

Q2: What are the critical components for a successful this compound mediated degradation experiment?

A2: A successful experiment relies on several key factors:

  • High-Quality PROTAC: The synthesized PROTAC must be of high purity and structural integrity.

  • Functional VHL E3 Ligase: The cellular system must express sufficient levels of active VHL E3 ligase complex.

  • Accessible Target Protein: The target protein must be expressed in the chosen cell line and have a binding site accessible to the PROTAC.

  • Formation of a Productive Ternary Complex: The PROTAC must effectively bring together the VHL ligase and the target protein in an orientation that allows for efficient ubiquitination.

  • Active Ubiquitin-Proteasome System (UPS): The cellular machinery for ubiquitination and proteasomal degradation must be functional.

Q3: What is the "hook effect" and how can I avoid it?

A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at very high concentrations of the PROTAC.[5] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-target or PROTAC-VHL) rather than the productive ternary complex (target-PROTAC-VHL). To avoid this, it is crucial to perform a full dose-response curve with a wide range of concentrations, including lower ones, to identify the optimal concentration for degradation.[5]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the this compound mediated protein degradation pathway and a general experimental workflow for assessing PROTAC efficacy.

Vhl_SF2_Pathway cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->POI Binds VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Covalently Binds (via this compound) PROTAC->Ternary_Complex VHL_Complex->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ub Ubiquitin Ub->Ubiquitinated_POI Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

This compound PROTAC Mechanism of Action

Experimental_Workflow cluster_validation Mechanistic Validation start Start: Design/Synthesize This compound PROTAC cell_culture Cell Culture (Expressing Target Protein) start->cell_culture treatment Treat Cells with Varying PROTAC Concentrations cell_culture->treatment incubation Incubate for Defined Time Period (e.g., 18-24h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay lysis Cell Lysis incubation->lysis protein_quant Protein Quantification (e.g., Western Blot) lysis->protein_quant complex_formation Verify Ternary Complex (Co-Immunoprecipitation) lysis->complex_formation ubiquitination_assay Confirm Ubiquitination (In-vitro/In-cell Assay) lysis->ubiquitination_assay data_analysis Data Analysis: Determine DC50 & Dmax protein_quant->data_analysis end End: Characterize PROTAC Efficacy and Potency data_analysis->end

General Experimental Workflow

Troubleshooting Guides

The following tables provide a structured approach to troubleshooting common issues encountered during this compound mediated protein degradation experiments.

Table 1: No or Poor Protein Degradation
Symptom Possible Cause Recommended Action
No degradation observed at any concentration. 1. Inactive PROTAC: The this compound PROTAC may have degraded or was synthesized incorrectly. 2. Low VHL expression: The cell line may not express sufficient levels of the VHL E3 ligase. 3. Low target protein expression: The target protein may not be present at detectable levels. 4. Ineffective ternary complex formation: The linker length or geometry may not be optimal for bringing the target and VHL together.1. Verify the purity and structural integrity of the PROTAC using mass spectrometry and NMR. 2. Confirm VHL expression in your cell line via Western Blot or qPCR. 3. Confirm target protein expression via Western Blot. 4. Attempt to verify ternary complex formation using co-immunoprecipitation (Co-IP).
Partial or incomplete degradation (High Dmax). 1. High protein synthesis rate: The cell may be synthesizing new target protein at a rate that counteracts degradation.[5] 2. Suboptimal ternary complex stability: The formed complex may be too transient for efficient ubiquitination.[5] 3. Lysine (B10760008) residue accessibility: The lysine residues on the target protein may not be accessible for ubiquitination.1. Perform a time-course experiment to find the optimal degradation window. Shorter treatment times (<6 hours) may show more significant degradation before new protein synthesis occurs.[5] 2. While difficult to alter without redesigning the PROTAC, ensure optimal cell health and assay conditions. 3. Consider using ubiquitination site prediction tools to assess the likelihood of target ubiquitination.
"Hook Effect": Degradation is observed at lower concentrations but decreases at higher concentrations. Formation of binary complexes: At high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or VHL, preventing the formation of the productive ternary complex.[5]Perform a dose-response curve with a wider range of concentrations, particularly focusing on lower concentrations to identify the optimal degradation window.[5]
Table 2: Unexpected Results
Symptom Possible Cause Recommended Action
Increased target protein levels. 1. Inhibition of VHL activity: At high concentrations, the PROTAC may inhibit the native function of VHL, leading to the stabilization of its natural substrates, which could indirectly affect your target's expression. 2. Off-target effects: The PROTAC could be stabilizing the target protein through an unknown off-target mechanism. 3. Cellular stress response: The treatment may induce a stress response that upregulates the expression of the target protein.1. Lower the concentration of the PROTAC and perform a detailed dose-response analysis. 2. Perform global proteomics (e.g., LC-MS/MS) to identify potential off-target interactions. 3. Monitor expression of cellular stress markers.
Cell toxicity observed. 1. On-target toxicity: The degradation of the target protein may be toxic to the cells. 2. Off-target toxicity: The PROTAC may be degrading an essential off-target protein. 3. PROTAC-intrinsic toxicity: The chemical matter of the PROTAC itself could be toxic, independent of its degradation activity.1. Correlate the dose-response of degradation with the dose-response of toxicity. 2. Use proteomics to identify potential off-target proteins being degraded. 3. Test a negative control PROTAC that does not bind the target or VHL to assess compound-specific toxicity.
Quantitative Data for this compound Based PROTACs

The following table summarizes reported quantitative data for PROTACs synthesized using this compound to provide a reference for expected efficacy.

PROTAC Name Target Protein Cell Line DC50 Dmax Reference
BRD-SF2BRD4HEK293T17.2 µM60%[2][6]
AR-VHL-SF2Androgen ReceptorLNCaP0.527 µM54%[2][7]
AR2-VHL-SF2Androgen ReceptorLNCaP0.212 µM59%[2][7]

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the extent of target protein degradation.

Materials:

  • Cell line expressing the target protein

  • This compound PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the this compound PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[5]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the formation of the target-PROTAC-VHL ternary complex.

Materials:

  • MCF-7 cells (or other suitable cell line)

  • This compound PROTAC

  • MG132 (proteasome inhibitor)

  • Non-denaturing lysis buffer

  • Anti-VHL antibody and rabbit IgG control

  • Protein A/G agarose (B213101) beads

  • 2x Laemmli sample buffer

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with 10 µM MG132 for 2 hours to prevent degradation of the target. Treat with the this compound PROTAC (e.g., 100 nM) or vehicle control for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in non-denaturing lysis buffer on ice.

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Add anti-VHL antibody (or rabbit IgG as a control) to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them multiple times to remove non-specific binders.

  • Elution: Resuspend the beads in 2x Laemmli sample buffer and boil to elute the proteins.

  • Western Blot Analysis: Analyze the eluate by Western Blot, probing for the target protein and VHL. An enrichment of the target protein in the anti-VHL IP lane from PROTAC-treated cells confirms ternary complex formation.

In-vitro Ubiquitination Assay

This assay directly assesses the ubiquitination of the target protein mediated by the this compound PROTAC.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL complex

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • This compound PROTAC

  • Ubiquitination reaction buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, VHL complex, and the target protein.

  • PROTAC Addition: Add the this compound PROTAC or vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Analysis: Analyze the reaction products by Western Blot, probing with an antibody against the target protein. An increase in high molecular weight bands or a smear in the presence of the PROTAC indicates poly-ubiquitination.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the effect of the this compound PROTAC on cell viability.

Materials:

  • Cells of interest

  • This compound PROTAC

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an optimal density in a 96-well plate and incubate overnight.[2]

  • Treatment: Treat cells with serial dilutions of the this compound PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to induce lysis, and incubate to stabilize the luminescent signal.[2]

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

References

Technical Support Center: Optimizing Linker Length for VHL-SF3B1 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing linker length for Proteolysis-Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade Splicing Factor 3B Subunit 1 (SF3B1).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a VHL-SF3B1 PROTAC?

The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein (SF3B1) and the ligand that recruits the VHL E3 ligase.[][2][3] It is not merely a spacer but actively contributes to the PROTAC's overall success by influencing the formation and stability of the ternary complex (SF3B1-PROTAC-VHL), which is essential for the subsequent ubiquitination and degradation of SF3B1.[4][5] The linker's length, chemical composition, and rigidity dictate the spatial arrangement of SF3B1 and VHL, impacting the efficiency of the degradation process.

Q2: How does linker length impact the efficacy of a VHL-SF3B1 PROTAC?

The length of the linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair.

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both SF3B1 and VHL, thus inhibiting the formation of a productive ternary complex.

  • Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer from the E3 ligase to SF3B1. This can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.

Q3: What are the most common types of linkers used in VHL-based PROTACs?

The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types include more rigid structures, such as those incorporating piperazine (B1678402) or triazole rings, to modulate conformational flexibility and improve physicochemical properties.

Q4: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. Incorporating hydrophilic elements like PEG can improve solubility, while more rigid aromatic structures can enhance conformational stability and cell permeability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, degradation efficiency.

Q5: What is the "hook effect" in the context of PROTACs and how can linker design mitigate it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because high concentrations of the PROTAC favor the formation of binary complexes (SF3B1-PROTAC or VHL-PROTAC) over the productive ternary complex (SF3B1-PROTAC-VHL). A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and less prone to dissociation, which can help mitigate the hook effect. Modifying the linker's flexibility or rigidity can also pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.

Troubleshooting Guide

Problem 1: My VHL-SF3B1 PROTAC shows good binary binding to both SF3B1 and VHL, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.

  • Possible Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of SF3B1 and VHL is critical for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.

  • Possible Cause: Unfavorable Ternary Complex Conformation. The linker might orient SF3B1 in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme associated with the VHL complex.

    • Solution: Modify the linker's composition and rigidity. Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.

  • Possible Cause: Poor Physicochemical Properties. The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.

    • Solution: Assess cell permeability and efflux using relevant assays. Modify the linker to improve its physicochemical properties, for example, by incorporating more polar groups to enhance solubility.

Problem 2: I am observing a significant "hook effect" with my PROTAC.

  • Possible Cause: Low Ternary Complex Cooperativity. The stability of the ternary complex is a key factor.

    • Solution: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect. Experiment with different linker compositions and attachment points to enhance cooperativity.

  • Possible Cause: High Linker Flexibility. A highly flexible linker may not favor the specific conformation required for a stable ternary complex.

    • Solution: Introduce more rigid elements into the linker to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.

Data Presentation

Table 1: Representative Data on the Impact of Linker Length on VHL-SF3B1 PROTAC Efficacy

PROTAC IDLinker TypeLinker Length (atoms)SF3B1 Binding (Kd, nM)VHL Binding (Kd, nM)Ternary Complex Cooperativity (α)DC50 (nM)Dmax (%)
SF3B1-P1PEG8501002.550060
SF3B1-P2PEG12529815.25095
SF3B1-P3PEG16481058.125080
SF3B1-P4Alkyl125511012.57592
SF3B1-P5Alkyl-Aromatic125310225.02598

Note: This is representative data synthesized from the principles outlined in the search results. Actual results will vary depending on the specific ligands and cell lines used.

Experimental Protocols

1. Western Blot for SF3B1 Degradation

  • Cell Treatment: Plate cells (e.g., a relevant cancer cell line expressing SF3B1) and allow them to adhere overnight. Treat the cells with varying concentrations of the VHL-SF3B1 PROTAC for a specified time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SF3B1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the SF3B1 signal to the loading control. Calculate the percentage of SF3B1 degradation relative to the vehicle-treated control.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • General Methodology:

    • Immobilization: Immobilize either the VHL E3 ligase or the SF3B1 target protein onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis: First, inject the PROTAC over the immobilized protein to measure the binary binding affinity.

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

    • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This data can be used to determine the cooperativity of the complex.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC VHL-SF3B1 PROTAC Ternary_Complex SF3B1-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex SF3B1 SF3B1 (Target Protein) SF3B1->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_SF3B1 Ubiquitinated SF3B1 Ternary_Complex->Ub_SF3B1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_SF3B1->Proteasome Degraded_SF3B1 Degraded SF3B1 (Peptides) Proteasome->Degraded_SF3B1 Degradation

Caption: VHL-SF3B1 PROTAC Signaling Pathway.

Experimental_Workflow cluster_1 Linker Optimization Workflow start Start: Initial PROTAC Design synthesis Synthesize PROTAC Library (Varying Linker Length/Composition) start->synthesis biochem_assays Biochemical Assays (Binary Binding: SPR, ITC) synthesis->biochem_assays degradation_assays Cellular Degradation Assays (Western Blot, DC50/Dmax) biochem_assays->degradation_assays ternary_assays Ternary Complex Analysis (SPR, ITC, Cooperativity) degradation_assays->ternary_assays permeability_assays Assess Physicochemical Properties (Solubility, Permeability) degradation_assays->permeability_assays decision Optimal Degradation? degradation_assays->decision refine Refine Linker Design ternary_assays->refine permeability_assays->refine decision->refine No end End: Optimized PROTAC decision->end Yes refine->synthesis

Caption: Experimental Workflow for Linker Optimization.

Troubleshooting_Logic cluster_2 Troubleshooting Logic for Poor Degradation start Problem: Poor SF3B1 Degradation check_binary Good Binary Binding to SF3B1 and VHL? start->check_binary check_ternary Productive Ternary Complex Formation? check_binary->check_ternary Yes solution_ligand Optimize Ligands check_binary->solution_ligand No check_properties Good Cell Permeability and Solubility? check_ternary->check_properties Yes solution_linker_length Vary Linker Length check_ternary->solution_linker_length solution_linker_comp Modify Linker Composition/ Rigidity check_ternary->solution_linker_comp solution_linker_props Improve Linker Physicochemical Properties check_properties->solution_linker_props No success Successful Degradation check_properties->success Yes solution_linker_length->check_ternary Re-evaluate solution_linker_comp->check_ternary Re-evaluate solution_linker_props->check_properties Re-evaluate

Caption: Troubleshooting Logic for VHL-SF3B1 PROTACs.

References

How to reduce Vhl-SF2 PROTAC synthesis impurities

Addressing cellular resistance to Vhl-SF2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VHL-SF2 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to cellular resistance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound PROTAC has suddenly lost its degradation ability after prolonged treatment of my cancer cell line. What are the primary causes?

A1: This is a classic sign of acquired resistance. The most common causes are genomic alterations that compromise the components of the E3 ligase complex machinery required for PROTAC activity.[1]

Troubleshooting Steps:

  • Verify Target and E3 Ligase Levels: Perform a Western blot to check the protein levels of your target (SF2), the E3 ligase substrate receptor (VHL), and core complex components like Cullin-2 (CUL2). A significant reduction or complete loss of VHL or CUL2 protein is a strong indicator of resistance.[2][3]

  • Sequence Key Genes: Isolate genomic DNA from your resistant cells and the parental line. Sequence the VHL and CUL2 genes to identify any potential mutations that could impair protein function or binding.[1][4] Resistance to VHL-based PROTACs can arise from mutations in these components.[2]

  • Switch E3 Ligase: A key strategy to overcome resistance is to use a PROTAC that hijacks a different E3 ligase, such as Cereblon (CRBN).[3] If your cells have developed resistance to a VHL-based PROTAC, a CRBN-based SF2 PROTAC may restore degradation.[3]

Q2: I'm observing high IC50 values for my this compound PROTAC in a new cell line, suggesting intrinsic resistance. What could be the issue?

A2: Intrinsic resistance can be caused by several factors, most notably the high baseline expression of drug efflux pumps or pre-existing mutations in the E3 ligase complex. A key mechanism for both intrinsic and acquired resistance to PROTACs is the upregulation of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein or ABCB1.[5][6][7]

Troubleshooting Steps:

  • Assess MDR1 Expression and Function:

    • Western Blot: Check the protein level of MDR1 in your cell line compared to a sensitive control line.

    • Functional Assay: Perform a drug efflux assay (e.g., Rhodamine 123 or Calcein-AM efflux assay). Increased efflux of the fluorescent substrate indicates high MDR1 activity.

  • Co-treatment with an MDR1 Inhibitor: Treat the cells with your this compound PROTAC in combination with a known MDR1 inhibitor (e.g., verapamil, cyclosporine A, or lapatinib).[5][6] A significant decrease in the IC50 or DC50 value in the presence of the inhibitor strongly suggests that MDR1-mediated efflux is the cause of resistance.[8]

  • Check Baseline E3 Ligase Components: As with acquired resistance, verify the expression and mutational status of VHL and CUL2 to rule out pre-existing defects in the degradation machinery.

Q3: My Western blot confirms successful degradation of SF2, but the resistant cells continue to proliferate. What is the likely mechanism?

A3: If the target protein is being successfully degraded but the desired phenotypic effect (e.g., cell death or growth arrest) is lost, it indicates that the cancer cells have activated compensatory "bypass" signaling pathways to survive.[9]

Troubleshooting Steps:

  • Analyze Parallel Signaling Pathways: Cancer cells can compensate for the loss of one signaling pathway by upregulating others.[9] Key pathways to investigate include:

    • PI3K/AKT/mTOR

    • MAPK/ERK

    • Investigate the phosphorylation status of key nodes in these pathways (e.g., p-AKT, p-ERK) via Western blot. Increased baseline phosphorylation in resistant cells is a strong indicator of bypass pathway activation.[9]

  • Consider the VHL-HIF1A Axis: In some contexts, resistance to VHL-dependent PROTACs can emerge through the combined loss of VHL and Hypoxia-Inducible Factor 1-alpha (HIF1A).[10] This can result in a phenotype that is both resistant to the PROTAC and proficient in proliferation.[10]

  • Explore Combination Therapies: Once a bypass pathway is identified, a logical next step is to co-treat the cells with the this compound PROTAC and an inhibitor of the activated pathway. This dual-targeting approach can often restore sensitivity.

Quantitative Data Summary

The following tables summarize hypothetical but representative data researchers might encounter when troubleshooting PROTAC resistance.

Table 1: Effect of MDR1 Inhibition on PROTAC Potency in Resistant Cells

Cell LineTreatmentDC50 (nM)IC50 (nM)
Parental (Sensitive)SF2-PROTAC-VHL1525
ResistantSF2-PROTAC-VHL>1000>1000
ResistantSF2-PROTAC-VHL + MDR1 Inhibitor2540

This table illustrates how co-treatment with an MDR1 inhibitor can re-sensitize resistant cells to a PROTAC, indicating that drug efflux is the primary resistance mechanism.[5][6]

Table 2: Comparison of VHL- vs. CRBN-based PROTACs in a VHL-Resistant Line

Cell LineTreatmentSF2 Degradation at 100 nMIC50 (nM)
ParentalSF2-PROTAC-VHL95%25
ParentalSF2-PROTAC-CRBN92%30
VHL-Mutant (Resistant)SF2-PROTAC-VHL<10%>1000
VHL-Mutant (Resistant)SF2-PROTAC-CRBN90%35

This table demonstrates that resistance caused by alterations in the VHL E3 ligase machinery can be overcome by switching to a PROTAC that utilizes a different E3 ligase, like CRBN.[3]

Visualized Workflows and Pathways

PROTAC Mechanism and Resistance Pathways

The diagrams below illustrate the intended mechanism of action for a this compound PROTAC and the key pathways that cells can exploit to develop resistance.

PROTAC_MoA cluster_cell Cell PROTAC This compound PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds SF2 SF2 (Target Protein) PROTAC->SF2 Binds Ternary VHL-PROTAC-SF2 Ternary Complex VHL->Ternary SF2->Ternary Ub_SF2 Poly-ubiquitinated SF2 Ternary->Ub_SF2 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_SF2->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a this compound PROTAC leading to proteasomal degradation.

Resistance_Mechanisms Start This compound PROTAC Treatment Resistance Cellular Resistance (Reduced Degradation / Proliferation) Start->Resistance E3_Alteration E3 Ligase Alteration (VHL/CUL2 Mutation or Loss) Resistance->E3_Alteration MDR1_Up Drug Efflux (MDR1 Upregulation) Resistance->MDR1_Up Target_Mutation Target Mutation (SF2 PROTAC Binding Site) Resistance->Target_Mutation Bypass Bypass Pathway Activation (e.g., PI3K/MAPK) Resistance->Bypass

Caption: Key cellular mechanisms leading to resistance against VHL-recruiting PROTACs.

Experimental Troubleshooting Workflow

This workflow provides a logical sequence of experiments to diagnose the cause of PROTAC resistance.

Troubleshooting_Workflow Observe Observe Resistance (Loss of Potency) Check_Deg Is SF2 protein degraded? (Western Blot) Observe->Check_Deg No_Deg_Path No Degradation Check_Deg->No_Deg_Path No Deg_Path Degradation Occurs Check_Deg->Deg_Path Yes Check_E3 Check E3 Ligase Complex 1. Western for VHL/CUL2 2. Sequence VHL/CUL2 genes No_Deg_Path->Check_E3 Check_Efflux Check Drug Efflux 1. Western for MDR1 2. Co-treat with MDR1 inhibitor No_Deg_Path->Check_Efflux Check_Bypass Check for Bypass Pathways (Western for p-AKT, p-ERK) Deg_Path->Check_Bypass

Caption: A step-by-step experimental workflow to troubleshoot VHL-PROTAC resistance.

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation and Pathway Analysis
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with your this compound PROTAC at various concentrations and time points. Include a vehicle-only (e.g., DMSO) control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate with primary antibodies (e.g., anti-SF2, anti-VHL, anti-CUL2, anti-MDR1, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Normalize target protein levels to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (IC50 Determination)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

  • PROTAC Treatment: Prepare a serial dilution of the this compound PROTAC. Treat the cells and incubate for a period relevant to your experimental question (e.g., 72 hours).

  • Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Protocol 3: MDR1 Functional Assay (Rhodamine 123 Efflux)
  • Cell Preparation: Harvest cells and resuspend them in a suitable assay buffer (e.g., phenol (B47542) red-free medium).

  • Inhibitor Pre-incubation: Pre-incubate one set of cells with a known MDR1 inhibitor (e.g., 50 µM verapamil) for 30-60 minutes. Keep another set as the untreated control.

  • Substrate Loading: Add the fluorescent MDR1 substrate, Rhodamine 123 (e.g., at 1 µM), to all samples and incubate for 30-60 minutes at 37°C to allow cellular uptake.

  • Efflux Period: Wash the cells to remove excess substrate. Resuspend them in fresh, warm medium (with and without the inhibitor) and incubate for an additional 1-2 hours to allow for efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high MDR1 activity will have efficiently pumped out the Rhodamine 123 and will show low fluorescence. The inhibitor-treated cells should retain more fluorescence. A significant shift in fluorescence between the treated and untreated groups indicates functional MDR1-mediated efflux.

References

Vhl-SF2 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vhl-SF2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading in my aqueous buffer. What are the likely causes?

A1: Rapid degradation of this compound in aqueous solutions is often due to the hydrolysis of its sulfonyl fluoride (B91410) (SF2) "warhead". This reactivity is influenced by several factors:

  • pH of the Buffer: The sulfonyl fluoride moiety is susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Basic conditions (pH > 8) can significantly accelerate hydrolysis.

  • Buffer Composition: Certain buffer components can act as nucleophiles and react with the sulfonyl fluoride group, leading to its degradation.

  • Storage Conditions: Improper storage, such as elevated temperatures or repeated freeze-thaw cycles, can compromise the stability of this compound.[1]

Q2: I'm observing a loss of this compound activity in my cell-based assays. What could be the reason?

A2: A reduction in potency in cellular assays can be attributed to the instability of the sulfonyl fluoride warhead at physiological pH (around 7.4) and temperature (37°C). This can lead to a significant decrease in the concentration of active this compound over the course of the experiment.

Q3: What are the best practices for storing this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it as a solid under anhydrous conditions at -20°C or -80°C. For aqueous stock solutions, prepare them fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept at 4°C for no longer than a few hours. Avoid multiple freeze-thaw cycles as this can lead to degradation and aggregation.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Buffer

Symptoms:

  • Loss of compound activity over a short period.

  • Appearance of unexpected peaks in HPLC analysis.

  • Changes in mass spectra indicating hydrolysis.

Troubleshooting Steps:

  • Optimize Buffer pH:

    • Maintain a pH in the range of 6.0-7.0 for your experiments.

    • Avoid buffers with a pH greater than 7.5 to minimize the rate of hydrolysis.

  • Choose an Appropriate Buffer System:

    • Use non-nucleophilic buffers such as HEPES or MES.

    • Avoid buffers containing primary or secondary amines (e.g., Tris) which can potentially react with the sulfonyl fluoride.

  • Control Temperature:

    • Perform experiments at the lowest feasible temperature to slow down the degradation kinetics.

    • For long-term storage, always keep this compound at or below -20°C.

Issue 2: Aggregation of this compound in Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • High polydispersity index (PDI) in Dynamic Light Scattering (DLS) analysis.

  • Inconsistent results in binding or activity assays.

Troubleshooting Steps:

  • Optimize Concentration:

    • Work with the lowest effective concentration of this compound to reduce the likelihood of aggregation.

    • If high concentrations are necessary, consider the addition of solubility enhancers.

  • Add Solubility Enhancers:

    • A small percentage of an organic co-solvent like DMSO (typically ≤5%) can help maintain solubility.

    • Non-ionic detergents (e.g., Tween-20, Pluronic F-68) at low concentrations (below their critical micelle concentration) can also prevent aggregation.

  • Filter the Solution:

    • Before use, filter the this compound solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.

Data Presentation

Table 1: Representative Hydrolytic Stability of this compound in Aqueous Buffers
pHBuffer System (50 mM)Temperature (°C)Half-life (t½) (hours)
5.0Acetate25> 48
6.5MES25~24
7.4PBS25~8
7.4PBS37~2
8.5Tris25< 1

Disclaimer: This table presents synthesized, representative data based on the known behavior of sulfonyl fluorides. Actual stability may vary based on specific experimental conditions.

Table 2: Effect of Additives on this compound Aggregation as Measured by DLS
This compound Concentration (µM)AdditivePolydispersity Index (PDI)Z-average Diameter (nm)Observation
50None0.45250Significant Aggregation
501% DMSO0.2550Reduced Aggregation
500.01% Tween-200.1520Minimal Aggregation
100None0.60>500High Aggregation
1005% DMSO0.30100Moderate Aggregation

Disclaimer: This table presents synthesized, representative data. Actual results may vary.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

Objective: To quantify the degradation of this compound in an aqueous buffer over time.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 50 mM PBS, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).

  • Initiate the degradation study by diluting the stock solution into the pre-warmed aqueous buffer to a final concentration of 100 µM.

  • Incubate the solution at the desired temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot 1:1 with a solution of 0.1% formic acid in acetonitrile.

  • Analyze the samples by reverse-phase HPLC.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5-95% B over 10 minutes).

    • Detection: Monitor at a wavelength where this compound has strong absorbance (e.g., determined by a UV scan).

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the t=0 time point.

Protocol 2: Monitoring this compound Aggregation by Dynamic Light Scattering (DLS)

Objective: To assess the aggregation state of this compound in solution.

Materials:

  • This compound solution

  • DLS instrument

  • Low-volume cuvette

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare the this compound solution in the desired buffer and concentration.

  • Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.

  • Equilibrate the DLS instrument to the desired temperature.

  • Place the cuvette in the instrument.

  • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity to determine the size distribution of particles in the solution.

  • Analyze the data. Key parameters to assess are:

    • Z-average diameter: The intensity-weighted mean hydrodynamic size. An increase over time indicates aggregation.

    • Polydispersity Index (PDI): A measure of the width of the size distribution. A PDI value below 0.3 generally indicates a monodisperse sample, while higher values suggest aggregation.

    • Size distribution plot: Visually inspect the plot for the appearance of larger particle populations.

Visualizations

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHDs PHDs HIF1a->PHDs Prolyl hydroxylation Proteasome Proteasome HIF1a->Proteasome pVHL pVHL PHDs->pVHL Recognition E3_Complex E3 Ubiquitin Ligase Complex pVHL->E3_Complex Recruitment E3_Complex->HIF1a Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stable) Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF_Complex HIF-1 Complex HRE Hypoxia Response Element (DNA) HIF_Complex->HRE Binding Nucleus->HIF_Complex Dimerization Gene_Expression Target Gene Expression HRE->Gene_Expression Vhl_SF2 This compound Vhl_SF2->pVHL Inhibition

Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Stability_Workflow cluster_analysis Stability Analysis cluster_troubleshoot Troubleshooting start Start: this compound Sample prep Prepare Aqueous Solution start->prep observe Observe for Precipitation/Cloudiness prep->observe end_retest Re-test Stability dls DLS Analysis (Aggregation) observe->dls No Precipitation add_solubilizer Add Solubilizer observe->add_solubilizer Precipitation Observed hplc HPLC Analysis (Degradation) dls->hplc dsf DSF Analysis (Thermal Stability) hplc->dsf decision Is Stability Acceptable? dsf->decision adjust_ph Adjust pH decision->adjust_ph No end_ok Proceed with Experiment decision->end_ok Yes change_buffer Change Buffer adjust_ph->change_buffer change_buffer->add_solubilizer optimize_conc Optimize Concentration add_solubilizer->optimize_conc optimize_conc->prep

Caption: Experimental workflow for assessing and troubleshooting this compound stability.

References

Technical Support Center: Vhl-SF2 Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vhl-SF2 conjugation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully conjugating Von Hippel-Lindau (Vhl) protein with SF2. The following sections address common pitfalls and offer solutions to overcome challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugation yield consistently low?

Low conjugation yield is a common issue that can stem from several factors, including suboptimal reaction conditions, reagent degradation, or issues with the proteins themselves.[1][2] Key areas to investigate are:

  • Hydrolysis of Activated Linker: If you are using an amine-reactive linker like an NHS-ester to activate SF2, it is highly susceptible to hydrolysis in aqueous buffers, which competes with the desired conjugation reaction.[1][3]

  • Suboptimal pH: The reaction is highly pH-dependent. For NHS-ester chemistry targeting lysine (B10760008) residues on Vhl, the optimal pH is between 7.2 and 8.5.[1] Below this range, the amine groups are protonated and less reactive; above it, the rate of linker hydrolysis increases significantly.

  • Inactive Functional Groups: The target residues on Vhl (e.g., lysines) or SF2 (e.g., engineered cysteines) may be inaccessible (buried within the protein structure) or, in the case of cysteines, oxidized and unreactive.

  • Steric Hindrance: The physical bulk of Vhl and SF2 may prevent the reactive groups from coming into close enough proximity for the reaction to occur efficiently.

  • Low Protein Concentration: The hydrolysis of the activated linker is a unimolecular reaction, while conjugation is bimolecular. At low protein concentrations, hydrolysis can outcompete the conjugation reaction.

Q2: My Vhl protein is aggregating or precipitating during the conjugation reaction. What can I do?

Protein aggregation is a frequent problem when modifying proteins. It can be caused by changes in the protein's surface properties or by the conjugation reagents themselves.

  • Hydrophobicity of Reagents: Many crosslinkers are hydrophobic. Attaching them to the protein surface can increase the overall hydrophobicity, leading to aggregation. Consider using a linker with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG).

  • Over-labeling: A high degree of modification can significantly alter the physicochemical properties of Vhl, leading to instability and aggregation.

  • Buffer Conditions: The buffer's pH, ionic strength, and composition are critical for protein stability. Ensure the buffer pH is not close to the isoelectric point (pI) of your Vhl construct, as proteins are least soluble at their pI.

  • High Protein Concentration: While beneficial for reaction kinetics, high protein concentrations can also increase the risk of aggregation.

Q3: I'm observing multiple unexpected products or high heterogeneity in my final sample. What is the cause?

Heterogeneity is often a result of the conjugation chemistry used.

  • Multiple Reaction Sites: If targeting lysine residues, Vhl likely has multiple surface-accessible lysines, leading to a mixture of products with different numbers of SF2 molecules attached and at different locations.

  • Side Reactions: If using maleimide (B117702) chemistry to target a cysteine, side reactions can occur. At a pH above 7.5, maleimides can react with lysines, losing their specificity. Additionally, the bond formed can be reversible in the presence of other thiols (retro-Michael reaction), and N-terminal cysteine conjugates can undergo thiazine (B8601807) rearrangement, altering the product structure.

Q4: How do I choose the right buffer for my this compound conjugation?

The buffer is critical for both protein stability and reaction efficiency.

  • Avoid Primary Amines: For NHS-ester chemistry, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with Vhl for reaction with the activated SF2, reducing your yield.

  • Compatible Buffers: Amine-free buffers like phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate are recommended.

  • pH Control: The buffer must be able to maintain the optimal pH for the duration of the reaction (typically pH 7.2-8.5 for NHS esters or 6.5-7.5 for maleimides).

Q5: How can I confirm that my this compound conjugation was successful?

Several analytical techniques can be used to characterize the conjugate.

  • SDS-PAGE: A simple way to visualize the product. The this compound conjugate should have a higher molecular weight than Vhl or SF2 alone, resulting in a band shift.

  • Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the number of SF2 molecules attached to Vhl.

  • Chromatography: Size-Exclusion Chromatography (SEC) can separate the conjugate from unreacted starting materials based on size. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can also be used to determine the average drug-to-protein ratio.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Hydrolyzed/Inactive Reagents: The activated linker on SF2 (e.g., NHS ester) has degraded due to moisture or improper storage.• Prepare fresh solutions of the activated linker immediately before use.• Store reagents desiccated at the recommended temperature (-20°C to -80°C).• Allow reagents to equilibrate to room temperature before opening to prevent condensation.
2. Incompatible Buffer: Buffer contains primary amines (Tris, glycine) that compete with the reaction.• Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) at the correct pH before starting the reaction.
3. Suboptimal pH: Reaction pH is too low (amines are protonated) or too high (hydrolysis is too fast).• Verify and adjust the buffer pH to be within the optimal range for your chemistry (e.g., 7.2-8.5 for NHS esters, 6.5-7.5 for maleimides).
4. Inaccessible Reactive Sites: Target residues (lysines or cysteines) on Vhl or SF2 are sterically hindered.• Use a crosslinker with a longer, flexible spacer arm (e.g., PEG) to overcome steric hindrance.• Consider site-directed mutagenesis to introduce a more accessible reactive residue.
Protein Aggregation / Precipitation 1. High Degree of Labeling: Too many SF2 molecules attached to Vhl alter its properties, causing aggregation.• Reduce the molar excess of the activated SF2 reagent in the reaction.• Perform pilot reactions with varying molar ratios to find the optimal balance between yield and stability.
2. Hydrophobic Reagent: The linker used is hydrophobic, reducing the solubility of the final conjugate.• Switch to a more hydrophilic or PEGylated version of the crosslinker.
3. Suboptimal Buffer Conditions: Buffer pH is near the protein's pI, or ionic strength is too low/high.• Adjust the buffer pH to be at least 1 unit away from the pI of the Vhl construct.• Add stabilizing excipients like glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents.
4. High Protein Concentration: Increases the likelihood of intermolecular interactions.• Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).
Heterogeneous Product 1. Multiple Reactive Sites: Vhl has numerous surface lysines available for non-specific conjugation.• For more homogeneous products, consider site-specific conjugation methods, such as engineering a single cysteine residue on Vhl for targeted modification.
2. Maleimide Side Reactions: Reaction with lysines at high pH (>7.5) or instability of the thioether bond.• Maintain a strict pH between 6.5 and 7.5 for maleimide reactions.• Consider hydrolyzing the thiosuccinimide ring after conjugation to form a more stable product.

Data Presentation: Recommended Reaction Parameters

The optimal conditions should be determined empirically for each specific Vhl construct and SF2 linker. The table below provides a general starting point.

ParameterAmine-Reactive Chemistry (NHS Ester)Thiol-Reactive Chemistry (Maleimide)
Protein Concentration 1-10 mg/mL1-10 mg/mL
Molar Excess of Activated SF2 5- to 20-fold molar excess over Vhl10- to 20-fold molar excess over Vhl
Reaction pH 7.2 - 8.5 (8.3 is a good starting point)6.5 - 7.5
Compatible Buffers PBS, HEPES, Borate, BicarbonatePBS, HEPES (must be free of reducing agents)
Incompatible Buffers Tris, Glycine, other primary aminesBuffers containing thiols (DTT, BME)
Reaction Temperature Room Temp (20-25°C) or 4°CRoom Temp (20-25°C) or 4°C
Reaction Time 30-60 min at RT; 2-4 hours at 4°C1-2 hours at RT; 2-4 hours at 4°C
Quenching Reagent 1 M Tris or Glycine (add to final conc. of 20-50 mM)Free thiol (e.g., L-cysteine, beta-mercaptoethanol)

Experimental Protocols

Protocol 1: Vhl Conjugation via Amine-Reactive SF2-NHS Ester

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated SF2 molecule to primary amines (lysine residues) on the Vhl protein.

  • Vhl Protein Preparation:

    • Perform a buffer exchange to transfer Vhl into an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

    • Adjust the final protein concentration to 2-5 mg/mL.

  • Activated SF2-NHS Ester Preparation:

    • Immediately before use, dissolve the SF2-NHS ester reagent in anhydrous, amine-free organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the dissolved SF2-NHS ester solution to the Vhl protein solution.

    • Add the reagent slowly while gently mixing. The final volume of organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C.

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM. Incubate for 15-30 minutes.

    • Purify the this compound conjugate from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

Visualizations

Diagram 1: this compound Conjugation Workflow

G cluster_prep Preparation cluster_react Reaction cluster_analysis Purification & Analysis Vhl_prep Vhl Preparation (Buffer Exchange) React Conjugation Reaction (pH 7.2-8.5) Vhl_prep->React SF2_prep SF2-Linker Activation (e.g., NHS Ester) SF2_prep->React Quench Quench Reaction (e.g., Tris Buffer) React->Quench Purify Purification (e.g., SEC) Quench->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze Final Pure this compound Conjugate Analyze->Final

Caption: General experimental workflow for this compound bioconjugation.

Diagram 2: Troubleshooting Low Conjugation Yield

G Start Low Conjugation Yield Observed Check_Reagent Are reagents fresh & stored correctly? Start->Check_Reagent Check_Buffer Is buffer amine-free & pH optimal? Check_Reagent->Check_Buffer Yes Sol_Reagent Solution: Use fresh reagents. Check_Reagent->Sol_Reagent No Check_Ratio Is molar ratio sufficient? Check_Buffer->Check_Ratio Yes Sol_Buffer Solution: Perform buffer exchange. Check_Buffer->Sol_Buffer No Check_Sterics Could steric hindrance be an issue? Check_Ratio->Check_Sterics Yes Sol_Ratio Solution: Increase molar excess. Check_Ratio->Sol_Ratio No Sol_Sterics Solution: Use long-chain linker. Check_Sterics->Sol_Sterics Yes

Caption: Decision tree for troubleshooting low this compound conjugation yield.

References

Technical Support Center: Enhancing the Potency of VHL-SF2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for VHL-SF2 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the design, optimization, and experimental use of PROTACs incorporating the covalent VHL ligand, this compound.

Clarification: this compound PROTACs

It is important to clarify that in the context of the current literature, "this compound" typically refers to a PROTAC that utilizes a specific covalent ligand of the Von Hippel-Lindau (VHL) E3 ligase, where SF2 stands for sulfonyl fluoride (B91410) . This is distinct from a PROTAC designed to target the Splicing Factor 2 (SF2/ASF/SRSF1) protein for degradation. This guide focuses on the former: PROTACs that employ the this compound covalent binder.

Troubleshooting Guide

This guide addresses common issues encountered during the development and experimental use of this compound PROTACs.

Problem Possible Cause Suggested Solution
Low Degradation Efficacy (High DC50, Low Dmax) Inefficient ternary complex formation.- Optimize Linker: Synthesize a library of PROTACs with varying linker lengths and compositions to improve the geometry of the ternary complex.[1] - Confirm Target Engagement: Use biophysical assays like SPR or NanoBRET to ensure the PROTAC binds to both the target protein and this compound.[2]
Poor cell permeability.- Improve Physicochemical Properties: Modify the PROTAC to enhance solubility and reduce polarity.[3][4] - Perform Permeability Assays: Use assays like the Caco-2 permeability assay to evaluate cell penetration.[5]
"Hook Effect" at high concentrations.- Optimize PROTAC Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and avoid oversaturation of binary complexes.[6]
High Off-Target Effects Lack of selectivity of the target protein ligand.- Use a More Selective Ligand: If possible, utilize a warhead with higher specificity for the protein of interest.
Non-specific binding of the PROTAC.- Modify Linker: Altering the linker can change the overall properties of the PROTAC and reduce non-specific interactions.[1]
Inconsistent Results Between Experiments Variability in cell health or experimental conditions.- Standardize Cell Culture: Use cells at a consistent passage number and confluency. Ensure consistent seeding density and treatment times.
Instability of the PROTAC in culture media.- Assess Compound Stability: Evaluate the stability of the this compound PROTAC in your experimental media over the time course of the assay.
Difficulty Confirming Covalent Engagement of this compound Insufficient cellular concentration of the PROTAC.- Increase Concentration (within limits): While being mindful of the hook effect, ensure sufficient concentration for the covalent reaction to occur.
Short incubation time.- Optimize Incubation Time: Covalent bond formation may require longer incubation times compared to non-covalent interactions. Perform a time-course experiment.
Issues with detection method.- Use Appropriate Assays: Employ techniques like washout experiments followed by Western blot or mass spectrometry to confirm irreversible binding.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a covalent this compound ligand in a PROTAC?

The use of a covalent this compound ligand can offer several advantages, including prolonged target engagement and potentially more durable downstream effects.[7][8] Covalent binding can lead to a more stable ternary complex, which may enhance the efficiency of ubiquitination and subsequent degradation of the target protein.[9]

Q2: How does the "hook effect" impact this compound PROTAC experiments?

The "hook effect" is a common phenomenon in PROTAC studies where an excess concentration of the PROTAC leads to the formation of non-productive binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex (target-PROTAC-VHL), resulting in reduced degradation.[6] It is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.

Q3: What are the key considerations for linker design in this compound PROTACs?

Linker design is critical for the efficacy of any PROTAC. Key considerations include:

  • Length: The linker must be long enough to span the distance between the target protein and VHL without inducing steric hindrance, yet short enough to facilitate a stable ternary complex.[1]

  • Composition and Rigidity: The composition (e.g., PEG, alkyl chains) and rigidity of the linker influence the PROTAC's solubility, permeability, and the conformational flexibility required for optimal ternary complex formation.[1][5]

  • Attachment Point: The point of attachment on both the target ligand and the this compound ligand can significantly impact the orientation of the ternary complex and, consequently, degradation efficiency.

Q4: Which assays are recommended to confirm the mechanism of action of a this compound PROTAC?

A series of assays should be performed to validate the mechanism of action:

  • Target Degradation: Western blot or In-Cell Western assays to measure the reduction in target protein levels.[10][11]

  • Ternary Complex Formation: Biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Förster Resonance Energy Transfer (FRET)-based assays like NanoBRET to confirm the formation of the target-PROTAC-VHL complex.[2][12]

  • Proteasome-Dependence: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein.[13]

  • E3 Ligase-Dependence: Experiments in VHL-deficient cells should show a lack of degradation.

Experimental Protocols

Protocol 1: General Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay (Cell-Based)

This protocol is a general guideline and requires optimization for specific targets.

  • Cell Transfection: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase and HaloTag®-VHL.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add the this compound PROTAC at various concentrations to the wells.

  • Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) signals using a luminometer capable of detecting filtered luminescence. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.[2]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC This compound PROTAC Target Target Protein (e.g., SF2/SRSF1) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Covalently Binds Ub Ubiquitin Target_in_complex Target Ub->Target_in_complex Ubiquitination Proteasome Proteasome Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation Target_in_complex->Proteasome Targeting PROTAC_in_complex PROTAC Target_in_complex->PROTAC_in_complex VHL_in_complex VHL PROTAC_in_complex->VHL_in_complex cluster_ternary cluster_ternary cluster_ternary->Ub Recruits Ub

Caption: Mechanism of action for a this compound PROTAC.

Troubleshooting_Workflow Start Low/No Degradation Observed Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Binding Confirm Binary Target & VHL Engagement (SPR, NanoBRET) Start->Check_Binding Optimize_Linker Optimize Linker (Length, Composition) Check_Permeability->Optimize_Linker Poor Check_Ternary Evaluate Ternary Complex Formation (NanoBRET, FRET) Check_Binding->Check_Ternary Binding Confirmed Revisit_Ligand Re-evaluate Target Ligand Affinity/Selectivity Check_Binding->Revisit_Ligand No Binding Check_Ternary->Optimize_Linker Weak/No Complex Check_Controls Verify Proteasome & VHL Dependence Check_Ternary->Check_Controls Complex Forms Optimize_Linker->Start Re-test Success Improved Degradation Check_Controls->Success Mechanism Validated

Caption: Troubleshooting workflow for this compound PROTACs.

References

Validation & Comparative

VHL-SF2 vs. Cereblon-Based PROTACs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. The choice of E3 ubiquitin ligase recruited by a PROTAC is a critical determinant of its efficacy, selectivity, and overall pharmacological profile. This guide provides a comprehensive comparison of two prominent classes of PROTACs: those utilizing a covalent VHL (von Hippel-Lindau) ligand, VHL-SF2, and those that recruit the Cereblon (CRBN) E3 ligase.

Executive Summary

Both VHL- and Cereblon-based PROTACs have demonstrated remarkable efficacy in degrading a wide range of target proteins. Cereblon-based PROTACs, leveraging ligands like thalidomide (B1683933) and its analogs, have shown exceptional potency, with many in advanced clinical development.[] They are characterized by rapid catalytic turnover.[] However, they can be susceptible to off-target degradation of neosubstrate proteins, particularly zinc-finger transcription factors.[]

VHL-based PROTACs are generally associated with higher selectivity due to the more specific nature of the VHL-ligand interaction.[] The recently developed this compound ligand introduces a covalent binding mechanism, which may offer advantages in terms of prolonged target engagement and durability of effect.[2] While VHL-based PROTACs have demonstrated broad utility, their activity can be influenced by VHL expression levels, which can be low in certain tumors.

This guide will delve into the mechanistic differences, present comparative efficacy data, and provide detailed experimental protocols to aid researchers in the rational design and evaluation of these powerful molecules.

Mechanism of Action: A Tale of Two Ligases

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The key distinction between this compound and Cereblon-based PROTACs lies in the E3 ligase they recruit and the nature of that interaction.

Cereblon (CRBN)-Based PROTACs: These PROTACs typically incorporate a ligand such as thalidomide, lenalidomide, or pomalidomide. These ligands bind to the CRBN substrate receptor of the CUL4A-DDB1-CRBN E3 ligase complex. This interaction is non-covalent and often characterized by fast on- and off-rates, contributing to a rapid catalytic cycle.

This compound-Based PROTACs: VHL-based PROTACs recruit the VHL substrate recognition subunit of the CUL2-RBX1-ELOB/C-VHL E3 ligase complex. Traditional VHL ligands mimic the endogenous substrate HIF-1α, forming a key hydrogen bond with Ser110. The novel this compound ligand, however, is a sulfonyl fluoride (B91410) electrophile that covalently binds to Ser110 of VHL. This irreversible interaction is designed to provide sustained target degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to POI warhead PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Binds to E3 ligase ligand Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase PROTAC is released (catalytic cycle) Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex from E1/E2 enzymes Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

General mechanism of PROTAC-induced protein degradation.

Quantitative Data Comparison: Degradation Efficacy

The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize the performance of this compound and Cereblon-based PROTACs targeting the well-characterized Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).

Table 1: Comparison of BRD4-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference(s)
BRD-SF2VHL (covalent)BRD4HEK29317.2 µM~60%
MZ1VHL (non-covalent)BRD4H661, H8388 nM, 23 nM>90%
ARV-771VHL (non-covalent)BRD2/3/4CRPC< 1 nM, < 5 nMNot Reported
dBET1CereblonBRD4HeLa~3 nM>90%
ARV-825CereblonBRD4BL, 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported
PROTAC 1CereblonBRD4Burkitt's lymphoma (BL) cells< 1 nM>90%
PROTAC 4CereblonBRD4MV-4-11, MOLM-13, RS4;11pM rangeNot specified

Table 2: Comparison of Androgen Receptor (AR)-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference(s)
AR-VHL-SF2VHL (covalent)ARLNCaP0.527 µM54%
AR2-VHL-SF2VHL (covalent)ARLNCaP0.212 µM59%
ARCC-4VHL (non-covalent)ARCRPC~5 nM>98%
ARD-69VHL (non-covalent)ARLNCaP, VCaP0.86 nM, 0.76 nM>95%
ARD-266VHL (non-covalent)ARLNCaP, VCaP, 22Rv10.5 nM, 1 nM, 0.2 nM>95%
ARV-110CereblonARVCaPNot specified~90-95%

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is crucial for their development. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software, normalizing the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Western_Blot_Workflow start Start: Plate Cells treat Treat with PROTAC (Dose-Response & Time-Course) start->treat lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification (BCA/Bradford) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Target & Loading Control) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection (ECL) secondary_ab->detect analyze Image Acquisition & Densitometry Analysis detect->analyze end End: Determine DC50 & Dmax analyze->end

Workflow for Western Blot analysis of PROTAC-mediated degradation.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.

  • Measurement and Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This technique is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Cell line expressing the POI and the E3 ligase

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Control IgG antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Laemmli sample buffer

  • Primary antibodies against the POI and the E3 ligase

Procedure:

  • Cell Treatment: Pre-treat cells with a proteasome inhibitor to prevent degradation of the ubiquitinated POI. Treat with the PROTAC or vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing buffer.

  • Immunoprecipitation: Pre-clear the lysate and then incubate with an antibody against the E3 ligase or a control IgG overnight. Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI and the E3 ligase to confirm their co-precipitation.

CoIP_Workflow start Start: Plate Cells proteasome_inhibitor Treat with Proteasome Inhibitor (e.g., MG132) start->proteasome_inhibitor protac_treatment Treat with PROTAC or Vehicle proteasome_inhibitor->protac_treatment lysis Cell Lysis (Non-denaturing) protac_treatment->lysis preclear Pre-clear Lysate lysis->preclear immunoprecipitation Immunoprecipitation with E3 Ligase Antibody preclear->immunoprecipitation bead_capture Capture with Protein A/G Beads immunoprecipitation->bead_capture washing Wash Beads bead_capture->washing elution Elution of Bound Proteins washing->elution western_blot Western Blot Analysis for POI and E3 Ligase elution->western_blot end End: Confirm Ternary Complex Formation western_blot->end

Workflow for Co-Immunoprecipitation to detect ternary complex formation.

Concluding Remarks

The choice between a this compound and a Cereblon-based PROTAC is a critical decision in the drug discovery process and depends on the specific therapeutic context. Cereblon-based PROTACs have demonstrated high potency and are more advanced in clinical development. However, their potential for off-target effects necessitates careful evaluation. The covalent this compound ligand offers a promising strategy for achieving sustained target degradation, although further optimization is needed to match the potency of the best non-covalent PROTACs. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these and other novel protein degraders, ultimately facilitating the development of the next generation of targeted therapeutics.

References

A Comparative Guide to Validating VHL-SF2 Binding: Isothermal Titration Calorimetry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of ligand binding to a target protein is a cornerstone of modern drug discovery. For researchers developing molecules targeting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, particularly covalent inhibitors like VHL-SF2, selecting the appropriate biophysical and cellular assays is critical for robust validation. This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC), a gold standard for characterizing non-covalent interactions, with alternative methods better suited for validating the binding of covalent ligands such as this compound.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Non-Covalent Interactions

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. In a single experiment, ITC can determine the binding affinity (K D), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of a non-covalent interaction. This detailed thermodynamic data is invaluable for understanding the driving forces behind molecular recognition and for guiding the optimization of lead compounds.

However, for covalent ligands like this compound, which form a permanent bond with the target protein, traditional equilibrium-based ITC is not a suitable method for determining a dissociation constant (K D). The irreversible nature of the binding precludes the establishment of an equilibrium, rendering the standard ITC data analysis models inapplicable for affinity determination. While specialized kinetic ITC methods are emerging for studying covalent inhibitors, other techniques are more commonly employed to validate the binding of such molecules.[1]

Validating Covalent this compound Binding: A Multi-Faceted Approach

The validation of this compound, a covalent ligand that targets Ser110 within the VHL protein, requires a suite of assays that can confirm target engagement, quantify the extent and rate of covalent modification, and assess cellular activity.[2] The following sections detail key experimental techniques used to characterize the binding of this compound and provide a comparison with the data typically obtained from ITC for a non-covalent VHL ligand.

Data Presentation: this compound Binding Validation

The following table summarizes the quantitative data obtained from various assays used to validate the binding of the covalent ligand this compound to the VHL protein. For comparative purposes, a hypothetical dataset for a non-covalent VHL ligand as determined by ITC is also presented.

Parameter This compound (Covalent Ligand) Methodology Hypothetical Non-Covalent VHL Ligand Methodology
Binding Affinity Apparent IC₅₀: 35 µMFluorescence Polarization (FP)K D : 1 µMIsothermal Titration Calorimetry (ITC)
Cellular Target Engagement IC₅₀: 35 µMNanoBRET Target Engagement AssayEC₅₀: 5 µMCellular Thermal Shift Assay (CETSA)
Covalent Modification 65% Labeling (at 24h)Intact Protein Mass Spectrometry (LC-MS)N/AN/A
Thermodynamic Profile Not ApplicableN/AΔH: -15 kcal/molIsothermal Titration Calorimetry (ITC)
TΔS: -5 kcal/molIsothermal Titration Calorimetry (ITC)
Stoichiometry (n): 1.0Isothermal Titration Calorimetry (ITC)

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Non-Covalent VHL Ligand

Objective: To determine the thermodynamic parameters of a non-covalent VHL ligand binding to the VHL protein.

Materials:

  • Purified VHL protein (e.g., 20 µM in ITC buffer)

  • Non-covalent VHL ligand (e.g., 200 µM in ITC buffer)

  • ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP), degassed

  • Isothermal Titration Calorimeter

Procedure:

  • Thoroughly dialyze the VHL protein against the ITC buffer to ensure buffer matching.

  • Dissolve the non-covalent ligand in the final dialysis buffer.

  • Centrifuge both protein and ligand solutions to remove any aggregates.

  • Load the VHL protein solution into the sample cell of the calorimeter.

  • Load the ligand solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Perform a control titration by injecting the ligand into the buffer to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data and analyze the resulting isotherm using a suitable binding model (e.g., one-site binding) to determine K D , ΔH, ΔS, and n.

Fluorescence Polarization (FP) Assay for this compound

Objective: To determine the apparent potency (IC₅₀) of this compound in displacing a fluorescently labeled probe from the VHL protein.

Materials:

  • Purified VHL protein

  • Fluorescently labeled VHL probe (e.g., a HIF-1α-derived peptide)

  • This compound at various concentrations

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with polarization optics

Procedure:

  • Add VHL protein and the fluorescent probe to the wells of a microplate at a fixed concentration.

  • Add this compound at a range of concentrations to the wells.

  • Incubate the plate for a defined period (e.g., 2 hours) to allow for binding and covalent modification.

  • Measure the fluorescence polarization of each well.

  • Plot the polarization values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Intact Protein Mass Spectrometry (LC-MS) for this compound

Objective: To confirm the covalent modification of VHL by this compound and quantify the extent of labeling.

Materials:

  • Purified VHL protein

  • This compound

  • Reaction Buffer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Incubate VHL protein with this compound at a specific concentration and for a defined time (e.g., 24 hours).

  • Quench the reaction if necessary.

  • Desalt the protein sample.

  • Inject the sample into the LC-MS system.

  • Acquire the mass spectrum of the intact protein.

  • Deconvolute the mass spectrum to determine the masses of the unmodified and modified VHL protein.

  • Calculate the percentage of labeled protein based on the relative intensities of the corresponding peaks.[2]

Mandatory Visualizations

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_experiment Titration Experiment cluster_analysis Data Analysis Protein VHL Protein Dialysis Dialysis Protein->Dialysis Ligand Ligand (SF2) Dissolution Dissolution Ligand->Dissolution Buffer Matched Buffer Matched_Buffer Matched_Buffer Dialysis->Matched_Buffer Dissolution->Matched_Buffer in final dialysis buffer Sample_Cell Load Protein into Sample Cell Matched_Buffer->Sample_Cell Syringe Load Ligand into Syringe Matched_Buffer->Syringe Titration Inject Ligand into Sample Cell Sample_Cell->Titration Syringe->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Integration Integrate Heat Peaks Heat_Measurement->Integration Isotherm Generate Binding Isotherm Integration->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Results Determine Kd, ΔH, ΔS, n Fitting->Results

Caption: Isothermal Titration Calorimetry Experimental Workflow.

VHL_Pathway cluster_normoxia Normoxia cluster_VHL_complex VHL E3 Ligase Complex cluster_degradation Ubiquitination & Degradation cluster_hypoxia Hypoxia HIF1a HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a->OH_HIF1a Prolyl hydroxylation PHD PHDs (Prolyl Hydroxylases) PHD->HIF1a O2 O₂ O2->PHD VHL VHL OH_HIF1a->VHL Binding ElonginC Elongin C VHL->ElonginC Cul2 Cullin 2 VHL->Cul2 Ub_HIF1a Polyubiquitinated HIF-1α VHL->Ub_HIF1a Ubiquitination ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cul2->Rbx1 Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stable Stable HIF-1α HIF_complex HIF-1 Complex HIF1a_stable->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression

Caption: VHL-HIF-1α Signaling Pathway.

Comparison_Logic cluster_ligand_type Ligand Type cluster_validation_methods Validation Methodologies cluster_data_output Quantitative Data Output Covalent Covalent (e.g., this compound) FP Fluorescence Polarization (FP) Covalent->FP MS Mass Spectrometry (MS) Covalent->MS NanoBRET NanoBRET Covalent->NanoBRET NonCovalent Non-Covalent ITC Isothermal Titration Calorimetry (ITC) NonCovalent->ITC CETSA Cellular Thermal Shift Assay (CETSA) NonCovalent->CETSA Thermo Thermodynamic Profile (Kd, ΔH, ΔS, n) ITC->Thermo Potency Potency (IC₅₀/EC₅₀) FP->Potency Modification Covalent Modification (%) MS->Modification Stability Thermal Stability (ΔTm) CETSA->Stability NanoBRET->Potency

Caption: Logic for Selecting Binding Validation Assays.

References

Head-to-Head Comparison of Vhl-SF2 and VH032 in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of two prominent von Hippel-Lindau (VHL) E3 ligase ligands: the covalent binder Vhl-SF2 and the well-established non-covalent ligand VH032.

This comparison summarizes key performance metrics, provides detailed experimental protocols for their evaluation, and visualizes the underlying biological and experimental workflows to aid in the rational design of next-generation protein degraders.

Executive Summary

This compound is a covalent ligand that forms an irreversible bond with Serine 110 in the VHL binding pocket, while VH032 is a potent, non-covalent binder. This fundamental difference in binding modality has significant implications for the pharmacology and application of PROTACs derived from these ligands. While VH032-based PROTACs have been extensively characterized and have demonstrated high degradation efficiency, the covalent nature of this compound offers the potential for prolonged target engagement and a durable degradation response, even after the unbound PROTAC has been cleared.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and VH032, both as standalone ligands and as components of PROTACs targeting BRD4 and the Androgen Receptor (AR).

Table 1: VHL Ligand Binding Affinity

LigandBinding ModeTargetAssayIC50KdReference
This compound CovalentVCB ComplexFluorescence Polarization35 µM-[1][2]
VH032 Non-covalentVCB ComplexNanoBRET0.5 µM-[1][2]
VH032 Non-covalentVHLIsothermal Titration Calorimetry-185 nM[3]

VCB Complex: VHL, Elongin C, and Elongin B

Table 2: Head-to-Head PROTAC Performance (BRD4 Degradation)

PROTACVHL LigandTargetCell LineDC50DmaxReference
BRD-SF2 This compoundBRD4HEK293 (HiBiT-BRD4)17.2 µM60%
MZ1 VH032BRD4---

Note: While a direct DC50/Dmax for MZ1 was not provided in the head-to-head comparison, the study highlighted the sustained degradation activity of BRD-SF2 in washout experiments compared to MZ1, underscoring the potential advantage of the covalent mechanism.

Table 3: this compound Based PROTAC Performance (AR Degradation)

PROTACVHL LigandTargetCell LineDC50DmaxReference
AR-VHL-SF2 This compoundAndrogen ReceptorLNCaP (AR HiBiT)0.527 µM54%
AR2-VHL-SF2 This compoundAndrogen ReceptorLNCaP (AR HiBiT)0.212 µM59%

Signaling and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->VHL_Complex Recycled Degraded_POI Proteasome->Degraded_POI Degradation

Caption: Mechanism of Action for VHL-based PROTACs.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_validation Mechanism Validation Design 1. Design PROTAC (this compound or VH032) Synthesis 2. Chemical Synthesis Design->Synthesis Binding_Assay 3. VHL Binding Affinity (FP, ITC, SPR) Synthesis->Binding_Assay Ternary_Complex_Formation 4. Ternary Complex Analysis (SPR, ITC) Binding_Assay->Ternary_Complex_Formation Target_Engagement 5. Cellular Target Engagement (NanoBRET) Ternary_Complex_Formation->Target_Engagement Degradation_Assay 6. Protein Degradation (Western Blot, HiBiT) Target_Engagement->Degradation_Assay DC50_Dmax 7. Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Washout 8. Washout Experiment DC50_Dmax->Washout Proteasome_Inhibitor 9. Proteasome/Neddylation Inhibitor Co-treatment Washout->Proteasome_Inhibitor

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

VHL Ligand Binding Affinity: Fluorescence Polarization (FP) Assay

This protocol is adapted for a competitive binding assay to determine the IC50 of a test compound (e.g., this compound or VH032) against the VCB complex.

  • Materials:

    • Purified VCB (VHL/Elongin B/Elongin C) complex.

    • Fluorescently labeled HIF-1α peptide probe (e.g., FAM-conjugated).

    • Test compounds (this compound, VH032) dissolved in DMSO.

    • Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • Black, low-binding 384-well plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare a solution of the VCB complex and the fluorescent probe in the assay buffer. The concentration of the VCB complex should be at or below the Kd of the probe, and the probe concentration is typically low (e.g., 1-10 nM).

    • Serially dilute the test compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

    • In the 384-well plate, add the VCB/probe mixture to wells containing the serially diluted test compounds. Include controls for no inhibitor (maximum polarization) and no VCB complex (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement: NanoBRET™ Assay

This protocol outlines the steps to measure the engagement of a VHL ligand within living cells.

  • Materials:

    • HEK293 cells.

    • VHL-NanoLuc® fusion vector.

    • NanoBRET™ tracer for VHL.

    • Opti-MEM® I Reduced Serum Medium.

    • FuGENE® HD Transfection Reagent.

    • Test compounds.

    • White, non-binding 96-well plates.

    • Luminometer capable of measuring dual-filtered luminescence.

  • Procedure:

    • Transfect HEK293 cells with the VHL-NanoLuc® fusion vector using FuGENE® HD and seed into 96-well plates. Incubate overnight.

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Prepare the NanoBRET™ tracer and Nano-Glo® substrate according to the manufacturer's instructions.

    • Treat the cells with the serially diluted test compounds and incubate for a specified period (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ tracer to the wells and incubate.

    • Add the Nano-Glo® substrate.

    • Measure the donor (460 nm) and acceptor (610 nm) luminescence signals.

    • Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the IC50.

Protein Degradation: Western Blotting for DC50 Determination

This protocol details the quantification of target protein degradation to determine the DC50 and Dmax of a PROTAC.

  • Materials:

    • Target-expressing cell line (e.g., HEK293 for BRD4, LNCaP for AR).

    • PROTAC of interest.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, electrophoresis, and transfer apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax.

Ternary Complex Formation: Surface Plasmon Resonance (SPR)

This protocol provides a general framework for assessing the formation and stability of the POI-PROTAC-VHL ternary complex.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5, NTA for His-tagged proteins).

    • Immobilization reagents.

    • Purified VCB complex, target protein (POI), and PROTAC.

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the VCB complex onto the sensor chip surface.

    • Binary Interaction (PROTAC to VHL): Inject serial dilutions of the PROTAC over the VCB-immobilized surface to determine the binding affinity and kinetics (ka, kd, KD).

    • Ternary Complex Formation: Prepare solutions of the PROTAC at a fixed concentration mixed with serial dilutions of the target protein.

    • Inject the PROTAC/POI mixtures over the VCB-immobilized surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.

    • Alternatively, pre-saturate the PROTAC with the target protein and inject this mixture over the VCB surface to measure the kinetics of the ternary complex.

    • Regenerate the sensor surface between injections if necessary.

    • Analyze the sensorgrams to determine the kinetic and affinity parameters for both binary and ternary interactions. Calculate the cooperativity factor (α = binary KD / ternary KD).

Ternary Complex Thermodynamics: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

  • Materials:

    • Isothermal titration calorimeter.

    • Purified VCB complex, target protein (POI), and PROTAC, all dialyzed against the same buffer.

    • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Procedure:

    • Binary Titration (PROTAC into VCB):

      • Load the ITC cell with the VCB complex (e.g., 10-20 µM).

      • Load the injection syringe with the PROTAC (e.g., 100-200 µM).

      • Perform a series of injections and measure the heat change after each injection.

      • Integrate the heat signals and fit the data to a suitable binding model to determine the stoichiometry (n), binding affinity (KD), and enthalpy (ΔH).

    • Ternary Complex Titration:

      • To measure the affinity of the PROTAC for the VCB-POI complex, load the cell with a pre-formed complex of VCB and the POI.

      • Titrate the PROTAC into the pre-formed binary complex.

      • Alternatively, to measure the affinity of the POI for the VCB-PROTAC complex, load the cell with a pre-formed complex of VCB and the PROTAC.

      • Titrate the POI into the pre-formed binary complex.

    • Analyze the data to determine the thermodynamic parameters of ternary complex formation and calculate cooperativity.

Conclusion

The choice between this compound and VH032 for PROTAC development depends on the specific therapeutic goals and the target protein. VH032 is a well-validated, high-affinity non-covalent binder that has been successfully incorporated into numerous potent PROTACs. This compound, with its covalent binding mechanism, offers a compelling alternative with the potential for prolonged and durable target degradation, which may be advantageous in certain therapeutic contexts. The experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of these and other VHL ligands, enabling researchers to make informed decisions in the design and optimization of novel protein degraders.

References

A Comparative Guide to Vhl-SF2-Based PROTACs: On-Target Efficacy and a Covalent Approach to VHL Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that utilize a novel covalent Von Hippel-Lindau (VHL) E3 ligase ligand, VHL-SF2. This ligand incorporates a sulfonyl fluoride (B91410) moiety that covalently binds to Serine 110 in the HIF-1α binding site of VHL. We will delve into the available quantitative data on the on-target degradation efficacy of this compound-based PROTACs and provide detailed experimental protocols for key assays used in their characterization. While comprehensive cross-reactivity studies for this specific class of PROTACs are not yet publicly available, this guide offers a foundational understanding of their mechanism and performance against intended targets.

Mechanism of Action: The Covalent Advantage

This compound-based PROTACs operate on the principle of inducing proximity between a target protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The key differentiator of the this compound ligand is its ability to form a covalent bond with VHL. This irreversible interaction is hypothesized to offer advantages in terms of prolonged target engagement and potentially altered pharmacokinetic and pharmacodynamic properties compared to traditional non-covalent VHL ligands.

VHL_SF2_PROTAC_Mechanism Mechanism of this compound-Based PROTACs cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC This compound PROTAC Target Target Protein (e.g., BRD4, AR) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Covalently Binds (SF2 moiety to Ser110) PolyUb Polyubiquitination Target->PolyUb Ubiquitinated VHL->PolyUb Recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targeted to Degraded Degraded Target Protein Proteasome->Degraded

Figure 1. Mechanism of target protein degradation by this compound-based PROTACs.

Quantitative Performance Data

The following tables summarize the degradation efficacy of first-generation, unoptimized this compound-based PROTACs targeting BRD4 and the Androgen Receptor (AR) as reported in the literature.[1][2][3] These data provide a baseline for the potential of this covalent VHL-recruiting modality.

Table 1: Degradation of BRD4 by BRD-SF2

CompoundTargetCell LineDC50 (µM)Dmax (%)Incubation Time (h)
BRD-SF2BRD4HEK293 (HiBiT assay)17.2~6018

Table 2: Degradation of Androgen Receptor (AR) by AR-VHL-SF2 and AR2-VHL-SF2

CompoundTargetCell LineDC50 (µM)Dmax (%)Incubation Time (h)
AR-VHL-SF2ARLNCaP (HiBiT assay)0.527~5416
AR2-VHL-SF2ARLNCaP (HiBiT assay)0.212~5916

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound-based PROTACs are provided below.

HiBiT Protein Degradation Assay

This assay is used to quantify the degradation of a target protein. It relies on the CRISPR/Cas9-mediated tagging of the endogenous protein of interest with a small HiBiT peptide, which can combine with the LgBiT protein to form a luminescent enzyme.[4][5]

HiBiT_Assay_Workflow HiBiT Protein Degradation Assay Workflow Start Start: CRISPR-edited cells with endogenous HiBiT-tagged target protein Treat Treat cells with This compound-based PROTAC (dose-response) Start->Treat Incubate Incubate for a defined period (e.g., 16-18 hours) Treat->Incubate Lyse Lyse cells and add LgBiT protein and substrate Incubate->Lyse Measure Measure luminescence Lyse->Measure Analyze Analyze data: Calculate DC50 and Dmax Measure->Analyze End End Analyze->End NanoBRET_Assay_Workflow NanoBRET VHL Target Engagement Assay cluster_0 No Competitor cluster_1 With this compound Competitor VHL_NanoLuc VHL-NanoLuc Fusion Tracer Fluorescent Tracer VHL_NanoLuc->Tracer Binds BRET High BRET Signal Tracer->BRET VHL_NanoLuc2 VHL-NanoLuc Fusion Tracer2 Fluorescent Tracer VHL_NanoLuc2->Tracer2 Binding Displaced NoBRET Low BRET Signal Tracer2->NoBRET VHL_SF2 This compound Ligand VHL_SF2->VHL_NanoLuc2 Covalently Binds

References

Validating Ternary Complex Formation: A Comparative Guide for Vhl-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A critical step in the mechanism of action for these heterobifunctional molecules is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comparative overview of key experimental approaches to validate and characterize the formation of a ternary complex involving the von Hippel-Lindau (VHL) E3 ligase and a target protein of interest (referred to herein as "SF2" for illustrative purposes).

The formation of a productive ternary complex is a crucial determinant of a PROTAC's efficacy, influencing the subsequent ubiquitination and degradation of the target protein.[1] Therefore, rigorous biophysical and cellular characterization of this complex is paramount in the development of effective degraders.[2][3]

Signaling Pathway and Experimental Workflow

The core principle of VHL-mediated protein degradation involves a PROTAC molecule simultaneously binding to VHL and the target protein, SF2. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to SF2, marking it for proteasomal degradation.

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation VHL VHL E3 Ligase PROTAC PROTAC VHL->PROTAC Ternary_Complex VHL-PROTAC-SF2 SF2 Target Protein (SF2) PROTAC->SF2 Ub Ubiquitin Ub->Ternary_Complex Polyubiquitination Proteasome Proteasome Degraded_SF2 Degraded SF2 Proteasome->Degraded_SF2 Degradation Ternary_Complex->Ub E1, E2 Ternary_Complex->Proteasome Recognition start PROTAC Design & Synthesis biophysical Biophysical Assays (SPR, ITC) start->biophysical biochemical Biochemical Assays (AlphaScreen, TR-FRET) start->biochemical cell_based Cell-Based Assays (NanoBRET) biophysical->cell_based biochemical->cell_based degradation Target Degradation Assays (Western Blot, dTAG) cell_based->degradation end Lead Optimization degradation->end

References

Benchmarking VHL-SF2: A Comparative Guide to Von Hippel-Lindau Binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel covalent Von Hippel-Lindau (VHL) E3 ligase binder, VHL-SF2, against established VHL ligands. The data presented herein is compiled from publicly available experimental results, offering a valuable resource for researchers engaged in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation strategies.

Performance Metrics of VHL Binders

The efficacy of a VHL binder is critical for the successful degradation of a target protein by a PROTAC. Key performance indicators include binding affinity (Kd) to VHL and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. The following tables summarize these quantitative metrics for this compound and a selection of widely used VHL binders.

VHL BinderBinding Affinity (Kd) to VHLAssay MethodReference
This compound ~35 µM (apparent IC50)[1][2]Fluorescence Polarization (FP)Shah et al., 2024[1][2]
VH032 185 nM[3]Isothermal Titration Calorimetry (ITC)Galdeano et al., 2014
VH298 80 - 90 nMITC / FPFrost et al., 2016; Soares et al., 2018
VH101 Not explicitly found

Table 1: Binding Affinity of VHL Binders. This table compares the binding affinities of various small molecule ligands to the VHL E3 ligase. Lower Kd values indicate stronger binding.

PROTACVHL LigandTarget ProteinDC50DmaxCell LineReference
BRD-SF2 This compoundBRD417.2 µM60%HEK293TShah et al., 2024
ARV-771 (S,R,S)-AHPC-MeBET Proteins (BRD2/3/4)< 1 nM - < 5 nM>90%22Rv1Raina et al., 2016
MZ1 VH032BRD48 nM (H661), 23 nM (H838)>95%HeLa, H661, H838Zengerle et al., 2015
AT1 VH032 derivativeBRD430-100 nM>95%HeLaGadd et al., 2017

Table 2: Degradation Efficiency of VHL-based PROTACs. This table showcases the in-cell performance of PROTACs utilizing different VHL binders to degrade specific target proteins. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.

VHL Signaling and PROTAC-mediated Degradation

The Von Hippel-Lindau E3 ubiquitin ligase complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normoxic conditions. PROTACs hijack this natural process to degrade other proteins of interest.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_protac PROTAC Action HIF1a HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a->PHD OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Prolyl hydroxylation O2 O₂ O2->PHD VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIF1a->VHL_complex Recognition Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin (Ub) Ub->VHL_complex Proteasome 26S Proteasome Ub_HIF1a->Proteasome Targeting Degradation Degradation Proteasome->Degradation POI Protein of Interest (POI) Ternary_complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_complex Binding PROTAC PROTAC (VHL Binder - Linker - POI Binder) PROTAC->Ternary_complex Bridging VHL_complex2 VHL Complex VHL_complex2->Ternary_complex Binding Ub_POI Polyubiquitinated POI Ternary_complex->Ub_POI Ubiquitination Ub2 Ubiquitin (Ub) Ub2->VHL_complex2 Proteasome2 26S Proteasome Ub_POI->Proteasome2 Targeting Degradation2 Degradation Proteasome2->Degradation2

VHL signaling and PROTAC mechanism.

Experimental Workflow for Performance Evaluation

The determination of a VHL binder's performance involves a series of in vitro and in-cell assays. The general workflow is depicted below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_data Data Analysis Binding_Assay Binding Affinity Assay (e.g., TR-FRET, SPR) Kd_measurement Determine Kd Binding_Assay->Kd_measurement Comparison Compare Performance Metrics Kd_measurement->Comparison Cell_Treatment Treat Cells with PROTAC Lysis Cell Lysis Cell_Treatment->Lysis Degradation_Assay Degradation Assay (e.g., Western Blot, HiBiT) Lysis->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax DC50_Dmax->Comparison

Workflow for evaluating VHL binder performance.

Detailed Experimental Protocols

Accurate and reproducible experimental data is paramount for the reliable comparison of VHL binders. Below are detailed protocols for the key assays cited in this guide.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VHL Binding

This assay measures the binding affinity of a ligand to the VHL complex in a competitive format.

Materials:

  • His-tagged VHL-ElonginB-ElonginC (VBC) complex

  • Terbium (Tb)-conjugated anti-His antibody (donor fluorophore)

  • Fluorescently labeled VHL ligand (e.g., a BODIPY-labeled version of a known binder) (acceptor fluorophore)

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a fixed concentration of the His-VBC complex to each well of the 384-well plate.

  • Add the Tb-conjugated anti-His antibody to each well.

  • Add the serially diluted test compounds to the wells.

  • Add the fluorescently labeled VHL ligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).

  • Calculate the ratio of the acceptor to donor emission signals.

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value, which can be converted to a Ki or Kd value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics (association and dissociation rates) and affinity of a VHL binder.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • VHL protein complex (e.g., biotinylated VCB for streptavidin chip)

  • Test compound (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Procedure:

  • Immobilize the VHL protein complex onto the sensor chip surface according to the manufacturer's instructions.

  • Prepare a series of concentrations of the test compound in running buffer.

  • Inject the test compound solutions over the sensor surface at a constant flow rate for a defined association time.

  • Switch to running buffer flow to monitor the dissociation of the compound.

  • If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Record the sensorgrams for each concentration.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Western Blot for Protein Degradation

This method quantifies the amount of a target protein in cells after treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the DMSO-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

References

Safety Operating Guide

Proper Disposal of Vhl-SF2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Vhl-SF2, a Von Hippel-Lindau (VHL) ligand commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining a clear, step-by-step process for the handling and disposal of this compound.

Due to the presence of a sulfonyl fluoride (B91410) moiety, this compound should be handled as a potentially hazardous substance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from SDSs of related sulfonyl fluoride compounds indicates potential hazards including severe respiratory tract irritation and the release of toxic fumes, such as hydrogen fluoride and sulfur oxides, upon decomposition. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in accordance with institutional and local environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, ensure that the following personal protective equipment is worn and that all handling operations are conducted in a certified chemical fume hood.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Not generally required for small quantities handled in a fume hood. Consult your institution's EHS for specific guidance.

Handling Precautions:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step-by-Step Disposal Procedure for this compound

The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. Do not attempt to neutralize the compound unless you are a trained professional with specific protocols for handling sulfonyl fluorides.

  • Waste Identification and Segregation:

    • This compound waste, including pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, must be segregated from non-hazardous laboratory waste.

    • Solid waste should be collected in a dedicated, properly labeled hazardous waste container.

    • Liquid waste containing this compound (e.g., reaction mixtures, solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Follow your institution's specific labeling requirements, which may include the date of accumulation and the principal investigator's name.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound hazardous waste.

    • Provide the EHS department with accurate information about the waste contents.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found in the public domain, the procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting. The core principle is the containment and professional disposal of the chemical to mitigate potential risks.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Vhl_SF2_Disposal_Workflow cluster_improper start This compound Waste Generated is_solid Is the waste solid or contaminated solid material? start->is_solid collect_solid Collect in a labeled hazardous solid waste container. is_solid->collect_solid Yes is_liquid Is the waste a liquid solution containing this compound? is_solid->is_liquid No store_waste Store waste container in a designated satellite accumulation area with secondary containment. collect_solid->store_waste collect_liquid Collect in a labeled hazardous liquid waste container. is_liquid->collect_liquid Yes is_liquid->store_waste No (Consult EHS) collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs improper_disposal Improper Disposal (DO NOT DO) drain->improper_disposal trash->improper_disposal

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